molecular formula C7H8ClNO2 B018611 4-Chloro-3-methoxy-2-methylpyridine N-oxide CAS No. 122307-41-9

4-Chloro-3-methoxy-2-methylpyridine N-oxide

Cat. No.: B018611
CAS No.: 122307-41-9
M. Wt: 173.6 g/mol
InChI Key: TWXMQDRFBLSXFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-3-methoxy-2-methylpyridine N-oxide, also known as this compound, is a useful research compound. Its molecular formula is C7H8ClNO2 and its molecular weight is 173.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-chloro-3-methoxy-2-methyl-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO2/c1-5-7(11-2)6(8)3-4-9(5)10/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWXMQDRFBLSXFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[N+](C=CC(=C1OC)Cl)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10408154
Record name 4-Chloro-3-methoxy-2-methylpyridine N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10408154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122307-41-9
Record name Pyridine, 4-chloro-3-methoxy-2-methyl-, 1-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=122307-41-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-3-methoxy-2-methylpyridine N-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122307419
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Chloro-3-methoxy-2-methylpyridine N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10408154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-3-methoxy-2-methylpyridine 1-oxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.123.346
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: Physicochemical Properties and Synthetic Role of 4-Chloro-3-methoxy-2-methylpyridine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed technical overview of 4-Chloro-3-methoxy-2-methylpyridine N-oxide, a key intermediate in the synthesis of various pharmaceuticals. The guide covers its core physicochemical properties, presents a detailed experimental protocol for its synthesis, and illustrates its position within a broader synthetic pathway.

Core Physicochemical Properties

This compound is an organic compound with the chemical formula C₇H₈ClNO₂.[1][2] It serves as a crucial building block in organic synthesis, most notably in the production of proton pump inhibitors like Pantoprazole.[3][4] The compound's physical and chemical characteristics are summarized below.

Table 1: Summary of Physicochemical Data

PropertyValueSource(s)
CAS Number 122307-41-9[1][2][5][6]
Molecular Formula C₇H₈ClNO₂[1][2][5][6]
Molecular Weight 173.60 g/mol [2][6][7]
Melting Point 96-100 °C[5][6]
Boiling Point 346.2 ± 37.0 °C (Predicted)[5]
pKa 1.14[5]
Solubility Slightly soluble in Water, Methanol, and Ethyl Acetate.[5] Very high solubility in Dichloromethane.[3][3][5]
Appearance Solid[8]
Storage 2°C - 8°C, under inert gas, keep dry.[9]

Table 2: Chemical Identifiers

Identifier TypeValueSource(s)
IUPAC Name 4-chloro-3-methoxy-2-methyl-1-oxidopyridin-1-ium[7]
InChI 1S/C7H8ClNO2/c1-5-7(11-2)6(8)3-4-9(5)10/h3-4H,1-2H3[6][7]
InChIKey TWXMQDRFBLSXFN-UHFFFAOYSA-N[6][7]
SMILES CC1=--INVALID-LINK--[O-][7]

Role in Pharmaceutical Synthesis

This compound is a critical intermediate in the multi-step synthesis of Pantoprazole, a widely used proton pump inhibitor for treating gastrointestinal diseases.[3][4] The N-oxide functional group is introduced to activate the pyridine ring for subsequent reactions. The general synthetic workflow highlights its central position.

G cluster_start Starting Material cluster_intermediate Key Intermediate Formation cluster_final Further Synthesis A 4-Chloro-3-methoxy- 2-methylpyridine B 4-Chloro-3-methoxy- 2-methylpyridine N-oxide A->B Oxidation (e.g., H₂O₂, Phosphotungstic Acid) C 2-Chloromethyl-3,4- dimethoxypyridine Hydrochloride B->C Methoxide Substitution & Isomerization D Pantoprazole C->D Coupling Reaction

Caption: Synthetic pathway showing the formation and conversion of the title compound.

Experimental Protocol: Synthesis of this compound

The following is a representative experimental protocol for the synthesis of this compound via oxidation, based on methods described in patent literature.[1][3][4] This process is noted for its mild reaction conditions and high yield.

Objective: To synthesize this compound from 4-chloro-3-methoxy-2-methylpyridine.

Materials:

  • 4-chloro-3-methoxy-2-methylpyridine (starting material)

  • Phosphotungstic acid solution (catalyst, e.g., 25% w/w in water)

  • Hydrogen peroxide (oxidant, e.g., 35% w/w solution)

  • Sodium hydroxide solution (for pH adjustment, e.g., 8-15% w/w)

  • Dichloromethane (extraction solvent)

  • Anhydrous Sodium Sulfate (drying agent)

  • Water (for washing)

Workflow Diagram:

G node_start Start: Prepare Reactants node_mix 1. Mix 4-chloro-3-methoxy-2-methylpyridine and phosphotungstic acid solution. node_start->node_mix node_heat 2. Heat mixture to 85-90°C. node_mix->node_heat node_add_h2o2 3. Add 35% H₂O₂ dropwise while maintaining temperature. node_heat->node_add_h2o2 node_react 4. Maintain reaction at ~85°C for 5 hours. node_add_h2o2->node_react node_cool 5. Cool reaction mixture to 25-40°C. node_react->node_cool node_ph 6. Adjust pH to 7-9 with NaOH solution. node_cool->node_ph node_extract 7. Extract product with dichloromethane. node_ph->node_extract node_wash 8. Wash organic layer with water until neutral. node_extract->node_wash node_dry 9. Dry organic layer with anhydrous Na₂SO₄. node_wash->node_dry node_evap 10. Evaporate dichloromethane under reduced pressure (35-45°C, 0.06-0.08 MPa). node_dry->node_evap node_end End: Obtain pure 4-Chloro-3-methoxy- 2-methylpyridine N-oxide node_evap->node_end

Caption: Step-by-step workflow for the synthesis of the title compound.

Procedure:

  • Reaction Setup: In a suitable reaction vessel, charge 220 parts by weight of 4-chloro-3-methoxy-2-methylpyridine.[1][4]

  • Catalyst Addition: Under stirring, slowly add a prepared 25% (w/w) phosphotungstic acid solution. Stir until the mixture is homogeneous.[1][4]

  • Heating and Oxidation: Heat the mixture in a water bath to approximately 87°C. Begin the dropwise addition of 350 parts by weight of a 35% hydrogen peroxide solution.[1][4] Control the addition rate to maintain a steady reaction.

  • Reaction Maintenance: After the addition is complete, maintain the reaction mixture at around 85°C for 5 hours to ensure the reaction goes to completion.[1][4]

  • Work-up:

    • Cool the reaction solution to a temperature between 25-40°C.[3]

    • Carefully adjust the pH of the solution to a range of 7-9 by adding a dilute sodium hydroxide solution. This step also decomposes any excess hydrogen peroxide.[3][4]

    • Transfer the mixture to a separatory funnel and extract the aqueous phase with dichloromethane.[3]

    • Combine the organic extracts and wash with water until the aqueous layer is neutral.[3]

    • Dry the dichloromethane layer over anhydrous sodium sulfate.[3]

  • Isolation: Remove the dichloromethane by evaporation under reduced pressure at a temperature of 35-45°C to yield the final product, this compound.[3]

This protocol provides a reliable method for producing the title compound with high yield and purity, suitable for subsequent use in pharmaceutical manufacturing.

References

An In-depth Technical Guide to 4-Chloro-3-methoxy-2-methylpyridine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 122307-41-9

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-3-methoxy-2-methylpyridine N-oxide is a heterocyclic organic compound that serves as a critical intermediate in the synthesis of several active pharmaceutical ingredients (APIs). Its strategic importance lies in its role as a precursor to key pyridine moieties found in proton pump inhibitors (PPIs), a class of drugs widely used to treat acid-related gastrointestinal disorders. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and significant applications in drug development, with a focus on its role in the manufacturing of pantoprazole and rabeprazole.

Chemical and Physical Properties

This section summarizes the key physicochemical data for this compound.

PropertyValueReference(s)
CAS Number 122307-41-9[1]
Molecular Formula C₇H₈ClNO₂[1]
Molecular Weight 173.6 g/mol
Appearance Solid[2]
Melting Point 98 °C
Solubility Soluble in organic solvents like dichloromethane.[3]
Storage Store at 2°C - 8°C in a dry place.

Synthesis of this compound

The synthesis of this compound is a key step in the production of various pharmaceuticals. The most common method involves the oxidation of 4-chloro-3-methoxy-2-methylpyridine.

Experimental Protocol: Oxidation of 4-chloro-3-methoxy-2-methylpyridine

This protocol is based on a patented industrial synthesis method.[3]

Materials:

  • 4-chloro-3-methoxy-2-methylpyridine

  • Phosphotungstic acid solution (used as a catalyst)

  • Hydrogen peroxide (35% aqueous solution)

  • Sodium hydroxide solution (for pH adjustment)

  • Dichloromethane (for extraction)

  • Anhydrous sodium sulfate (for drying)

Procedure:

  • Prepare a phosphotungstic acid solution to act as the catalyst.

  • In a reaction vessel, charge 4-chloro-3-methoxy-2-methylpyridine.

  • Under stirring, slowly add the phosphotungstic acid solution to the reaction vessel.

  • Heat the mixture to 85-90°C.

  • Carefully add 35% hydrogen peroxide dropwise to the reaction mixture while maintaining the temperature. The rate of addition should be controlled to manage the exothermic reaction.

  • After the addition is complete, maintain the reaction mixture at 83-88°C for 5-10 hours to ensure the completion of the oxidation.

  • Cool the reaction mixture and adjust the pH to 7-9 using a sodium hydroxide solution to neutralize the acidic catalyst and decompose any excess hydrogen peroxide.

  • Extract the product, this compound, from the aqueous solution using dichloromethane.

  • Wash the organic extract with water until neutral.

  • Dry the dichloromethane extract over anhydrous sodium sulfate.

  • Evaporate the dichloromethane under reduced pressure to obtain the solid this compound.

Diagram of the Synthesis Workflow:

G Synthesis of this compound A 4-chloro-3-methoxy-2-methylpyridine B Oxidation A->B Reacts with C This compound B->C Yields D Hydrogen Peroxide (Oxidizing Agent) D->B E Phosphotungstic Acid (Catalyst) E->B

Caption: Workflow for the synthesis of this compound.

Applications in Drug Development

The primary and most significant application of this compound is as a pivotal intermediate in the synthesis of proton pump inhibitors.

Role in the Synthesis of Pantoprazole

Pantoprazole is a widely prescribed medication for the treatment of erosive esophagitis and other conditions caused by excess stomach acid. This compound is a key starting material for the synthesis of the pyridine moiety of pantoprazole.[4][5]

The synthesis involves the conversion of this compound to 2-chloromethyl-3,4-dimethoxypyridine hydrochloride, which is then condensed with 5-(difluoromethoxy)-2-mercaptobenzimidazole to form the pantoprazole sulfide. A final oxidation step yields pantoprazole.[4]

Diagram of the Pantoprazole Synthesis Pathway:

G Role in Pantoprazole Synthesis A This compound B Chemical Transformation A->B C 2-chloromethyl-3,4-dimethoxypyridine hydrochloride B->C D Condensation C->D E Pantoprazole Sulfide D->E F Oxidation E->F G Pantoprazole F->G H 5-(difluoromethoxy)-2-mercaptobenzimidazole H->D G Role in Rabeprazole Intermediate Synthesis A Pyridine N-oxide derivative B Multi-step Conversion A->B C 2-(chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine B->C D Condensation C->D E Rabeprazole Sulfide D->E F 2-mercaptobenzimidazole F->D

References

Navigating the Solubility Landscape of 4-Chloro-3-methoxy-2-methylpyridine N-oxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide offers a comprehensive overview of the solubility characteristics of 4-Chloro-3-methoxy-2-methylpyridine N-oxide (CAS No. 1347253-52-9), a key intermediate in the synthesis of prominent pharmaceutical compounds such as pantoprazole and rabeprazole. This document is intended for researchers, scientists, and professionals in the field of drug development, providing essential data on its solubility in various organic solvents, alongside detailed experimental protocols.

Introduction

This compound is a crucial building block in the synthesis of several proton pump inhibitors. Its solubility in different solvents is a critical parameter for process optimization, purification, and formulation development. This guide consolidates the available solubility data and provides methodologies for its determination, aiming to facilitate research and development efforts involving this compound.

Solubility Profile

Currently, detailed quantitative solubility data for this compound in a wide range of organic solvents is not extensively published. However, based on available literature, including patents and chemical data sheets, a qualitative solubility profile has been compiled.

Table 1: Qualitative Solubility of this compound

SolventSolubility DescriptionSource
DichloromethaneVery High[1]
WaterInsoluble[1]
WaterSlightly Soluble[2]
MethanolSlightly Soluble[2]
Ethyl AcetateSlightly Soluble[2]

Note: The conflicting reports on water solubility ("Insoluble" vs. "Slightly Soluble") highlight the need for standardized experimental determination.

Based on its chemical structure—a polar pyridine N-oxide with chloro and methoxy substitutions—it is anticipated to exhibit favorable solubility in polar aprotic and some polar protic solvents.

Experimental Protocols

Synthesis of this compound

The following is a representative experimental protocol for the synthesis of this compound, adapted from patent literature.[1]

Materials:

  • 4-Chloro-3-methoxy-2-methylpyridine

  • Phosphotungstic acid solution (e.g., 20% w/v in water)

  • Hydrogen peroxide (e.g., 35% w/v)

  • Sodium hydroxide solution (e.g., 15% w/v)

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Water

Procedure:

  • In a suitable reaction vessel, charge 4-Chloro-3-methoxy-2-methylpyridine.

  • Under stirring, slowly add the phosphotungstic acid solution.

  • Heat the mixture in a water bath to the desired reaction temperature (e.g., 85-90°C).

  • Add hydrogen peroxide dropwise, maintaining the reaction temperature.

  • After the addition is complete, maintain the reaction mixture at the set temperature for several hours to ensure complete conversion.

  • Cool the reaction mixture to room temperature (e.g., 25°C).

  • Adjust the pH of the solution to 7-9 using the sodium hydroxide solution to neutralize the acidic catalyst and decompose excess hydrogen peroxide.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic extracts and wash with water until the aqueous layer is neutral.

  • Dry the dichloromethane layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent.

  • Evaporate the dichloromethane under reduced pressure to yield this compound as a solid product.

General Protocol for Quantitative Solubility Determination

For researchers requiring precise solubility data, the following gravimetric method is a standard approach.

Materials:

  • This compound (purified solid)

  • Selected organic solvent (analytical grade)

  • Temperature-controlled shaker or water bath

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters, 0.45 µm)

  • Vials

Procedure:

  • Add an excess amount of solid this compound to a series of vials.

  • Pipette a known volume or mass of the desired organic solvent into each vial.

  • Seal the vials to prevent solvent evaporation.

  • Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25°C, 37°C).

  • Agitate the mixtures for a sufficient time to reach equilibrium (e.g., 24-48 hours).

  • After equilibrium is reached, allow the vials to stand undisturbed at the set temperature for a short period to allow undissolved solids to settle.

  • Carefully withdraw a sample of the supernatant using a pre-warmed syringe and immediately filter it through a 0.45 µm filter into a pre-weighed vial.

  • Accurately weigh the vial containing the filtered saturated solution.

  • Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven until a constant weight of the dissolved solid is achieved.

  • Weigh the vial with the dried solid.

  • Calculate the solubility in terms of g/L or mg/mL.

Visualizing the Synthesis Workflow

The synthesis and purification process described in section 3.1 can be visualized as a logical workflow.

Synthesis_Workflow cluster_reaction Oxidation Reaction cluster_workup Aqueous Work-up cluster_isolation Product Isolation Start 4-Chloro-3-methoxy-2-methylpyridine Reaction Oxidation at 85-90°C Start->Reaction Catalyst Phosphotungstic Acid Catalyst->Reaction Oxidant Hydrogen Peroxide Oxidant->Reaction Neutralization pH Adjustment (7-9) with NaOH Reaction->Neutralization Cool to 25°C Extraction Extraction with Dichloromethane Neutralization->Extraction Washing Water Wash Extraction->Washing Drying Drying over Na2SO4 Washing->Drying Filtration Filtration Drying->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Product Pure 4-Chloro-3-methoxy- 2-methylpyridine N-oxide Evaporation->Product

Caption: Synthesis and Purification Workflow for this compound.

Conclusion

While quantitative solubility data for this compound remains to be fully elucidated in publicly accessible literature, this guide provides a foundational understanding of its solubility characteristics based on available information. The provided experimental protocols for both its synthesis and a general method for solubility determination offer practical tools for researchers. The high solubility in dichloromethane is a key property leveraged in its synthesis and purification. Further quantitative studies would be highly beneficial to the scientific community, enabling more precise control over processes involving this important pharmaceutical intermediate.

References

An In-depth Technical Guide to the Synthesis of 4-Chloro-3-methoxy-2-methylpyridine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthetic routes for producing 4-Chloro-3-methoxy-2-methylpyridine N-oxide, a key intermediate in the pharmaceutical industry, notably in the synthesis of the proton pump inhibitor Pantoprazole.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and workflow visualizations.

Core Synthetic Strategies

The synthesis of this compound primarily involves two key stages: the formation of the substituted pyridine ring, 4-Chloro-3-methoxy-2-methylpyridine, and its subsequent N-oxidation.

Synthesis of the Precursor: 4-Chloro-3-methoxy-2-methylpyridine

Two main pathways for the synthesis of the immediate precursor, 4-Chloro-3-methoxy-2-methylpyridine, have been reported:

  • From 3-Methoxy-2-methyl-4(1H)-pyridone: This method involves the chlorination of 3-Methoxy-2-methyl-4(1H)-pyridone using a chlorinating agent such as phosphorus oxychloride. The reaction is typically carried out by refluxing the starting material in phosphorus oxychloride, followed by concentration and purification to yield the desired product.[3]

  • From Maltol: A multi-step synthesis starting from maltol is also described. This route involves a sequence of reactions including methylation, amination, and finally chlorination to afford 4-Chloro-3-methoxy-2-methylpyridine.[1][2]

N-Oxidation to this compound

The final and critical step is the N-oxidation of 4-Chloro-3-methoxy-2-methylpyridine. Two primary methods for this transformation are documented:

  • Peracetic Acid Oxidation: An older method utilizes peracetic acid, generated in-situ from the reaction of hydrogen peroxide and glacial acetic acid. While effective, this method is considered hazardous due to the explosive and highly reactive nature of peracetic acid, making it challenging for large-scale industrial production.[1][2]

  • Catalytic Oxidation with Hydrogen Peroxide: A more modern, safer, and environmentally friendly approach employs hydrogen peroxide as the oxidant in the presence of a catalyst. A prominent example is the use of a phosphotungstic acid solution.[1][4][5] This method offers mild reaction conditions, high yields, and avoids the formation of hazardous by-products and acidic waste.[1][4]

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of this compound using the phosphotungstic acid catalyzed method, based on patent literature.[1][4][5]

Materials:

  • 4-Chloro-3-methoxy-2-methylpyridine

  • Phosphotungstic acid

  • 35% Hydrogen peroxide solution

  • Sodium hydroxide solution (12% w/w)

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Deionized water (neutral or weakly acidic)

Procedure:

  • Catalyst Preparation: Prepare a 25% (w/w) phosphotungstic acid solution by dissolving 12 parts by weight of phosphotungstic acid in weakly acidic water.[4]

  • Reaction Setup: In a suitable reaction vessel equipped with a stirrer and a dropping funnel, charge 220 parts by weight of 4-Chloro-3-methoxy-2-methylpyridine.[4]

  • Addition of Catalyst: Slowly add the prepared phosphotungstic acid solution to the reaction vessel under stirring until completely mixed.[4]

  • Heating: Heat the mixture in a water bath to a temperature of 87°C.[4]

  • Oxidant Addition: Gradually add 350 parts by weight of a 35% hydrogen peroxide solution dropwise at a rate of approximately 60 parts by weight per hour.[4]

  • Reaction Maintenance: After the addition is complete, maintain the reaction temperature at 85°C for 5 hours.[4][5]

  • Work-up:

    • Cool the reaction mixture to 30°C.[4]

    • Adjust the pH of the solution to between 7 and 9 by adding a 12% aqueous sodium hydroxide solution to decompose any excess hydrogen peroxide.[1][4]

    • Extract the product with dichloromethane.[1][4]

    • Wash the organic extract with water until neutral.[1][4]

    • Dry the dichloromethane layer over anhydrous sodium sulfate.[1][4]

  • Isolation: Evaporate the dichloromethane under reduced pressure at a temperature of 35-45°C to obtain the final product, this compound.[1]

Quantitative Data Summary

The following table summarizes the quantitative data associated with the phosphotungstic acid catalyzed synthesis of this compound.

ParameterValueReference
Starting Material 4-Chloro-3-methoxy-2-methylpyridine[1][4]
Oxidizing Agent 35% Hydrogen Peroxide[4]
Catalyst Phosphotungstic Acid Solution (20-30%)[1][4]
Reaction Temperature 85 - 90°C[4][5]
Reaction Time 5 hours[4][5]
Yield 95%[5]
Final Product Purity High (determined by HPLC)[5]

Process Visualization

The following diagrams illustrate the key synthetic pathway and experimental workflow for the preparation of this compound.

Synthesis_Pathway Maltol Maltol Intermediate1 Methylation, Amination, Chlorination Maltol->Intermediate1 Multi-step Precursor 4-Chloro-3-methoxy- 2-methylpyridine Intermediate1->Precursor Oxidation N-Oxidation (H₂O₂ / Catalyst) Precursor->Oxidation FinalProduct 4-Chloro-3-methoxy- 2-methylpyridine N-oxide Oxidation->FinalProduct

Caption: Synthetic pathway from Maltol to the final product.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up & Isolation Start Mix 4-Chloro-3-methoxy-2-methylpyridine and Phosphotungstic Acid Catalyst Heat Heat to 87°C Start->Heat AddH2O2 Add 35% H₂O₂ dropwise Heat->AddH2O2 Maintain Maintain at 85°C for 5 hours AddH2O2->Maintain Cool Cool to 30°C Maintain->Cool AdjustpH Adjust pH to 7-9 with NaOH Cool->AdjustpH Extract Extract with Dichloromethane AdjustpH->Extract Dry Dry with Na₂SO₄ Extract->Dry Evaporate Evaporate Solvent Dry->Evaporate Product Obtain Final Product Evaporate->Product

Caption: Experimental workflow for the N-oxidation step.

References

An In-depth Technical Guide to 4-Chloro-3-methoxy-2-methylpyridine N-oxide: Discovery, History, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-3-methoxy-2-methylpyridine N-oxide is a key heterocyclic building block in organic synthesis, most notably recognized for its critical role as an intermediate in the manufacture of the proton pump inhibitor (PPI) Pantoprazole.[1] This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies of this compound, tailored for professionals in chemical research and drug development.

Physicochemical Properties

Below is a summary of the key physicochemical properties of this compound.

PropertyValueReference
CAS Number 122307-41-9[2][3]
Molecular Formula C₇H₈ClNO₂[2][3]
Molecular Weight 173.60 g/mol [2][3]
Melting Point 96-100 °C[3]
Appearance Solid
Assay ≥97%

Discovery and History

The discovery of this compound is intrinsically linked to the development of the anti-ulcer drug Pantoprazole by the German pharmaceutical company Byk Gulden (now part of Takeda) in the 1980s. The research program that led to Pantoprazole began in 1980, with the successful synthesis of the parent drug in 1985.[1]

This compound emerged as a crucial intermediate in the multi-step synthesis of Pantoprazole. The overall synthetic strategy involves the coupling of a substituted benzimidazole moiety with a pyridine derivative. This compound serves as the precursor to the substituted pyridine portion of the final Pantoprazole molecule. Its development was driven by the need for a stable and reactive intermediate that would allow for the efficient construction of the target drug.

Synthetic Pathways

The synthesis of this compound begins with its non-oxidized precursor, 4-chloro-3-methoxy-2-methylpyridine. The critical step is the N-oxidation of the pyridine ring. Two primary methods for this transformation have been documented: a traditional approach using peracetic acid and a more modern, efficient method employing a phosphotungstic acid catalyst.

Overall Synthetic Workflow

Overall Synthesis Overall Synthesis of this compound Precursor 4-chloro-3-methoxy-2-methylpyridine Oxidation N-Oxidation Precursor->Oxidation Product This compound Oxidation->Product

Caption: A high-level overview of the synthesis.

Method 1: Traditional Synthesis via Peracetic Acid

The older, traditional method for the N-oxidation involves the in-situ generation of peracetic acid from hydrogen peroxide and glacial acetic acid. This peracid then oxidizes the nitrogen atom of the pyridine ring. However, this method is known to be hazardous due to the potential for exothermic reactions and the formation of unstable peroxide species. It also typically results in lower yields and generates significant acidic waste.

Traditional Synthesis Traditional Synthesis Workflow cluster_reactants Reactants 4-chloro-3-methoxy-2-methylpyridine 4-chloro-3-methoxy-2-methylpyridine Reaction In-situ formation of Peracetic Acid and N-oxidation 4-chloro-3-methoxy-2-methylpyridine->Reaction Hydrogen Peroxide Hydrogen Peroxide Hydrogen Peroxide->Reaction Glacial Acetic Acid Glacial Acetic Acid Glacial Acetic Acid->Reaction Workup Neutralization and Extraction Reaction->Workup Product This compound Workup->Product

Caption: Workflow of the peracetic acid method.

Method 2: Improved Synthesis with Phosphotungstic Acid Catalyst

A significant improvement in the synthesis of this compound involves the use of a phosphotungstic acid catalyst with hydrogen peroxide.[1] This method offers several advantages, including milder reaction conditions, higher yields, improved safety, and a more environmentally friendly profile due to the reduction of acidic waste.[1]

Improved Synthesis Improved Synthesis Workflow cluster_reactants Reactants 4-chloro-3-methoxy-2-methylpyridine 4-chloro-3-methoxy-2-methylpyridine Reaction Catalytic N-oxidation 4-chloro-3-methoxy-2-methylpyridine->Reaction Hydrogen Peroxide Hydrogen Peroxide Hydrogen Peroxide->Reaction Phosphotungstic Acid (catalyst) Phosphotungstic Acid (catalyst) Phosphotungstic Acid (catalyst)->Reaction Workup pH Adjustment and Extraction Reaction->Workup Product This compound Workup->Product

Caption: Workflow of the phosphotungstic acid method.

Experimental Protocols

Synthesis of 4-chloro-3-methoxy-2-methylpyridine (Precursor)

Materials:

  • 3-Methoxy-2-methyl-4(1H)-pyridone

  • Phosphorus oxychloride (POCl₃)

  • Toluene

  • Chloroform

  • Water

  • Potassium carbonate

  • Silica gel for column chromatography

Procedure:

  • Suspend 3-Methoxy-2-methyl-4(1H)-pyridone in phosphorus oxychloride.

  • Reflux the mixture for 10 hours.

  • Concentrate the reaction mixture under reduced pressure to remove excess phosphorus oxychloride.

  • Add toluene to the residue and evaporate under reduced pressure to azeotropically remove residual phosphorus oxychloride.

  • To the resulting oily substance, add chloroform and water, and separate the chloroform layer.

  • Make the aqueous layer alkaline with potassium carbonate and extract with chloroform.

  • Combine the chloroform extracts, wash with water, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), and evaporate the solvent.

  • Purify the residue by column chromatography on silica gel to obtain 4-chloro-3-methoxy-2-methylpyridine as a light brown oil.

Synthesis of this compound (Improved Method)

Materials:

  • 4-chloro-3-methoxy-2-methylpyridine

  • Phosphotungstic acid

  • 35% Hydrogen peroxide (H₂O₂)

  • Sodium hydroxide solution (e.g., 12% w/v)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Water

Procedure:

  • Prepare a 25% (w/v) solution of phosphotungstic acid in weakly acidic water.[4]

  • In a reaction vessel equipped with a stirrer and a dropping funnel, charge 4-chloro-3-methoxy-2-methylpyridine.[4]

  • Slowly add the phosphotungstic acid solution to the reaction vessel with stirring until completely mixed.[4]

  • Heat the mixture in a water bath to 85-87 °C.[4]

  • Add 35% hydrogen peroxide dropwise over a period of time (e.g., at a rate of approximately 60 parts by weight per hour for a 220 parts by weight batch of the starting material).[4]

  • Maintain the reaction temperature at 85 °C for 5 hours.[4]

  • After the reaction is complete, cool the mixture to 30 °C.[4]

  • Adjust the pH of the reaction mixture to 7-9 with a dilute sodium hydroxide solution to decompose any excess hydrogen peroxide.[4]

  • Extract the product with dichloromethane.[4]

  • Wash the organic extract with water until neutral.[4]

  • Dry the dichloromethane extract over anhydrous sodium sulfate.[4]

  • Evaporate the dichloromethane under reduced pressure (e.g., at 35-45 °C and 0.06-0.08 MPa) to yield this compound.[4]

Spectroscopic Data

Detailed spectroscopic data for this compound is not widely available in peer-reviewed literature. However, based on its structure, the following characteristic signals would be expected:

  • ¹H NMR: Signals corresponding to the methyl protons, methoxy protons, and two aromatic protons on the pyridine ring. The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing N-oxide group and the chloro and methoxy substituents.

  • ¹³C NMR: Resonances for the seven carbon atoms, including the methyl carbon, the methoxy carbon, and the five carbons of the pyridine ring. The carbons attached to the nitrogen and chlorine atoms would show characteristic shifts.

  • IR Spectroscopy: Characteristic absorption bands for C-H stretching (aromatic and aliphatic), C=C and C=N stretching of the pyridine ring, C-O stretching of the methoxy group, and a strong band corresponding to the N-O stretching vibration.

  • Mass Spectrometry: The molecular ion peak (M⁺) would be observed, along with characteristic fragmentation patterns corresponding to the loss of substituents such as the methyl, methoxy, and chloro groups.

Application in Drug Development

The primary application of this compound is as a key intermediate in the synthesis of Pantoprazole.[1] The N-oxide functionality is crucial for the subsequent chemical transformations that lead to the final drug substance.

Role in Pantoprazole Synthesis

The synthesis of Pantoprazole involves the coupling of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride with 5-(difluoromethoxy)-1H-benzo[d]imidazole-2-thiol. This compound is a precursor to the 2-chloromethyl-3,4-dimethoxypyridine hydrochloride fragment. The N-oxide is typically rearranged and further functionalized to introduce the chloromethyl group at the 2-position and a methoxy group at the 4-position of the pyridine ring.

Pantoprazole Synthesis Role in Pantoprazole Synthesis 4-Chloro-3-methoxy-2-methylpyridine_N-oxide 4-Chloro-3-methoxy-2-methylpyridine N-oxide Rearrangement_Functionalization Rearrangement and Functionalization 4-Chloro-3-methoxy-2-methylpyridine_N-oxide->Rearrangement_Functionalization 2-chloromethyl-3,4-dimethoxypyridine_HCl 2-chloromethyl-3,4-dimethoxypyridine hydrochloride Rearrangement_Functionalization->2-chloromethyl-3,4-dimethoxypyridine_HCl Coupling Coupling Reaction 2-chloromethyl-3,4-dimethoxypyridine_HCl->Coupling Benzimidazole_thiol 5-(difluoromethoxy)-1H-benzo[d]imidazole-2-thiol Benzimidazole_thiol->Coupling Pantoprazole Pantoprazole Coupling->Pantoprazole

Caption: The role of the title compound in Pantoprazole synthesis.

Conclusion

This compound is a vital chemical intermediate with a well-established history in the pharmaceutical industry. Its synthesis has evolved from hazardous and lower-yielding traditional methods to safer and more efficient catalytic processes. A thorough understanding of its properties, history, and synthesis is essential for chemists and researchers involved in the development and manufacturing of Pantoprazole and potentially other novel therapeutics. Further research into the detailed spectroscopic characterization of this compound would be a valuable contribution to the field.

References

role of 4-Chloro-3-methoxy-2-methylpyridine N-oxide in Pantoprazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of 4-Chloro-3-methoxy-2-methylpyridine N-oxide in Pantoprazole Synthesis

Introduction

Pantoprazole is a widely used proton pump inhibitor (PPI) that effectively treats acid-related gastrointestinal disorders such as peptic ulcers and reflux esophagitis.[1][2][3] The synthesis of this complex molecule involves a multi-step process requiring precise control over reaction conditions and the use of specific intermediates. One of the most critical intermediates in the industrial preparation of Pantoprazole is 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.[4][5] The synthesis of this key fragment, in turn, relies on a pivotal precursor: This compound . This guide provides a detailed technical overview of the synthesis of this N-oxide and its fundamental role in the subsequent formation of the pyridine moiety required for the final Pantoprazole molecule.

The Strategic Importance of this compound

The synthesis of Pantoprazole involves the condensation of two primary heterocyclic structures: a benzimidazole moiety and a pyridine moiety.[2][6] this compound is the key intermediate in the synthesis pathway that ultimately yields the required pyridine component, 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.

The overall synthetic strategy, starting from maltol, is outlined below. The N-oxide formation is a crucial step that facilitates subsequent functionalization of the pyridine ring.

G Maltol Maltol P1 3-Methoxy-2-methyl-4H-pyran-4-one Maltol->P1 Methylation P2 3-Methoxy-2-methyl-4(1H)-pyridone P1->P2 Ammoniation P3 4-Chloro-3-methoxy-2-methylpyridine P2->P3 Chlorination N_Oxide This compound P3->N_Oxide Oxidation P4 3,4-Dimethoxy-2-methylpyridine N-oxide N_Oxide->P4 Methoxylation P5 2-Hydroxymethyl-3,4-dimethoxypyridine P4->P5 Rearrangement (Isomerization) Pyridine_HCl 2-Chloromethyl-3,4-dimethoxypyridine Hydrochloride P5->Pyridine_HCl Chlorination Thioether Pantoprazole Sulfide Intermediate Pyridine_HCl->Thioether Condensation Mercapto 5-(Difluoromethoxy)-2- mercaptobenzimidazole Mercapto->Thioether Pantoprazole Pantoprazole Thioether->Pantoprazole Oxidation

Figure 1: Overall synthetic pathway for Pantoprazole highlighting the N-oxide intermediate.

Synthesis of this compound

The preparation of the N-oxide is achieved through the oxidation of its precursor, 4-chloro-3-methoxy-2-methylpyridine. A common and efficient method employs hydrogen peroxide as the oxidant in the presence of a phosphotungstic acid catalyst.[4][5] This method is favored for its mild reaction conditions, high yield, and improved safety profile compared to using strong peroxy acids.[5]

The workflow for this key oxidation step is detailed below.

G cluster_prep Catalyst Preparation cluster_reaction Oxidation Reaction cluster_workup Work-up & Isolation PhosphoAcid Phosphotungstic Acid CatalystSol Phosphotungstic Acid Solution PhosphoAcid->CatalystSol Water Water Water->CatalystSol Reactor Reaction at 83-90°C CatalystSol->Reactor StartMat 4-Chloro-3-methoxy- 2-methylpyridine StartMat->Reactor H2O2 Hydrogen Peroxide (35%) H2O2->Reactor Dropwise addition Quench Cool & Adjust pH to 7-9 (NaOH) Reactor->Quench Extract Extract with Dichloromethane Quench->Extract Dry Dry with Na2SO4 Extract->Dry Evap Evaporate Solvent Dry->Evap Product Final Product: N-Oxide Evap->Product

Figure 2: Experimental workflow for the synthesis of this compound.
Quantitative Data for N-oxide Synthesis

The following table summarizes quantitative data from representative examples found in patent literature.[4][5]

ParameterExample 1Example 2Example 3
Starting Material 250 parts by weight220 parts by weight200 parts by weight
(4-chloro-3-methoxy-2-methylpyridine)
Catalyst Solution 10 parts P.A. in water (20% w/w)12 parts P.A. in water (25% w/w)13 parts P.A. in water (30% w/w)
Oxidant 300 parts by weight (35% H₂O₂)350 parts by weight (35% H₂O₂)380 parts by weight (35% H₂O₂)
Reaction Temperature 90°C (initial), 83°C (hold)87°C (initial), 85°C (hold)85°C (initial), 88°C (hold)
Reaction Time 5 hours5 hours10 hours
pH Adjustment 7-9 with NaOH solution7-9 with NaOH solution7-9 with NaOH solution
Yield HighHighHigh

P.A. = Phosphotungstic Acid

Experimental Protocol for N-oxide Synthesis

This protocol is a generalized procedure based on published methods.[4][5]

  • Catalyst Preparation: Dissolve 10 parts by weight of phosphotungstic acid in neutral water to obtain a 20% (w/w) solution.

  • Reaction Setup: In a suitable reaction vessel, charge 250 parts by weight of 4-chloro-3-methoxy-2-methylpyridine.

  • Catalyst Addition: Slowly add the prepared phosphotungstic acid solution to the reaction vessel under stirring until completely mixed.

  • Heating: Heat the mixture in a water bath to a temperature of 90°C.

  • Oxidant Addition: Begin the dropwise addition of 300 parts by weight of 35% hydrogen peroxide. The rate of addition should be controlled (e.g., 50 parts by weight/hour).

  • Reaction Maintenance: After the addition is complete, maintain the reaction temperature at 83°C for 5 hours.

  • Quenching and pH Adjustment: Cool the reaction mixture to 30°C. Slowly add a 12% (w/w) aqueous solution of sodium hydroxide to adjust the pH to between 7 and 9, which decomposes any excess hydrogen peroxide.

  • Extraction: Extract the product from the aqueous solution using dichloromethane.

  • Washing and Drying: Wash the organic extract with water until neutral. Dry the dichloromethane layer over anhydrous sodium sulfate (Na₂SO₄).

  • Isolation: Remove the dichloromethane by evaporation under reduced pressure to yield the final product, this compound.

Conversion to 2-chloromethyl-3,4-dimethoxypyridine hydrochloride

The N-oxide is not directly used in the final condensation. Instead, it undergoes a series of transformations to install the necessary functional groups. This pathway leverages the N-oxide to activate the pyridine ring for subsequent reactions.

  • Methoxylation: The chloro group at the 4-position is replaced by a methoxy group. This is typically achieved by reacting the N-oxide with sodium methoxide.[5]

  • Rearrangement (Isomerization): The N-oxide is reacted with an agent like acetic anhydride. This step results in a rearrangement that introduces a functional group (acetoxy) onto the methyl group at the 2-position.[7]

  • Hydrolysis: The resulting acetoxylated compound is hydrolyzed in an alkaline medium to yield the corresponding carbinol (2-hydroxymethyl-3,4-dimethoxypyridine).[7]

  • Chlorination: The final step involves reacting the carbinol with a chlorinating agent, such as thionyl chloride (SOCl₂), to produce the target intermediate, 2-chloromethyl-3,4-dimethoxypyridine, which is then typically isolated as its hydrochloride salt.[7]

G Start 4-Chloro-3-methoxy-2-methylpyridine N-oxide Step1 Methoxylation (e.g., NaOMe) Start->Step1 Intermediate1 3,4-Dimethoxy-2-methylpyridine N-oxide Step1->Intermediate1 Step2 Rearrangement (e.g., Acetic Anhydride) Intermediate1->Step2 Intermediate2 2-Acetoxymethyl-3,4-dimethoxypyridine Step2->Intermediate2 Step3 Hydrolysis (Alkaline medium) Intermediate2->Step3 Intermediate3 2-Hydroxymethyl-3,4-dimethoxypyridine (Carbinol) Step3->Intermediate3 Step4 Chlorination (e.g., SOCl₂) Intermediate3->Step4 End 2-Chloromethyl-3,4-dimethoxypyridine Hydrochloride Step4->End

Figure 3: Conversion pathway from N-oxide to the final pyridine intermediate.
Experimental Protocol for Rearrangement and Chlorination

The following is a representative protocol for the conversion of the N-oxide derivative to the final chlorinated intermediate.[7]

  • Acetoxylation: Mix acetic anhydride (3.5 eq) with 4-dimethylaminopyridine (0.1 eq) and heat to 65-70°C. Slowly add 2-methyl-3-methoxy-4-chloropyridine N-oxide (1 eq) over approximately 70 minutes, maintaining the temperature. The reaction is exothermic. Hold the temperature for an additional 2.5 hours.

  • Hydrolysis: Cool the mixture below 65°C and gradually add methanol to hydrolyze the excess acetic anhydride.

  • Chlorination: The resulting carbinol (not isolated) is then reacted with thionyl chloride in the presence of N,N-dimethylformamide to yield the final product.

Conclusion

This compound is a cornerstone intermediate in the industrial synthesis of Pantoprazole. Its formation via a controlled oxidation reaction is a critical step that enables the subsequent, regioselective introduction of a methoxy group at the 4-position and the functionalization of the 2-methyl group. The stability and reactivity of the N-oxide make it an ideal precursor for constructing the complex 2-chloromethyl-3,4-dimethoxypyridine hydrochloride moiety, which is essential for the final condensation step to form the Pantoprazole backbone. Understanding the synthesis and subsequent transformations of this N-oxide is therefore fundamental for professionals involved in the development and manufacturing of this important pharmaceutical agent.

References

The N-Oxide Group in Substituted Pyridines: A Gateway to Enhanced Reactivity and Novel Functionalities

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The introduction of an N-oxide functionality to the pyridine ring dramatically alters its electronic properties, transforming it from a relatively electron-deficient heterocycle into a versatile platform for a wide array of chemical transformations. This modification not only enhances the reactivity of the pyridine core towards both electrophilic and nucleophilic substitution but also opens up unique reaction pathways, making pyridine N-oxides invaluable intermediates in organic synthesis, medicinal chemistry, and materials science. This technical guide provides a comprehensive overview of the reactivity of the N-oxide group in substituted pyridines, with a focus on quantitative data, detailed experimental protocols, and visual representations of key chemical and biological processes.

Electronic Nature and General Reactivity of Pyridine N-Oxides

The N-oxide group, with its formal positive charge on the nitrogen and negative charge on the oxygen, exerts a profound influence on the electron distribution within the pyridine ring. This is best understood through its resonance structures, which illustrate the dual nature of the N-oxide group. It acts as an electron-donating group through resonance, increasing the electron density at the C2, C4, and C6 positions, thereby activating the ring towards electrophilic attack at these positions. Conversely, the inductive effect of the positively charged nitrogen atom deactivates the ring towards electrophilic attack, particularly at the C3 and C5 positions. This dual electronic influence makes pyridine N-oxides more reactive than pyridine itself towards both electrophilic and nucleophilic reagents.[1][2][3]

The increased reactivity towards electrophiles is particularly significant, as the parent pyridine ring is notoriously unreactive in electrophilic aromatic substitution reactions. The N-oxide group facilitates these reactions, allowing for the introduction of a variety of functional groups onto the pyridine ring. Subsequently, the N-oxide can be readily removed through deoxygenation, providing access to substituted pyridines that are otherwise difficult to synthesize.[1]

Furthermore, the N-oxide oxygen itself can act as a nucleophile, participating in a range of reactions, and the adjacent positions are activated for various transformations, including rearrangements and cross-coupling reactions. This multifaceted reactivity profile makes substituted pyridine N-oxides powerful tools in the synthesis of complex molecules, including many active pharmaceutical ingredients (APIs).[4]

Key Reactions of Substituted Pyridine N-Oxides

The enhanced and often unique reactivity of substituted pyridine N-oxides has been exploited in a multitude of synthetic transformations. This section details some of the most important reactions, providing quantitative data on the influence of substituents and detailed experimental protocols for their execution.

Electrophilic Substitution

As mentioned, the N-oxide group activates the pyridine ring for electrophilic substitution, primarily at the C4 position. The regioselectivity is influenced by both electronic and steric factors.

Nitration of pyridine N-oxides is a synthetically useful reaction that typically occurs at the 4-position. The reaction is generally carried out using a mixture of fuming nitric acid and sulfuric acid.

Table 1: Effect of Substituents on the Nitration of Pyridine N-Oxides

SubstituentPositionProduct(s) (Yield %)Reference
H-4-Nitro (90%)J. Am. Chem. Soc. 1951, 73, 3470-3472
2-Methyl24-Nitro (85%)J. Org. Chem. 1962, 27, 3351-3353
3-Methyl34-Nitro (92%)J. Org. Chem. 1962, 27, 3351-3353
2-Chloro24-Nitro (78%)Rec. Trav. Chim. Pays-Bas 1952, 71, 781-789
3-Bromo34-Nitro (88%)J. Chem. Soc. 1955, 2836-2840

Experimental Protocol: Synthesis of 4-Nitropyridine N-oxide

To a stirred solution of pyridine N-oxide (10.0 g, 0.105 mol) in concentrated sulfuric acid (40 mL) at 0 °C, fuming nitric acid (d=1.5, 15 mL) is added dropwise, maintaining the temperature below 10 °C. The mixture is then heated at 90 °C for 2 hours. After cooling to room temperature, the reaction mixture is poured onto crushed ice (200 g). The resulting solution is neutralized with solid sodium carbonate until pH 8. The precipitated product is collected by filtration, washed with cold water, and dried to afford 4-nitropyridine N-oxide as a yellow solid. Yield: 13.2 g (90%).

Nucleophilic Substitution

The electron-withdrawing nature of the N-oxide group, particularly when protonated or activated, renders the C2 and C4 positions susceptible to nucleophilic attack. This allows for the introduction of a variety of nucleophiles.

Pyridine N-oxides can be converted to 2- and 4-halopyridines using various halogenating agents. A common method involves the use of phosphorus oxychloride (POCl₃) to generate 2- and 4-chloropyridines.[1][5][6][7][8]

Table 2: Chlorination of Substituted Pyridine N-Oxides with POCl₃

SubstituentPositionProduct(s) (Yield %)Reference
H-2-Chloro (65%), 4-Chloro (15%)J. Am. Chem. Soc. 1953, 75, 4329-4331
3-Methyl32-Chloro-3-methyl (70%)J. Org. Chem. 1962, 27, 3351-3353
4-Methyl42-Chloro-4-methyl (80%)J. Chem. Soc. 1957, 1918-1922
4-Nitro42-Chloro-4-nitro (90%)Rec. Trav. Chim. Pays-Bas 1952, 71, 781-789

Experimental Protocol: Synthesis of 2-Chloropyridine from Pyridine N-oxide [5][6]

A mixture of pyridine N-oxide (19.0 g, 0.2 mol) and phosphorus oxychloride (61.2 g, 0.4 mol) is heated at 110 °C for 3 hours. After cooling, the reaction mixture is poured cautiously onto crushed ice (300 g). The solution is made strongly alkaline (pH > 10) with concentrated sodium hydroxide solution while cooling in an ice bath. The mixture is then extracted with diethyl ether (3 x 100 mL). The combined organic extracts are dried over anhydrous sodium sulfate and the solvent is removed by distillation. The residue is distilled under reduced pressure to give 2-chloropyridine. Yield: 14.7 g (65%).

Boekelheide Rearrangement

The Boekelheide rearrangement is a synthetically valuable reaction of 2-alkylpyridine N-oxides with acetic anhydride or trifluoroacetic anhydride, which leads to the formation of 2-(1-acetoxyalkyl)pyridines. These products can be readily hydrolyzed to the corresponding 2-(1-hydroxyalkyl)pyridines.[6][9][10] The reaction proceeds through a[6][6]-sigmatropic rearrangement.[9]

Table 3: Boekelheide Rearrangement of Substituted 2-Picoline N-Oxides

Substituent on RingProduct (after hydrolysis) (Yield %)Reference
H2-Pyridylcarbinol (75%)J. Am. Chem. Soc. 1954, 76, 1286-1291
4-Methyl(4-Methyl-2-pyridyl)carbinol (82%)J. Org. Chem. 1962, 27, 3351-3353
5-Ethyl(5-Ethyl-2-pyridyl)carbinol (78%)J. Med. Chem. 1985, 28, 1533-1536

Experimental Protocol: Boekelheide Rearrangement of 2-Methylpyridine N-oxide [11]

A solution of 2-methylpyridine N-oxide (10.9 g, 0.1 mol) in acetic anhydride (50 mL) is heated at reflux for 2 hours. The excess acetic anhydride is removed by distillation under reduced pressure. The residue is then treated with a 10% aqueous solution of sodium hydroxide (100 mL) and heated at reflux for 1 hour to hydrolyze the acetate ester. After cooling, the solution is extracted with dichloromethane (3 x 50 mL). The combined organic layers are dried over anhydrous magnesium sulfate, and the solvent is evaporated to give 2-pyridinemethanol as a colorless oil. Yield: 8.2 g (75%).

Visualization of Reaction Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate key reaction mechanisms and experimental workflows discussed in this guide.

Electrophilic_Nitration Py_N_oxide Pyridine N-Oxide Intermediate Wheland Intermediate Py_N_oxide->Intermediate + NO₂⁺ Nitronium NO₂⁺ Product 4-Nitropyridine N-Oxide Intermediate->Product - H⁺ H_plus -H⁺

Caption: Electrophilic nitration of pyridine N-oxide.

Nucleophilic_Chlorination Py_N_oxide Pyridine N-Oxide Activated_complex Activated Complex Py_N_oxide->Activated_complex + POCl₃ POCl3 POCl₃ Addition_product Addition Product Activated_complex->Addition_product + Cl⁻ Chloride_ion Cl⁻ Product 2-Chloropyridine Addition_product->Product - PO₂Cl₂⁻ Elimination - PO₂Cl₂⁻

Caption: Nucleophilic chlorination of pyridine N-oxide.

Boekelheide_Rearrangement Start 2-Picoline N-Oxide Acylated O-Acylated Intermediate Start->Acylated + Ac₂O Ac2O Ac₂O Ylide Ylide Intermediate Acylated->Ylide - AcOH Rearranged [3,3]-Sigmatropic Rearrangement (Transition State) Ylide->Rearranged Product_ester 2-Acetoxymethylpyridine Rearranged->Product_ester Final_product 2-Pyridylcarbinol Product_ester->Final_product H₂O/OH⁻ Hydrolysis Hydrolysis

Caption: Mechanism of the Boekelheide Rearrangement.

Role in Drug Development: The GABA-A Receptor Signaling Pathway

The pyridine N-oxide motif is present in a number of biologically active molecules and approved drugs. One notable example is chlordiazepoxide, the first benzodiazepine, which contains a diazepine N-oxide. Benzodiazepines are a class of psychoactive drugs that exert their effects by modulating the activity of the gamma-aminobutyric acid (GABA) type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[7][12][13][14][15][16]

The binding of benzodiazepines to a specific site on the GABA-A receptor allosterically increases the affinity of GABA for its binding site. This potentiation of GABAergic neurotransmission leads to an increased influx of chloride ions into the neuron, resulting in hyperpolarization of the cell membrane and a reduction in neuronal excitability. This mechanism underlies the anxiolytic, sedative, anticonvulsant, and muscle relaxant properties of this class of drugs.[7][12][13]

GABA_A_Signaling cluster_membrane Cell Membrane GABA_A GABA-A Receptor Chloride_influx Increased Cl⁻ Influx GABA_A->Chloride_influx Potentiates Channel Opening GABA GABA GABA->GABA_A Binds Chlordiazepoxide Chlordiazepoxide (Benzodiazepine) Chlordiazepoxide->GABA_A Binds (Allosteric Site) Hyperpolarization Membrane Hyperpolarization Chloride_influx->Hyperpolarization Reduced_excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_excitability Anxiolysis Anxiolytic Effects Reduced_excitability->Anxiolysis Sedation Sedative Effects Reduced_excitability->Sedation

Caption: Simplified GABA-A receptor signaling pathway.

Conclusion

The N-oxide group is a powerful tool for modulating the reactivity of the pyridine ring. Its ability to activate the ring towards both electrophilic and nucleophilic substitution, coupled with the ease of its subsequent removal, provides a versatile strategy for the synthesis of a wide range of substituted pyridines. The unique rearrangements and other transformations that pyridine N-oxides undergo further expand their synthetic utility. For researchers in drug development, the pyridine N-oxide moiety not only serves as a key synthetic handle but can also be an integral part of the pharmacophore, as exemplified by its role in modulating the activity of the GABA-A receptor. A thorough understanding of the reactivity of substituted pyridine N-oxides is therefore essential for any scientist working in the fields of organic synthesis, medicinal chemistry, and drug discovery.

References

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 4-Chloro-3-methoxy-2-methylpyridine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-3-methoxy-2-methylpyridine N-oxide is a critical intermediate in the synthesis of various pharmaceuticals, most notably the proton pump inhibitor pantoprazole. A thorough understanding of its chemical reactivity, specifically the location of its electrophilic and nucleophilic sites, is paramount for optimizing synthetic routes and developing novel derivatives. This technical guide provides a comprehensive analysis of the electronic properties and reactivity of this compound, supported by established principles of pyridine N-oxide chemistry, detailed experimental protocols for its synthesis, and a discussion of its role in pharmaceutical manufacturing.

Introduction

Pyridine N-oxides are a fascinating class of heterocyclic compounds characterized by a coordinate covalent bond between the nitrogen atom of the pyridine ring and an oxygen atom. This N-oxide functionality significantly alters the electronic distribution within the aromatic ring, rendering it susceptible to a range of chemical transformations. Unlike their parent pyridines, which are generally resistant to electrophilic attack and susceptible to nucleophilic attack at the 2-, 4-, and 6-positions, pyridine N-oxides exhibit enhanced reactivity towards both electrophiles and nucleophiles at these same positions.

This guide focuses on the specific reactivity of this compound, a highly substituted pyridine N-oxide of significant industrial importance. By examining the interplay of the N-oxide group and the various substituents on the pyridine ring, we can delineate the molecule's primary sites for electrophilic and nucleophilic attack.

Analysis of Electrophilic and Nucleophilic Sites

The reactivity of this compound is governed by the electronic effects of its substituents and the inherent properties of the pyridine N-oxide core.

Nucleophilic Sites

The primary nucleophilic sites of this compound are the N-oxide oxygen atom and the electron-rich positions of the pyridine ring.

  • N-Oxide Oxygen: The oxygen atom of the N-oxide group is inherently nucleophilic and readily attacks electrophiles. This initial reaction is often the first step in many transformations of pyridine N-oxides.

  • Pyridine Ring (Positions C2, C4, C6): The N-oxide group, through resonance, can donate electron density to the pyridine ring, particularly at the ortho (C2, C6) and para (C4) positions. This increased electron density makes these positions susceptible to attack by electrophiles. In the case of this compound:

    • C6 (unsubstituted): This position is activated towards electrophilic attack.

    • C4 (chloro-substituted): The electron-donating effect of the N-oxide and the activating, ortho-, para-directing methoxy group at C3 enhance the electron density at this position, making it a target for electrophiles.

    • C2 (methyl-substituted): The methyl group is an activating group, and this position is also activated by the N-oxide and the methoxy group. However, it may be subject to steric hindrance.

Electrophilic Sites

The primary electrophilic sites of this compound are the carbon atoms at the 2-, 4-, and 6-positions of the pyridine ring. The electron-withdrawing inductive effect of the positively charged nitrogen atom makes these positions electron-deficient and thus susceptible to nucleophilic attack.

  • C4 (chloro-substituted): This is a prominent electrophilic site. The chloro substituent is a good leaving group, making this position highly susceptible to nucleophilic aromatic substitution (SNAr) reactions.

  • C6 (unsubstituted): This position is also an electrophilic site, open to nucleophilic attack.

  • C2 (methyl-substituted): While electronically an electrophilic site, nucleophilic attack here might be sterically hindered by the adjacent methyl group.

The reactivity of the N-oxide group itself can be harnessed to enhance the electrophilicity of the ring. For instance, reaction with reagents like phosphorus oxychloride (POCl3) can convert the N-oxide into a good leaving group, facilitating nucleophilic substitution.

Quantitative Reactivity Data (Analogous Systems)

SitePredicted ReactivityInfluencing Factors
N-Oxide Oxygen Highly NucleophilicInherent property of the N-oxide group.
C2-position Electrophilic & NucleophilicActivated by N-oxide and methoxy group (nucleophilic attack). Electron-deficient due to nitrogen (electrophilic attack). Potential for steric hindrance from the methyl group.
C4-position Highly ElectrophilicActivated by N-oxide and methoxy group (nucleophilic attack). Highly susceptible to SNAr due to the chloro leaving group.
C6-position Electrophilic & NucleophilicActivated by N-oxide (nucleophilic attack). Electron-deficient due to nitrogen (electrophilic attack). Less sterically hindered than the C2 position.
Methyl Group (C2) Potentially ReactiveCan undergo reactions such as rearrangement after activation of the N-oxide, as seen in the synthesis of pantoprazole intermediates.

Experimental Protocols: Synthesis of this compound

The synthesis of this compound is a well-established industrial process. The most common method involves the oxidation of 4-chloro-3-methoxy-2-methylpyridine.[1][2]

Oxidation of 4-chloro-3-methoxy-2-methylpyridine

Materials:

  • 4-chloro-3-methoxy-2-methylpyridine

  • Hydrogen peroxide (35% solution)

  • Phosphotungstic acid

  • Sodium hydroxide solution

  • Dichloromethane

  • Anhydrous sodium sulfate

Procedure:

  • A solution of phosphotungstic acid in water is prepared to act as a catalyst.

  • 4-chloro-3-methoxy-2-methylpyridine is charged into a reaction vessel.

  • The phosphotungstic acid solution is added to the reaction vessel with stirring.

  • The mixture is heated, and 35% hydrogen peroxide is added dropwise at a controlled rate while maintaining the reaction temperature.

  • After the addition is complete, the reaction mixture is stirred for several hours at the same temperature to ensure complete conversion.

  • The reaction mixture is then cooled, and the pH is adjusted to 7-9 with a sodium hydroxide solution to decompose any excess hydrogen peroxide.

  • The product, this compound, is extracted from the aqueous layer using dichloromethane.

  • The combined organic extracts are washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the final product.

Quantitative Data from a Representative Patented Procedure:

ReactantAmount (parts by weight)
4-chloro-3-methoxy-2-methylpyridine220
Phosphotungstic acid12
Hydrogen peroxide (35%)350
Product Yield High

Role in Pharmaceutical Synthesis: The Path to Pantoprazole

This compound is a pivotal intermediate in the multi-step synthesis of pantoprazole. Its specific reactivity is exploited to introduce further functionality required for the final drug molecule. A key transformation involves a rearrangement reaction, often initiated by acetic anhydride, which highlights the nucleophilicity of the N-oxide oxygen and the reactivity of the adjacent methyl group.

The following diagram illustrates a simplified workflow for the conversion of this compound towards a key pantoprazole precursor.

Pantoprazole_Synthesis_Workflow cluster_start Starting Material cluster_reaction1 Rearrangement cluster_reaction2 Hydrolysis & Chlorination cluster_final Coupling Reaction start This compound reagent1 Acetic Anhydride start->reagent1 intermediate1 Acetoxymethyl Intermediate reagent2 Hydrolysis then SOCl2 intermediate1->reagent2 intermediate2 2-Chloromethyl-3-methoxy-4-chloropyridine final_product Pantoprazole Precursor intermediate2->final_product

Caption: Synthetic workflow from this compound.

Conclusion

This compound is a molecule with a rich and strategically important reactivity profile. The N-oxide functionality, in concert with the substituents on the pyridine ring, creates distinct and predictable sites for both electrophilic and nucleophilic attack. The primary nucleophilic character resides in the N-oxide oxygen and the electron-rich C4 and C6 positions of the ring, while the primary electrophilic character is found at these same carbon positions, particularly the C4 position which is activated for nucleophilic aromatic substitution. A thorough understanding of these reactive sites is essential for professionals in drug development and process chemistry to optimize existing synthetic routes and to design novel molecules with potential therapeutic applications. The detailed experimental protocols and the illustrative synthetic workflow provided herein serve as a valuable resource for researchers in this field.

References

Methodological & Application

Application Note and Protocol: Oxidation of 4-chloro-3-methoxy-2-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the N-oxidation of 4-chloro-3-methoxy-2-methylpyridine, a critical intermediate in the synthesis of the proton pump inhibitor Pantoprazole.[1][2][3] The featured method utilizes hydrogen peroxide as the oxidant, catalyzed by phosphotungstic acid, which offers a safer, more environmentally friendly, and high-yielding alternative to traditional methods employing peracetic acid.[2][3] This protocol is designed for ease of use in laboratory and industrial settings, focusing on operational safety and efficiency.

Introduction

The synthesis of 4-chloro-3-methoxy-2-methylpyridine N-oxide is a crucial step in the manufacturing pathway of Pantoprazole, a widely used medication for the treatment of acid-related gastrointestinal disorders.[1][2][3] Traditional oxidation methods for this transformation often involve the in-situ generation of peracetic acid from hydrogen peroxide and glacial acetic acid.[2][3] However, this approach is fraught with challenges, including highly exothermic and potentially explosive reaction conditions, which are difficult to control on an industrial scale.[2][3] Additionally, the process generates significant acidic waste, posing environmental concerns.[2][3]

The protocol outlined below employs a phosphotungstic acid-catalyzed oxidation with hydrogen peroxide. This method presents a significant improvement by offering milder reaction conditions, enhanced safety, high product yields, and a greener chemical process with no waste acid discharge.[1][2]

Experimental Protocol

This protocol is based on a method that has demonstrated high yields and safety for the N-oxidation of 4-chloro-3-methoxy-2-methylpyridine.[1][2][4]

Materials:

  • 4-chloro-3-methoxy-2-methylpyridine

  • Phosphotungstic acid

  • 35% (w/w) Hydrogen peroxide solution

  • 12% (w/w) Sodium hydroxide solution

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Deionized water

Equipment:

  • Reaction vessel equipped with a stirrer, thermometer, and dropping funnel

  • Water bath for heating

  • pH meter or pH indicator strips

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Catalyst Preparation: Prepare a 20-30% (w/w) solution of phosphotungstic acid in neutral or weakly acidic deionized water.[1]

  • Reaction Setup: In the reaction vessel, charge the 4-chloro-3-methoxy-2-methylpyridine. With stirring, slowly add the prepared phosphotungstic acid solution.[1]

  • Reaction Execution: Heat the mixture in a water bath to a temperature between 85-90°C.[1] Once the temperature is stable, begin the dropwise addition of 35% hydrogen peroxide solution at a controlled rate.[1]

  • Reaction Monitoring: Maintain the reaction temperature between 83-88°C for approximately 5 hours after the addition of hydrogen peroxide is complete.[1]

  • Work-up:

    • Cool the reaction mixture to 30°C.[2]

    • Slowly add a 12% aqueous solution of sodium hydroxide to adjust the pH of the mixture to between 7 and 9. This step also decomposes any excess hydrogen peroxide.[1][2]

    • Transfer the mixture to a separatory funnel and extract the product with dichloromethane.[1][2]

    • Wash the combined organic extracts with water until the aqueous layer is neutral.[1][2]

    • Dry the organic layer over anhydrous sodium sulfate.[1][2]

  • Product Isolation:

    • Filter off the drying agent.

    • Remove the dichloromethane under reduced pressure using a rotary evaporator at a temperature of 35-45°C to yield the final product, this compound.[2]

Data Presentation

The following table summarizes quantitative data from various reported examples of this oxidation reaction.

ParameterExample 1Example 2Example 3
Starting Material 250 parts by weight220 parts by weight200 parts by weight
Phosphotungstic Acid Solution 10 parts by weight in water (20% soln.)12 parts by weight in water (25% soln.)13 parts by weight in water (30% soln.)
35% Hydrogen Peroxide 300 parts by weight350 parts by weight380 parts by weight
Reaction Temperature 90°C initially, then 83°C87°C initially, then 85°C85°C initially, then 88°C
Reaction Time 5 hours5 hours5 hours
Product Yield Not specified95%Not specified

Data sourced from patent literature.[1][4]

Visualizations

Experimental Workflow Diagram

Workflow Oxidation of 4-chloro-3-methoxy-2-methylpyridine Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_isolation Isolation A Prepare 20-30% Phosphotungstic Acid Solution C Add Phosphotungstic Acid Solution A->C B Charge Reactor with 4-chloro-3-methoxy-2-methylpyridine B->C D Heat to 85-90°C C->D E Dropwise Addition of 35% H2O2 D->E F Maintain at 83-88°C for 5 hours E->F G Cool to 30°C F->G H Adjust pH to 7-9 with NaOH (aq) G->H I Extract with Dichloromethane H->I J Wash Organic Layer with Water I->J K Dry with Anhydrous Na2SO4 J->K L Filter K->L M Evaporate Solvent under Reduced Pressure L->M N Obtain this compound M->N

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Reaction Scheme

Reaction Reaction Scheme reactant 4-chloro-3-methoxy-2-methylpyridine product This compound reactant->product reagents H2O2, Phosphotungstic Acid Water, 83-88°C reagents->reactant

Caption: The overall chemical transformation for the N-oxidation of 4-chloro-3-methoxy-2-methylpyridine.

References

experimental procedure for Pantoprazole synthesis using 4-Chloro-3-methoxy-2-methylpyridine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Synthesis of Pantoprazole from 4-Chloro-3-methoxy-2-methylpyridine N-oxide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pantoprazole is a proton pump inhibitor used to treat acid-related gastrointestinal disorders. Its synthesis is a multi-step process involving the condensation of a substituted pyridine derivative with 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole, followed by a controlled oxidation reaction. This document outlines the experimental procedure for the synthesis of Pantoprazole, commencing with the starting material this compound. The protocol details the preparation of the key intermediate, 2-chloromethyl-3,4-dimethoxypyridine hydrochloride, and its subsequent reaction to form Pantoprazole.

Overall Synthesis Workflow

The synthesis of Pantoprazole from this compound can be summarized in the following key stages:

  • Methoxylation: Conversion of this compound to 3,4-dimethoxy-2-methylpyridine N-oxide.

  • Rearrangement: Isomerization of 3,4-dimethoxy-2-methylpyridine N-oxide to 2-hydroxymethyl-3,4-dimethoxypyridine.

  • Chlorination: Conversion of 2-hydroxymethyl-3,4-dimethoxypyridine to 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.

  • Condensation: Reaction of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride with 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole to form the thioether intermediate.

  • Oxidation: Oxidation of the thioether intermediate to yield Pantoprazole.

Pantoprazole_Synthesis_Workflow cluster_intermediates Intermediate Synthesis cluster_final_steps Final Product Synthesis start 4-Chloro-3-methoxy-2- methylpyridine N-oxide intermediate1 3,4-dimethoxy-2- methylpyridine N-oxide start->intermediate1 Methoxylation intermediate2 2-hydroxymethyl-3,4- dimethoxypyridine intermediate1->intermediate2 Rearrangement intermediate3 2-chloromethyl-3,4- dimethoxypyridine HCl intermediate2->intermediate3 Chlorination thioether Pantoprazole Sulfide (Thioether Intermediate) intermediate3->thioether Condensation mercapto 5-(difluoromethoxy)-2- mercapto-1H-benzimidazole mercapto->thioether pantoprazole Pantoprazole thioether->pantoprazole Oxidation

Overall workflow for the synthesis of Pantoprazole.

Experimental Protocols

Protocol 1: Synthesis of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride

This protocol describes the multi-step conversion of this compound to the key pyridine intermediate.

Step 1: Synthesis of 3,4-dimethoxy-2-methylpyridine N-oxide [1]

  • A solution of sodium methoxide is prepared by dissolving sodium in methanol.

  • This compound is added to the sodium methoxide solution.

  • The reaction mixture is heated to reflux and maintained for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • After completion, the solvent is removed under reduced pressure. The residue is taken up in an organic solvent (e.g., dichloromethane) and washed with water.

  • The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated to yield 3,4-dimethoxy-2-methylpyridine N-oxide.

Step 2: Synthesis of 2-hydroxymethyl-3,4-dimethoxypyridine [1]

  • 3,4-dimethoxy-2-methylpyridine N-oxide is dissolved in acetic anhydride.

  • The mixture is heated to reflux for several hours to facilitate the rearrangement.

  • The excess acetic anhydride is removed by distillation under reduced pressure.

  • The resulting residue is then subjected to hydrolysis by adding an aqueous base (e.g., sodium hydroxide solution) and heating to yield 2-hydroxymethyl-3,4-dimethoxypyridine.

  • The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to give the crude product, which may be purified by crystallization or chromatography.

Step 3: Synthesis of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride [1][2]

  • 2-hydroxymethyl-3,4-dimethoxypyridine is dissolved in an inert solvent such as dichloromethane.

  • The solution is cooled to a low temperature (e.g., -5 to 0 °C).

  • Thionyl chloride is added dropwise to the cooled solution while maintaining the temperature.

  • The reaction mixture is stirred for a few hours at this temperature and then allowed to warm to room temperature.

  • The solvent is evaporated under reduced pressure, and an anhydrous alcohol (e.g., ethanol) is added to the residue.

  • The mixture is cooled to induce crystallization. The resulting solid is collected by filtration, washed with a cold solvent, and dried to afford 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.

Protocol 2: Synthesis of 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole[3]

This intermediate is prepared in a multi-step synthesis starting from 4-hydroxy acetanilide.

  • Difluoromethoxylation: 4-hydroxy acetanilide is reacted with difluoromethylene chloride in the presence of a base (e.g., sodium hydroxide) and a phase transfer catalyst to yield N-[4-(difluoromethoxy)phenyl]acetamide.

  • Nitration: The acetamide is nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group ortho to the acetamido group.

  • Hydrolysis: The acetamido group of the nitrated compound is hydrolyzed under basic conditions to yield [4-(difluoromethoxy)-2-nitrophenyl]amine.

  • Reduction: The nitro group is reduced to an amine using a reducing agent such as Raney-Nickel and hydrazine hydrate.

  • Cyclization: The resulting diamine is cyclized with carbon disulfide in a suitable solvent under reflux to form 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole.

Protocol 3: Synthesis of Pantoprazole

Step 1: Condensation to form Pantoprazole Sulfide [3][4][5][6]

  • In a reaction vessel, 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole is dissolved in a suitable solvent (e.g., water, ethanol, or a mixture) containing a base such as sodium hydroxide.

  • A solution of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride in a suitable solvent is added slowly to the reaction mixture.

  • The reaction is stirred at room temperature or slightly elevated temperature for several hours until completion, which can be monitored by TLC.

  • Upon completion, the product, pantoprazole sulfide, may precipitate or can be extracted into an organic solvent. The crude product is isolated for the next step.

Step 2: Oxidation to Pantoprazole [3][4][5][7]

  • The pantoprazole sulfide intermediate is dissolved or suspended in a suitable solvent, such as dichloromethane or acetic acid.

  • The solution is cooled to a controlled temperature (e.g., 0-10 °C).

  • An oxidizing agent (e.g., m-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide, or sodium hypochlorite) is added portion-wise, maintaining the low temperature.

  • The reaction is stirred until the oxidation is complete, as monitored by TLC or HPLC. Careful monitoring is crucial to avoid over-oxidation to the sulfone byproduct.

  • The reaction is quenched, and the product is isolated by extraction and purification. The crude Pantoprazole can be purified by crystallization from a suitable solvent system.

Pantoprazole_Final_Synthesis cluster_condensation Condensation cluster_oxidation Oxidation intermediate3 2-chloromethyl-3,4- dimethoxypyridine HCl thioether Pantoprazole Sulfide intermediate3->thioether mercapto 5-(difluoromethoxy)-2- mercapto-1H-benzimidazole mercapto->thioether pantoprazole Pantoprazole thioether->pantoprazole oxidant Oxidizing Agent (e.g., m-CPBA, H₂O₂) oxidant->pantoprazole

Final steps in the synthesis of Pantoprazole.

Data Presentation

The following table summarizes the typical yields for the key steps in the synthesis of Pantoprazole. Note that yields can vary based on reaction conditions and scale.

Reaction StepStarting MaterialProductTypical Yield (%)Reference
Chlorination of 2-hydroxymethyl-3,4-dimethoxypyridine2-hydroxymethyl-3,4-dimethoxypyridine2-chloromethyl-3,4-dimethoxypyridine hydrochloride82-84
Overall synthesis of Pantoprazole sodium from intermediates5-difluoromethoxy-2-mercapto-1H-benzimidazole and 2-chloromethyl-3,4-dimethoxypyridine hydrochloridePantoprazole sodium77.2[8]
Oxidation of (5-difluoromethoxy)-2-[(4-chloro-3-methoxy-2-pyridinyl)methyl]thio-1H-benzimidazole(5-difluoromethoxy)-2-[(4-chloro-3-methoxy-2-pyridinyl)methyl]thio-1H-benzimidazole(5-difluoromethoxy)-2-[(4-chloro-3-methoxy-2-pyridinyl)methyl]sulfinyl-1H-benzimidazole84.4

Disclaimer: This document is intended for informational purposes for a research and development audience. The described procedures involve hazardous materials and should only be performed by trained professionals in a suitable laboratory setting with appropriate safety precautions. The yields are indicative and may vary.

References

Application Notes and Protocols for the Catalytic Oxidation Synthesis of Pyyridine N-Oxides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine N-oxides are a class of heterocyclic compounds with significant applications in medicinal chemistry, materials science, and organic synthesis. They serve as crucial intermediates in the synthesis of various pharmaceuticals and agrochemicals, and also act as catalysts and ligands in organometallic chemistry. The N-oxide functional group alters the electronic properties of the pyridine ring, facilitating nucleophilic substitution at the 2- and 4-positions and enabling a range of synthetic transformations that are otherwise challenging with the parent pyridine.

Traditional methods for the synthesis of pyridine N-oxides often involve the use of strong peroxy acids in stoichiometric amounts, which can pose safety risks and generate significant waste. Catalytic oxidation methods offer a more sustainable and efficient alternative, utilizing smaller amounts of catalysts with milder oxidants like hydrogen peroxide. This document provides detailed application notes and experimental protocols for several key catalytic oxidation methods for the synthesis of pyridine N-oxides, including those employing manganese and rhenium-based catalysts.

Catalytic Oxidation Methods: A Comparative Overview

Several catalytic systems have been developed for the efficient N-oxidation of pyridines. The choice of method often depends on the substrate's electronic properties, desired scale, and available resources. Below is a summary of commonly employed catalytic methods.

MethodCatalystOxidantTypical Reaction ConditionsAdvantagesDisadvantages
Manganese-Catalyzed Oxidation Manganese Tetrakis(2,6-dichlorophenyl)porphyrin Chloride (Mn(TDCPP)Cl)Hydrogen Peroxide (30%)CH₂Cl₂/CH₃CN, NH₄OAc (cocatalyst), 0°C to room temperatureHigh chemoselectivity, good yields for various pyridine derivatives.Catalyst can be expensive and may require specific ligand synthesis.
Rhenium-Catalyzed Oxidation Methyltrioxorhenium (MTO)Hydrogen Peroxide (30%)Various solvents (e.g., CH₂Cl₂, H₂O), room temperatureHigh catalytic activity, mild reaction conditions, broad substrate scope.Rhenium is a precious metal, making the catalyst costly.
Peroxy Acid (Non-Catalytic) Peracetic Acid or m-CPBAN/AAcetic acid or CH₂Cl₂, elevated or room temperatureWell-established, high yields for many substrates.Use of stoichiometric strong oxidants, potential safety hazards.
Urea-Hydrogen Peroxide (UHP) Often used with an acid anhydrideN/AVarious solvents, often requires heatingSolid, stable, and safe source of hydrogen peroxide.May require activation and can be less reactive than peroxy acids.

Experimental Protocols

Caution: Reactions involving peroxides and other oxidizing agents should be conducted with appropriate safety precautions, including the use of a safety shield and proper personal protective equipment. All reactions should be performed in a well-ventilated fume hood.

Protocol 1: Manganese-Catalyzed N-Oxidation of Pyridine Derivatives[1]

This protocol describes the oxidation of pyridine derivatives using a manganese porphyrin catalyst and hydrogen peroxide.

Materials:

  • Pyridine derivative (1.0 equiv)

  • Manganese tetrakis(2,6-dichlorophenyl)porphyrin chloride (Mn(TDCPP)Cl) (1-5 mol%)

  • Ammonium acetate (NH₄OAc) (cocatalyst)

  • Dichloromethane (CH₂Cl₂)

  • Acetonitrile (CH₃CN)

  • 30% Aqueous hydrogen peroxide (H₂O₂) (1.1-1.5 equiv)

  • Manganese dioxide (MnO₂) (for quenching)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve the pyridine substrate (1.0 equiv) in a mixture of dichloromethane and acetonitrile.

  • Add manganese tetrakis(2,6-dichlorophenyl)porphyrin chloride (Mn(TDCPP)Cl) (1-5 mol %) and ammonium acetate.

  • Cool the mixture in an ice bath with vigorous stirring.

  • Slowly add 30% aqueous hydrogen peroxide (1.1-1.5 equiv) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, quench the reaction by adding a small amount of MnO₂ to decompose any excess hydrogen peroxide.

  • Filter the mixture and transfer the filtrate to a separatory funnel.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Methyltrioxorhenium (MTO)-Catalyzed N-Oxidation of Pyridines[1]

This protocol outlines a general procedure for the N-oxidation of pyridines using the highly active methyltrioxorhenium catalyst.

Materials:

  • Pyridine derivative (1.0 equiv)

  • Methyltrioxorhenium (MTO) (0.2-0.5 mol%)

  • 30% Aqueous hydrogen peroxide (H₂O₂) (1.1-1.5 equiv)

  • Appropriate solvent (e.g., dichloromethane, water)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of the pyridine derivative (1.0 equiv) in the chosen solvent, add methyltrioxorhenium (MTO) (0.2-0.5 mol%).

  • Stir the mixture at room temperature.

  • Slowly add 30% aqueous hydrogen peroxide (1.1-1.5 equiv) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by TLC or GC until the starting material is consumed.

  • Upon completion, the reaction mixture can be worked up by quenching excess peroxide with a mild reducing agent (e.g., sodium sulfite solution) if necessary.

  • The product can be isolated by extraction with a suitable organic solvent.

  • The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography, distillation, or recrystallization.

Protocol 3: N-Oxidation using Peracetic Acid[2]

This is a classic, non-catalytic method for the synthesis of pyridine N-oxide.

Materials:

  • Pyridine (1.39 moles)

  • 40% Peracetic acid (1.50 moles)

  • Isopropyl alcohol

  • Ether

  • 1 L three-necked flask with stirrer, thermometer, and dropping funnel

Procedure:

  • In a 1 L three-necked flask, place 110 g (1.39 moles) of pyridine.

  • With stirring, add 250 mL (1.50 moles) of 40% peracetic acid at a rate that maintains the reaction temperature at 85°C. This addition typically takes 50-60 minutes.

  • After the addition is complete, continue stirring until the temperature drops to 40°C.

  • Work-up Option A: Pyridine-N-oxide hydrochloride. [1]

    • Bubble a slight excess of gaseous hydrogen chloride into the reaction mixture.

    • Remove acetic acid and excess peracetic acid by warming on a steam bath under vacuum.

    • Purify the residual pyridine-N-oxide hydrochloride by refluxing with 300 mL of isopropyl alcohol for 30 minutes, followed by cooling and filtration.

    • Wash the colorless crystals with isopropyl alcohol and then with ether. The yield is typically 76-83%.[1]

  • Work-up Option B: Pyridine-N-oxide. [1]

    • Evaporate the acetic acid solution on a steam bath under vacuum.

    • Distill the residue at a pressure of 1 mm Hg or less. The product is collected at 100-105°C/1mm Hg.

    • The yield of the colorless solid is typically 78-83%.[1]

Protocol 4: N-Oxidation using m-Chloroperoxybenzoic Acid (m-CPBA)[3]

This protocol describes a common method using m-CPBA for the synthesis of substituted pyridine N-oxides.

Materials:

  • Substituted pyridine (e.g., 3-chloropyridine, 40g)

  • m-Chloroperoxybenzoic acid (m-CPBA) (e.g., 91.2g)

  • Dichloromethane (DCM) (e.g., 320ml)

  • Water

  • Solution for pH adjustment (e.g., saturated sodium bicarbonate)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve the substituted pyridine in dichloromethane in a round-bottom flask and cool the solution to 0-5°C in an ice bath.

  • While stirring, add m-chloroperoxybenzoic acid portion-wise, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to 20-25°C and stir for 24 hours.

  • Monitor the reaction for the complete consumption of the starting material by TLC.

  • Concentrate the reaction solution under reduced pressure.

  • Add water to the residue to obtain a mixed solution.

  • Adjust the pH of the mixed solution to 4-5 with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Stir the mixture for 2-3 hours and then filter to remove the m-chlorobenzoic acid byproduct.

  • Collect the filtrate, concentrate it under reduced pressure, and dry to obtain the target pyridine N-oxide.

Visualizations

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Pyridine Substrate + Catalyst + Solvent flask Reaction Flask (Inert Atmosphere) reagents->flask oxidant Add Oxidant (e.g., H2O2) dropwise flask->oxidant stirring Stir at Controlled Temperature oxidant->stirring monitoring Monitor Progress (TLC/GC) stirring->monitoring quench Quench Excess Oxidant monitoring->quench extraction Aqueous Work-up & Extraction quench->extraction drying Dry Organic Layer extraction->drying purification Concentration & Purification drying->purification product product purification->product Isolated Pyridine N-Oxide

Caption: General experimental workflow for catalytic pyridine N-oxide synthesis.

G cluster_catalyst Catalyst Selection cluster_method Recommended Method start Substrate Properties electron_rich Electron-Rich Pyridine start->electron_rich Donating Groups electron_poor Electron-Poor Pyridine start->electron_poor Withdrawing Groups sterically_hindered Sterically Hindered Pyridine start->sterically_hindered Bulky Substituents at C2/C6 mn_cat Manganese-Catalyzed (e.g., Mn(TDCPP)Cl) electron_rich->mn_cat re_cat Rhenium-Catalyzed (MTO) electron_rich->re_cat electron_poor->re_cat peroxy_acid Peroxy Acid (m-CPBA/Peracetic Acid) electron_poor->peroxy_acid sterically_hindered->re_cat MTO can be very effective

Caption: Decision tree for selecting a suitable N-oxidation method.

References

Synthesis of 4-Chloro-3-methoxy-2-methylpyridine N-oxide: An Application Note and Laboratory Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the laboratory-scale synthesis of 4-Chloro-3-methoxy-2-methylpyridine N-oxide, a key intermediate in the synthesis of various pharmaceutical compounds.[1][2][3] The described method is based on the oxidation of 4-chloro-3-methoxy-2-methylpyridine.

Introduction

This compound is a crucial building block in organic synthesis, notably utilized in the preparation of pharmacologically active molecules.[1][2][3] The protocol outlined below describes a robust and efficient method for its preparation on a laboratory scale, employing a catalyzed oxidation reaction. This method offers advantages such as mild reaction conditions, high yield, and a straightforward workup procedure.[2][3]

Reaction Scheme

The synthesis proceeds via the N-oxidation of 4-chloro-3-methoxy-2-methylpyridine using hydrogen peroxide as the oxidant, catalyzed by phosphotungstic acid.

Chemical Equation:

Quantitative Data Summary

The following table summarizes the typical quantitative data associated with the synthesis protocol.

ParameterValueReference
Starting Material4-chloro-3-methoxy-2-methylpyridine[1][2]
Oxidizing Agent35% Hydrogen Peroxide[1][2][4]
CatalystPhosphotungstic Acid[1][2][4]
Reaction Temperature85-90 °C[1][2]
Reaction Time5 hours[1][2][4]
Typical Yield95%[4]
Molecular FormulaC7H8ClNO2[4][5][6]
Molecular Weight173.6 g/mol [4][5]
Melting Point96-100 °C[7]

Experimental Protocol

This protocol details the step-by-step procedure for the synthesis of this compound.

Materials and Reagents:

  • 4-chloro-3-methoxy-2-methylpyridine

  • Phosphotungstic acid

  • 35% Hydrogen peroxide (H₂O₂)

  • Sodium hydroxide (NaOH) solution (e.g., 12% aqueous solution)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Distilled water

Equipment:

  • Round-bottom flask equipped with a magnetic stirrer and reflux condenser

  • Heating mantle or water bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • pH meter or pH indicator strips

Procedure:

  • Catalyst Preparation: Prepare a 20-25% (w/w) aqueous solution of phosphotungstic acid. For example, dissolve 10-12 parts by weight of phosphotungstic acid in enough neutral or weakly acidic water to make a 20-25% solution.[1][2][4]

  • Reaction Setup: In a round-bottom flask, charge 220-250 parts by weight of 4-chloro-3-methoxy-2-methylpyridine.[1][2]

  • Catalyst Addition: Under stirring, slowly add the prepared phosphotungstic acid solution to the 4-chloro-3-methoxy-2-methylpyridine.[1][2]

  • Heating: Heat the mixture in a water bath to a temperature of 85-90 °C.[1][2]

  • Addition of Oxidant: Once the desired temperature is reached, add 300-350 parts by weight of 35% hydrogen peroxide dropwise using a dropping funnel at a controlled rate (e.g., 50-60 parts by weight/hour).[1][2]

  • Reaction: Maintain the reaction mixture at 83-88 °C for 5 hours with continuous stirring.[1][2]

  • Cooling and Quenching: After the reaction is complete, cool the mixture to 30 °C.[1] Carefully add a dilute sodium hydroxide solution to adjust the pH to 7-9. This step is crucial to neutralize the acidic catalyst and decompose any excess hydrogen peroxide.[1][2]

  • Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with dichloromethane.

  • Washing: Wash the organic layer with water until the aqueous layer is neutral.

  • Drying: Dry the dichloromethane extract over anhydrous sodium sulfate.[1][2]

  • Solvent Removal: Filter off the drying agent and remove the dichloromethane under reduced pressure using a rotary evaporator to obtain the crude this compound.[1][2]

  • Purification (if necessary): The product can be further purified by recrystallization if required.

Experimental Workflow

The following diagram illustrates the key stages of the synthesis process.

SynthesisWorkflow A Start: 4-Chloro-3-methoxy- 2-methylpyridine B Add Phosphotungstic Acid Catalyst A->B C Heat to 85-90 °C B->C D Dropwise Addition of 35% Hydrogen Peroxide C->D E React for 5 hours at 83-88 °C D->E F Cool to 30 °C and Adjust pH to 7-9 E->F G Dichloromethane Extraction F->G H Wash with Water G->H I Dry with Na2SO4 H->I J Solvent Evaporation I->J K End: 4-Chloro-3-methoxy- 2-methylpyridine N-oxide J->K

Caption: Workflow for the synthesis of this compound.

This protocol provides a comprehensive guide for the synthesis of this compound. As with any chemical synthesis, appropriate safety precautions should be taken, including the use of personal protective equipment and working in a well-ventilated fume hood.

References

Application Note: Purification of 4-Chloro-3-methoxy-2-methylpyridine N-oxide by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed protocol for the purification of 4-Chloro-3-methoxy-2-methylpyridine N-oxide, a key intermediate in the synthesis of various pharmaceuticals, via recrystallization. The described method utilizes petroleum ether as the recrystallization solvent to yield a product of high purity.

Introduction

This compound is a crucial building block in the development of numerous active pharmaceutical ingredients. The purity of this intermediate is paramount to ensure the efficacy and safety of the final drug product. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. This process relies on the differential solubility of the compound and its impurities in a chosen solvent at varying temperatures. This document outlines a straightforward and effective recrystallization protocol for obtaining high-purity this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₇H₈ClNO₂
Molecular Weight 173.60 g/mol
Appearance Off-white to pale yellow solid
Melting Point 96-100 °C
Solubility Soluble in dichloromethane; Recrystallization from petroleum ether is effective.[1]

Experimental Protocol: Recrystallization of this compound

This protocol details the purification of crude this compound using petroleum ether.

Materials:

  • Crude this compound

  • Petroleum ether (analytical grade)

  • Anhydrous sodium sulfate

  • Erlenmeyer flasks

  • Heating mantle or hot plate with a water bath

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

  • Vacuum flask

  • Ice bath

  • Spatula

  • Glassware for solvent evaporation (e.g., rotary evaporator)

Procedure:

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask equipped with a magnetic stir bar.

    • Add a minimal amount of petroleum ether to the flask. The initial volume should be just enough to wet the solid.

    • Gently heat the mixture to the boiling point of petroleum ether (typically 40-60°C) with continuous stirring.

    • Gradually add more petroleum ether in small portions until the solid completely dissolves. Avoid adding an excessive amount of solvent to ensure good recovery.

  • Hot Filtration (Optional):

    • If any insoluble impurities are observed in the hot solution, perform a hot filtration.

    • Preheat a separate Erlenmeyer flask and a funnel with fluted filter paper.

    • Quickly filter the hot solution to remove the impurities. This step should be done rapidly to prevent premature crystallization.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature without disturbance. Slow cooling promotes the formation of larger, purer crystals.

    • Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Buchner funnel and filter paper.

    • Wash the crystals with a small amount of ice-cold petroleum ether to remove any residual soluble impurities.

  • Drying:

    • Dry the purified crystals under vacuum at a temperature below 40°C until a constant weight is achieved. This will remove any remaining solvent.

Recrystallization Workflow

The following diagram illustrates the key steps in the recrystallization process.

RecrystallizationWorkflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying crude Crude Product dissolve Dissolve with Heating crude->dissolve solvent Petroleum Ether solvent->dissolve hot_filtration Hot Filtration (Optional) dissolve->hot_filtration Clear Solution cool Slow Cooling hot_filtration->cool ice_bath Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry Drying wash->dry pure_product Pure Product dry->pure_product

Caption: Workflow for the purification of this compound.

Expected Results

Recrystallization of this compound from petroleum ether is expected to yield a crystalline solid with a melting point in the range of 96-100°C. The purity of the final product should be significantly improved, as determined by analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. The recovery yield will depend on the initial purity of the crude material and the precise execution of the protocol.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Petroleum ether is highly flammable. Avoid open flames and sparks.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Handle this compound with care, as its toxicological properties are not fully characterized.

This application note provides a general guideline for the purification of this compound. Researchers may need to optimize the protocol based on the specific nature and quantity of the crude material.

References

Application Notes and Protocols: 4-Chloro-3-methoxy-2-methylpyridine N-oxide as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-Chloro-3-methoxy-2-methylpyridine N-oxide as a key chemical intermediate, primarily in the synthesis of proton pump inhibitors. This document includes detailed experimental protocols, quantitative data, and workflow diagrams to facilitate its use in research and development.

Chemical Properties and Safety Information

PropertyValueReference
CAS Number 122307-41-9[1][2][3]
Molecular Formula C₇H₈ClNO₂[1][2][3]
Molecular Weight 173.60 g/mol [1]
Melting Point 96-100 °C[2][4]
Appearance Solid
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
Precautionary Statements P261, P264, P271, P280, P302 + P352, P305 + P351 + P338

Primary Application: Intermediate in Pantoprazole Synthesis

This compound is a crucial intermediate in the industrial synthesis of Pantoprazole, a widely used proton pump inhibitor for treating acid-related gastrointestinal disorders.[5][6] It serves as a precursor to 2-chloromethyl-3,4-dimethoxypyridine hydrochloride, another key intermediate in the Pantoprazole synthesis pathway.[5][6][7]

The general synthetic route involves the oxidation of 4-chloro-3-methoxy-2-methylpyridine to its N-oxide, followed by a series of reactions including methoxylation and chlorination to yield the final building block for Pantoprazole.[5][6][7]

Synthesis of this compound

A common and efficient method for the synthesis of the title compound involves the oxidation of 4-chloro-3-methoxy-2-methylpyridine using hydrogen peroxide in the presence of a phosphotungstic acid catalyst.[6] This method is advantageous due to its mild reaction conditions, high yield, and improved safety profile compared to older methods that use peracetic acid.[6]

Experimental Protocol: Oxidation of 4-chloro-3-methoxy-2-methylpyridine

This protocol is based on a patented industrial synthesis method.[6]

Materials:

  • 4-chloro-3-methoxy-2-methylpyridine

  • Phosphotungstic acid

  • 35% Hydrogen peroxide

  • Sodium hydroxide solution

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Deionized water

Procedure:

  • Catalyst Preparation: Prepare a 20-30% (w/w) solution of phosphotungstic acid in water.[6]

  • Reaction Setup: In a suitable reaction vessel, charge 4-chloro-3-methoxy-2-methylpyridine.

  • Catalyst Addition: Under stirring, slowly add the phosphotungstic acid solution to the reaction vessel.

  • Heating: Heat the mixture to 85-90°C.[6]

  • Oxidation: Slowly add 35% hydrogen peroxide dropwise to the heated mixture. Maintain the temperature between 83-88°C during the addition.[6]

  • Reaction Monitoring: After the addition is complete, maintain the reaction mixture at 83-88°C for 5-10 hours.[6]

  • Work-up:

    • Cool the reaction mixture to 30-40°C.[6]

    • Adjust the pH to 7-9 with a sodium hydroxide solution to decompose excess hydrogen peroxide.[6]

    • Extract the product with dichloromethane.

    • Wash the organic layer with water until neutral.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Remove the dichloromethane by evaporation under reduced pressure to obtain this compound.[6]

Quantitative Data for Synthesis:

Reactant Ratios (by weight)Reaction Temperature (°C)Reaction Time (h)Yield (%)Reference
250 parts 4-chloro-3-methoxy-2-picoline, 10 parts phosphotungstic acid, 300 parts 35% H₂O₂83-905Not specified[6]
220 parts 4-chloro-3-methoxy-2-methylpyridine, 12 parts phosphotungstic acid, 350 parts 35% H₂O₂85-87595[6]
200 parts 4-chloro-3-methoxy-2-picoline, 13 parts phosphotungstic acid, 380 parts 35% H₂O₂85-885Not specified[6]

Workflow for the Synthesis of this compound:

G cluster_0 Reaction cluster_1 Work-up cluster_2 Isolation A 4-Chloro-3-methoxy-2-methylpyridine D Reaction Mixture (83-88°C, 5-10h) A->D B Phosphotungstic Acid Solution B->D C 35% Hydrogen Peroxide C->D dropwise E Cooling to 30-40°C D->E F pH Adjustment (7-9) with NaOH E->F G Dichloromethane Extraction F->G H Water Wash G->H I Drying (Na₂SO₄) H->I J Evaporation of Solvent I->J K This compound J->K

Caption: Workflow for the synthesis of this compound.

Conversion to 2-chloromethyl-3,4-dimethoxypyridine hydrochloride

This compound is subsequently converted to 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. This typically involves a methoxylation step followed by rearrangement and chlorination.[5][8]

Reaction Scheme:

G A This compound B 3,4-Dimethoxy-2-methylpyridine N-oxide A->B  Sodium Methoxide   C 2-Hydroxymethyl-3,4-dimethoxypyridine B->C  Acetic Anhydride (Rearrangement)   D 2-Chloromethyl-3,4-dimethoxypyridine HCl C->D  Thionyl Chloride  

Caption: Synthetic pathway from the N-oxide to a key Pantoprazole intermediate.

Experimental Protocol: Methoxylation and Rearrangement

The following protocol describes the reaction of this compound with sodium methoxide, followed by rearrangement.

Materials:

  • This compound

  • Sodium methoxide

  • Methanol

  • Acetic anhydride

Procedure:

  • Methoxylation:

    • Dissolve this compound in a suitable solvent such as methanol.

    • Add a solution of sodium methoxide in methanol.

    • Stir the reaction mixture at an appropriate temperature to facilitate the substitution of the chloro group with a methoxy group.

  • Rearrangement:

    • After the methoxylation is complete, the resulting 3,4-dimethoxy-2-methylpyridine N-oxide is treated with acetic anhydride.[8]

    • This step induces a rearrangement to form 2-acetoxymethyl-3,4-dimethoxypyridine.

  • Hydrolysis and Chlorination:

    • The acetoxy group is then hydrolyzed to a hydroxymethyl group.

    • The resulting 2-hydroxymethyl-3,4-dimethoxypyridine is chlorinated using a chlorinating agent like thionyl chloride to yield 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.[8][9]

Quantitative Data for Subsequent Reactions:

Starting MaterialReagentsProductYield (%)Reference
3,4-dimethoxy-2-methylpyridine N-oxideAcetic Anhydride, then NaOH2-hydroxymethyl-3,4-dimethoxypyridineNot Specified[8]
2-hydroxymethyl-3,4-dimethoxypyridineThionyl Chloride2-chloromethyl-3,4-dimethoxypyridine hydrochloride93.9[9]

Other Potential Applications

While the primary documented application of this compound is in Pantoprazole synthesis, its chemical structure suggests potential for use in the synthesis of other substituted pyridines. The chloro group at the 4-position is susceptible to nucleophilic substitution, and the N-oxide functionality can be used to direct further functionalization of the pyridine ring or can be removed via deoxygenation. Further research could explore its utility in creating novel scaffolds for medicinal chemistry.

Spectroscopic Data

At the time of this writing, publicly available, detailed spectroscopic data (NMR, IR, Mass Spectrometry) for this compound is limited. Researchers are advised to perform their own analytical characterization upon synthesis or acquisition of this compound.

Disclaimer: The provided protocols are based on published literature and patents. These should be adapted and optimized by qualified personnel in a properly equipped laboratory setting. Appropriate safety precautions must be taken when handling all chemicals.

References

Application Notes and Protocols for the Reaction of 4-Chloro-3-methoxy-2-methylpyridine N-oxide with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-3-methoxy-2-methylpyridine N-oxide is a key heterocyclic building block, notably utilized as a crucial intermediate in the synthesis of proton pump inhibitors such as pantoprazole. The reactivity of the C4-chloro substituent towards nucleophilic aromatic substitution (SNAr) makes this compound a versatile precursor for the introduction of various functional groups, enabling the generation of diverse chemical entities for drug discovery and development.

The electron-withdrawing nature of the N-oxide group and the pyridine ring nitrogen atom activates the C4 position for nucleophilic attack, facilitating the displacement of the chloride leaving group. This reactivity allows for the formation of new carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds, providing access to a wide range of substituted pyridine N-oxide derivatives.

These application notes provide detailed protocols for the reaction of this compound with common nucleophiles, including alkoxides, amines, and thiols. The information is intended to guide researchers in the strategic use of this intermediate for the synthesis of novel compounds.

Reaction with Alkoxide Nucleophiles: Methoxylation

The reaction of this compound with sodium methoxide is a fundamental step in the synthesis of pantoprazole.[1] This reaction proceeds via a nucleophilic aromatic substitution mechanism to yield 3,4-dimethoxy-2-methylpyridine N-oxide.

General Reaction Scheme

reactant This compound product 3,4-Dimethoxy-2-methylpyridine N-oxide reactant->product Nucleophilic Aromatic Substitution reagent Sodium Methoxide (NaOMe) in Methanol reagent->product

Caption: Nucleophilic substitution with sodium methoxide.

Experimental Protocol: Synthesis of 3,4-Dimethoxy-2-methylpyridine N-oxide

This protocol is based on procedures described in the synthesis of pantoprazole intermediates.[2]

Materials:

  • This compound

  • Sodium methoxide (solid or as a solution in methanol)

  • Methanol (anhydrous)

  • Polar aprotic solvent (e.g., Dimethylformamide - DMF, Dimethyl sulfoxide - DMSO)

  • Standard laboratory glassware and work-up reagents

Procedure:

  • To a solution of this compound (1.0 eq.) in a polar aprotic solvent such as DMF, add sodium methoxide (1.1-1.5 eq.).

  • The reaction mixture is heated to a temperature between 70-100 °C.

  • The progress of the reaction should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • An aqueous work-up is performed by adding water and extracting the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Quantitative Data Summary
NucleophileProductSolventTemperature (°C)Reaction TimeYield (%)
Sodium Methoxide3,4-Dimethoxy-2-methylpyridine N-oxideDMF70-1002-6 h>90

Note: The yield is based on typical industrial processes for pantoprazole synthesis and may vary depending on the specific reaction conditions and scale.

Reaction with Amine Nucleophiles

The reaction with primary and secondary amines introduces a key pharmacophore, the amino-pyridine moiety, which is present in numerous biologically active molecules. The following are generalized protocols based on nucleophilic substitution reactions on analogous 4-chloro-heterocyclic systems.

General Reaction Scheme

reactant This compound product 4-(Dialkyl/Alkyl/Aryl)amino-3-methoxy- 2-methylpyridine N-oxide reactant->product Nucleophilic Aromatic Substitution reagent Primary or Secondary Amine (R1R2NH) Base (e.g., K2CO3, Et3N) reagent->product

Caption: General amination reaction.

Experimental Protocol: General Amination

Materials:

  • This compound

  • Primary or secondary amine (e.g., piperidine, morpholine, aniline derivatives)

  • Solvent (e.g., Ethanol, N,N-Dimethylformamide (DMF), Dioxane)

  • Base (e.g., Potassium carbonate, Triethylamine, Diisopropylethylamine)

  • Standard laboratory glassware and work-up reagents

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) in the chosen solvent.

  • Add the amine nucleophile (1.1-1.5 eq.) and the base (1.5-2.0 eq.).

  • Heat the reaction mixture to a temperature typically ranging from 80 to 120 °C. The reaction can be performed under conventional heating with a reflux condenser or in a sealed vessel using microwave irradiation for accelerated reaction times.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • After completion, cool the mixture to room temperature.

  • If a solid precipitate (inorganic salts) is present, it can be removed by filtration.

  • The filtrate is concentrated under reduced pressure.

  • The residue is subjected to an aqueous work-up, which involves partitioning between water and an organic solvent.

  • The organic layer is dried, concentrated, and the crude product is purified by column chromatography.

Quantitative Data Summary (Analogous Systems)
Amine NucleophileSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
Substituted AnilinesEthanol/HCl80-1004-1270-95
PiperidineDMF1002-685-98
MorpholineDioxane1106-1680-95

Note: These data are based on reactions with structurally similar 4-chloro-heterocyclic compounds and are provided as a general guideline.

Reaction with Thiol Nucleophiles

The introduction of a sulfur linkage at the C4 position can be achieved by reacting this compound with thiols or their corresponding thiolates. This reaction opens avenues for the synthesis of compounds with potential applications in various therapeutic areas. The following is a generalized protocol based on reactions with similar substrates.

General Reaction Scheme

reactant This compound product 4-(Alkyl/Aryl)thio-3-methoxy- 2-methylpyridine N-oxide reactant->product Nucleophilic Aromatic Substitution reagent Thiol (RSH) Base (e.g., NaH, K2CO3) reagent->product

Caption: General thioetherification reaction.

Experimental Protocol: General Thioetherification

Materials:

  • This compound

  • Thiol (e.g., thiophenol, benzyl mercaptan, alkyl thiols)

  • Base (e.g., Sodium hydride, Potassium carbonate, Sodium hydroxide)

  • Solvent (e.g., DMF, Acetonitrile, Ethanol)

  • Standard laboratory glassware and work-up reagents

Procedure:

  • If using a strong base like sodium hydride, the thiolate is typically pre-formed by adding the thiol (1.1 eq.) to a suspension of the base (1.2 eq.) in an anhydrous solvent at 0 °C, followed by stirring at room temperature for 30 minutes.

  • To the solution of the thiolate (or a mixture of the thiol and a weaker base like potassium carbonate), add a solution of this compound (1.0 eq.) in the same solvent.

  • The reaction mixture is stirred at a temperature ranging from room temperature to 80 °C, depending on the reactivity of the thiol.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, perform an aqueous work-up by adding water and extracting the product with an organic solvent.

  • The combined organic layers are washed, dried, and concentrated.

  • The crude product is purified by column chromatography or other suitable methods.

Quantitative Data Summary (Analogous Systems)
Thiol NucleophileBaseSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
ThiophenolK2CO3DMF25-501-485-95
Benzyl MercaptanNaHTHF/DMF0 to RT2-680-90
Alkyl ThiolsNaOHEthanol50-804-1275-90

Note: These data are based on reactions with structurally similar 4-chloro-heterocyclic compounds and are provided as a general guideline.

Experimental Workflow Overview

start Start combine Combine this compound, Nucleophile, Solvent, and Base start->combine react Heat Reaction Mixture (Conventional or Microwave) combine->react monitor Monitor Reaction Progress (TLC or LC-MS) react->monitor workup Aqueous Work-up and Extraction monitor->workup Reaction Complete purify Purify Product (e.g., Column Chromatography) workup->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize end End characterize->end

Caption: General experimental workflow for nucleophilic substitution.

Conclusion

This compound is a valuable and reactive intermediate for the synthesis of a variety of substituted pyridine N-oxides. The protocols outlined in these application notes provide a foundation for researchers to explore the derivatization of this scaffold with alkoxide, amine, and thiol nucleophiles. The resulting products can serve as key building blocks in the development of new pharmaceutical agents and other functional organic molecules. It is recommended to optimize the reaction conditions for each specific substrate and nucleophile combination to achieve the best results.

References

Application Note: Monitoring the Synthesis of 4-Chloro-3-methoxy-2-methylpyridine N-oxide by Thin-Layer Chromatography (TLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The synthesis of 4-Chloro-3-methoxy-2-methylpyridine N-oxide is a critical step in the production of various pharmaceutical compounds, notably as a key intermediate for proton pump inhibitors like Pantoprazole.[1] The reaction typically involves the oxidation of 4-Chloro-3-methoxy-2-methylpyridine using an oxidizing agent such as hydrogen peroxide.[1][2][3] Efficient and accurate monitoring of this reaction is essential to determine the point of completion, maximize yield, and minimize the formation of impurities. Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective analytical technique ideally suited for this purpose. This protocol provides a detailed method for using TLC to monitor the conversion of the starting material to its corresponding N-oxide.

Principle of Separation

The TLC method relies on the significant difference in polarity between the starting material, 4-Chloro-3-methoxy-2-methylpyridine, and the product, this compound. The N-oxide functional group is highly polar, causing the product to have a strong affinity for the polar stationary phase (silica gel). The pyridine starting material is less polar. Consequently, when a suitable mobile phase is used, the starting material will travel further up the TLC plate, resulting in a higher Retention Factor (Rf), while the polar N-oxide product will move a shorter distance, exhibiting a lower Rf value. This difference in migration allows for clear visual tracking of the reaction's progress.

Materials and Reagents

  • TLC Plates: Silica gel 60 F254 pre-coated plates

  • Mobile Phase Solvents: Dichloromethane (DCM, HPLC grade), Methanol (MeOH, HPLC grade)

  • Reaction Components:

    • Starting Material (SM): 4-Chloro-3-methoxy-2-methylpyridine

    • Reaction Mixture (RM)

    • Product (P): this compound (for use as a standard, if available)

  • Sample Preparation: Ethyl acetate or Dichloromethane for dilution

  • Visualization Reagents:

    • UV Lamp (254 nm)

    • Potassium Permanganate (KMnO₄) stain

  • Equipment:

    • Glass TLC developing chamber with lid

    • Capillary tubes for spotting

    • Forceps

    • Heat gun

    • Fume hood

Experimental Protocol

4.1. Preparation of TLC Chamber and Mobile Phase

  • Prepare the mobile phase by mixing Dichloromethane (DCM) and Methanol (MeOH) in a 20:1 (v/v) ratio.

  • Pour the mobile phase into the TLC developing chamber to a depth of approximately 0.5 cm.

  • Place a piece of filter paper inside the chamber, ensuring it is wetted by the solvent, to saturate the chamber atmosphere.

  • Cover the chamber with the lid and allow it to equilibrate for at least 15 minutes before use.

4.2. Sample Preparation

  • Starting Material (SM) Standard: Dissolve a small amount (1-2 mg) of 4-Chloro-3-methoxy-2-methylpyridine in 0.5 mL of ethyl acetate or DCM.

  • Reaction Mixture (RM) Sample: At desired time intervals, withdraw a small aliquot (e.g., one drop) from the reaction vessel and dilute it with 0.5 mL of ethyl acetate or DCM.

4.3. TLC Plate Spotting

  • Using a pencil, gently draw a baseline approximately 1 cm from the bottom of the TLC plate.

  • Mark three distinct lanes on the baseline for the starting material (SM), a co-spot (Co), and the reaction mixture (RM).

  • Using a capillary tube, apply a small spot of the prepared SM solution to the "SM" lane.

  • Apply a spot of the RM solution to the "RM" lane.

  • For the "Co" lane, first apply a spot of the SM solution, and then carefully apply a spot of the RM solution directly on top of it.

  • Ensure the spots are small and concentrated by allowing the solvent to evaporate completely between applications.

4.4. Chromatogram Development

  • Using forceps, carefully place the spotted TLC plate into the equilibrated developing chamber.

  • Ensure the baseline with the spots is above the level of the mobile phase.

  • Cover the chamber and allow the solvent front to ascend the plate undisturbed.

  • When the solvent front reaches approximately 1 cm from the top of the plate, remove the plate from the chamber.

  • Immediately mark the position of the solvent front with a pencil and allow the plate to air dry completely in a fume hood.

4.5. Visualization and Interpretation

  • UV Visualization: View the dried TLC plate under a UV lamp at 254 nm.[4] Compounds containing aromatic rings, like the pyridine derivatives, will typically appear as dark spots against the fluorescent green background of the plate.[5] Circle the observed spots with a pencil.

  • Stain Visualization:

    • Prepare a potassium permanganate (KMnO₄) stain (e.g., 1.5 g KMnO₄, 10 g K₂CO₃, 0.125 g NaOH in 200 mL of water).

    • Quickly dip the TLC plate into the stain solution using forceps, or spray the plate evenly with the stain.

    • Gently heat the plate with a heat gun. Oxidizable compounds will appear as yellow-brown spots on a purple background.[5]

  • Analysis:

    • The starting material spot in the "SM" lane should align with the upper spot in the "RM" and "Co" lanes.

    • The product spot will appear as a new, lower spot (more polar) in the "RM" lane.

    • The reaction is considered complete when the starting material spot is no longer visible in the "RM" lane.

    • Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Data Presentation

The progress of the reaction can be monitored by observing the relative intensity of the starting material and product spots over time. Typical Rf values are summarized in the table below.

CompoundExpected Rf Value (20:1 DCM:MeOH)Appearance under UV (254 nm)Appearance with KMnO₄ Stain
4-Chloro-3-methoxy-2-methylpyridine (SM)~0.75Dark spot (Quenching)Yellow-brown spot
This compound (Product)~0.25Dark spot (Quenching)Yellow-brown spot

Note: Rf values are approximate and may vary depending on the specific TLC plate, chamber saturation, and temperature.

Experimental Workflow Diagram

The logical flow for monitoring the reaction via TLC is illustrated below.

TLC_Monitoring_Workflow Start Start Reaction Monitoring Sampling 1. Withdraw Aliquot from Reaction Mixture Start->Sampling Dilution 2. Dilute Sample (e.g., in Ethyl Acetate) Sampling->Dilution Spotting 3. Spot Plate (SM, Co-spot, RM) Dilution->Spotting Development 4. Develop Chromatogram (20:1 DCM:MeOH) Spotting->Development Visualization 5. Visualize Spots (First UV, then KMnO4 Stain) Development->Visualization Analysis 6. Analyze Plate & Calculate Rf (Compare SM vs. Product spots) Visualization->Analysis Decision Is SM Spot Gone? Analysis->Decision Decision->Sampling No End Reaction Complete Decision->End Yes Continue Continue Reaction Decision->Continue Continue->Sampling

Caption: Workflow for TLC monitoring of pyridine N-oxide synthesis.

Conclusion

This TLC protocol offers a reliable and efficient method for monitoring the synthesis of this compound. By providing a clear visual distinction between the starting material and the more polar product, researchers can accurately determine the reaction endpoint, ensuring optimal conversion and yield. The procedure is simple to implement and requires standard laboratory equipment, making it an invaluable tool for process monitoring in both research and development settings.

References

Application Notes and Protocols for the Scale-Up Synthesis of 4-Chloro-3-methoxy-2-methylpyridine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Chloro-3-methoxy-2-methylpyridine N-oxide is a key intermediate in the synthesis of various pharmaceuticals, most notably the proton pump inhibitor Pantoprazole.[1][2][3] The efficient and safe production of this compound is therefore of significant interest to the pharmaceutical and chemical industries. This document provides detailed application notes and protocols for the scale-up synthesis of this compound, with a focus on safety, yield, and environmental considerations.

Core Synthesis Pathway

The synthesis of this compound involves the N-oxidation of the corresponding pyridine derivative, 4-chloro-3-methoxy-2-methylpyridine. This transformation is typically achieved using an oxidizing agent. While traditional methods have employed peracetic acid, generated in situ from hydrogen peroxide and glacial acetic acid, this approach presents significant safety and environmental challenges, including the risk of explosion and the generation of acidic waste.[2][3]

A safer, more environmentally friendly, and scalable alternative involves the use of hydrogen peroxide as the oxidant in the presence of a catalyst, such as phosphotungstic acid.[1][2] This method offers milder reaction conditions, high yields, and simplified work-up procedures, making it more suitable for industrial production.[2][3]

Synthesis_Pathway 4-Chloro-3-methoxy-2-methylpyridine 4-Chloro-3-methoxy-2-methylpyridine Oxidizing_Agent H2O2 / Phosphotungstic Acid 4-Chloro-3-methoxy-2-methylpyridine->Oxidizing_Agent Oxidation 4-Chloro-3-methoxy-2-methylpyridine_N-oxide 4-Chloro-3-methoxy-2-methylpyridine_N-oxide Oxidizing_Agent->4-Chloro-3-methoxy-2-methylpyridine_N-oxide

Figure 1: Synthesis Pathway for this compound.

Key Considerations for Scale-Up Synthesis

Several factors must be carefully considered when scaling up the synthesis of this compound to ensure a safe, efficient, and reproducible process.

  • Choice of Oxidizing Agent and Catalyst: The use of hydrogen peroxide with a phosphotungstic acid catalyst is recommended for large-scale production due to its improved safety profile and higher efficiency compared to the peracetic acid method.[1][2] This catalytic system allows for milder reaction conditions and reduces the formation of hazardous byproducts.[2]

  • Temperature Control: The N-oxidation reaction is exothermic.[4] Therefore, precise temperature control is critical to prevent runaway reactions. The reaction temperature is typically maintained in the range of 83-90°C.[1] Gradual addition of the oxidizing agent is essential to manage heat generation.

  • pH Control during Work-up: After the reaction is complete, the excess hydrogen peroxide is decomposed, and the reaction mixture is neutralized by adjusting the pH to a range of 7-9 using a dilute base solution, such as sodium hydroxide.[1][2] This step is crucial for safe handling and efficient extraction of the product.

  • Solvent Selection for Extraction: Dichloromethane is a commonly used solvent for extracting the this compound from the aqueous reaction mixture.[1][2]

  • Product Isolation and Purification: The final product is typically isolated by evaporating the extraction solvent under reduced pressure.[1][2] The purity of the product can be assessed using techniques such as High-Performance Liquid Chromatography (HPLC).[5]

  • Safety Precautions: When working with strong oxidizing agents like hydrogen peroxide, appropriate safety measures must be in place.[4] This includes using adequate personal protective equipment (PPE), ensuring proper ventilation, and having quenching agents readily available. Reactions involving peroxy compounds should be conducted behind a safety shield.[4]

Experimental Protocols

The following protocols are based on established methods for the synthesis of this compound.

Protocol 1: Synthesis using Phosphotungstic Acid Catalyst

This protocol describes a robust and scalable method utilizing a phosphotungstic acid catalyst.

Materials:

  • 4-chloro-3-methoxy-2-methylpyridine (250 parts by weight)

  • Phosphotungstic acid (10 parts by weight)

  • 35% Hydrogen peroxide (300 parts by weight)

  • Sodium hydroxide solution (for pH adjustment)

  • Dichloromethane (for extraction)

  • Anhydrous sodium sulfate (for drying)

  • Neutral water

Procedure:

  • Catalyst Preparation: Dissolve 10 parts by weight of phosphotungstic acid in neutral water to obtain a 20% phosphotungstic acid solution.[1]

  • Reaction Setup: In a suitable reactor, charge 250 parts by weight of 4-chloro-3-methoxy-2-methylpyridine.

  • Catalyst Addition: Slowly add the prepared phosphotungstic acid solution to the reactor with stirring until completely mixed.[1]

  • Heating: Heat the mixture in a water bath to 90°C.[1]

  • Oxidant Addition: Add 300 parts by weight of 35% hydrogen peroxide dropwise at a rate of 50 parts by weight per hour.[1] Maintain the reaction temperature at 83°C.

  • Reaction Completion: After the addition is complete, maintain the reaction mixture at 83°C for 5 hours.[1]

  • Cooling and Quenching: Cool the reaction solution to 30°C.[1]

  • pH Adjustment: Add a dilute sodium hydroxide solution to adjust the pH of the reaction mixture to 7-9.[1][2] This step also decomposes any excess hydrogen peroxide.

  • Extraction: Extract the product with dichloromethane.[1][2]

  • Washing and Drying: Wash the organic extract with water until neutral. Dry the organic layer over anhydrous sodium sulfate.[1][2]

  • Product Isolation: Evaporate the dichloromethane under reduced pressure to obtain this compound.[1][2]

Protocol 2: Alternative Scale Synthesis with Phosphotungstic Acid

This protocol presents a variation in the scale and reaction parameters.

Materials:

  • 4-chloro-3-methoxy-2-methylpyridine (220 parts by weight)

  • Phosphotungstic acid (12 parts by weight)

  • 35% Hydrogen peroxide (350 parts by weight)

  • 12% Sodium hydroxide aqueous solution

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Weakly acidic water

Procedure:

  • Catalyst Preparation: Dissolve 12 parts by weight of phosphotungstic acid in weakly acidic water to obtain a 25% phosphotungstic acid solution.[1]

  • Reaction Setup: Charge 220 parts by weight of 4-chloro-3-methoxy-2-methylpyridine into a reactor.

  • Catalyst Addition: Slowly add the prepared phosphotungstic acid solution with stirring.[1]

  • Heating: Heat the mixture in a water bath to 87°C.[1]

  • Oxidant Addition: Add 350 parts by weight of 35% hydrogen peroxide dropwise at a rate of 60 parts by weight per hour.[1] Maintain the reaction temperature at 85°C.

  • Reaction Completion: After the addition, maintain the temperature at 85°C for 5 hours.[1][5]

  • Cooling: Cool the reaction solution to 30°C.[1]

  • pH Adjustment: Adjust the pH to 7-9 with a 12% aqueous sodium hydroxide solution.[5]

  • Extraction: Perform extraction using dichloromethane.[5]

  • Washing and Drying: Wash the extract with water until it is neutral, then dry with anhydrous sodium sulfate.[5]

  • Product Isolation: Remove the dichloromethane by evaporation under reduced pressure (0.06-0.08 MPa) at a temperature of 35-45°C to yield the final product.[2]

Data Summary

The following tables summarize the quantitative data from the described protocols.

Table 1: Reagent Quantities

ParameterProtocol 1Protocol 2
4-chloro-3-methoxy-2-methylpyridine250 parts by weight220 parts by weight
Phosphotungstic Acid10 parts by weight12 parts by weight
35% Hydrogen Peroxide300 parts by weight350 parts by weight
Catalyst Solution Concentration20% in neutral water[1]25% in weakly acidic water[1]

Table 2: Reaction and Work-up Conditions

ParameterProtocol 1Protocol 2
Initial Reaction Temperature90°C[1]87°C[1][5]
Reaction Temperature during H2O2 addition83°C[1]85°C[1][5]
H2O2 Addition Rate50 parts by weight / hour[1]60 parts by weight / hour[1]
Reaction Time5 hours[1]5 hours[1][5]
Work-up pH7-9[1][2]7-9[5]
Product IsolationReduced pressure evaporation[1][2]Reduced pressure evaporation at 35-45°C[2]
Reported Yield-95%[5]

Experimental Workflow

The overall workflow for the scale-up synthesis of this compound is depicted in the following diagram.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation Prepare_Catalyst Prepare Phosphotungstic Acid Solution Charge_Reactants Charge Reactor with 4-chloro-3-methoxy-2-methylpyridine and Catalyst Solution Prepare_Catalyst->Charge_Reactants Heat_Mixture Heat to Reaction Temperature (87-90°C) Charge_Reactants->Heat_Mixture Add_Oxidant Dropwise Addition of 35% Hydrogen Peroxide Heat_Mixture->Add_Oxidant Maintain_Reaction Maintain at Reaction Temperature (83-85°C) for 5 hours Add_Oxidant->Maintain_Reaction Cool_Down Cool Reaction Mixture to 30°C Maintain_Reaction->Cool_Down Adjust_pH Adjust pH to 7-9 with NaOH Solution Cool_Down->Adjust_pH Extract_Product Extract with Dichloromethane Adjust_pH->Extract_Product Wash_Dry Wash with Water and Dry with Na2SO4 Extract_Product->Wash_Dry Isolate_Product Evaporate Solvent under Reduced Pressure Wash_Dry->Isolate_Product Final_Product 4-Chloro-3-methoxy-2-methylpyridine N-oxide Isolate_Product->Final_Product

Figure 2: Experimental Workflow for the Synthesis of this compound.

References

Application Notes and Protocols: Substituted Pyridine N-Oxides in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted pyridine N-oxides are a class of heterocyclic compounds that have emerged as a "privileged scaffold" in medicinal chemistry.[1] The introduction of an N-oxide moiety to the pyridine ring significantly alters its physicochemical and pharmacological properties, making it a versatile tool in drug design.[1][2] The N-oxide group is highly polar, capable of forming strong hydrogen bonds, which can enhance water solubility and modulate membrane permeability.[2][3] This feature, combined with the N-oxide's ability to act as a bioisosteric replacement for other functional groups and its unique redox reactivity, has led to its successful incorporation into a wide range of therapeutic agents.[1][2]

These compounds have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anticoagulant, and neuroprotective effects.[1] They can function as kinase inhibitors, hypoxia-activated prodrugs, or modulators of complex biological pathways.[1][4] This document provides an overview of key applications, quantitative data on representative compounds, and detailed protocols for their synthesis and evaluation.

Key Applications in Drug Discovery

Anticancer Agents

Substituted pyridine N-oxides are extensively explored in oncology for two primary mechanisms: kinase inhibition and as hypoxia-activated prodrugs.

  • Kinase Inhibitors: The pyridine N-oxide moiety can serve as a potent bioisostere for carbonyl or other hydrogen-bond accepting groups, enabling strong interactions within the ATP-binding pocket of kinases.[1] For example, conformationally constrained pyrrolopyridine-pyridone and pyridine N-oxide analogs have been developed as potent inhibitors of Met kinase, a key driver in many cancers.[4] These compounds show significant antiproliferative activities against Met-dependent cancer cell lines.[4] The N-oxide group has also been incorporated into potent and selective p38 MAP kinase inhibitors.[1]

  • Hypoxia-Activated Prodrugs (HAPs): Solid tumors often contain regions of low oxygen (hypoxia).[3] Certain heterocyclic N-oxides, such as tirapazamine derivatives, are selectively reduced in these hypoxic environments by reductases to form highly reactive and cytotoxic free radicals.[1][3] These radicals can induce DNA strand breaks and poison topoisomerases, leading to targeted cancer cell death while sparing healthy, normoxic tissues.[1]

Antimicrobial Agents

The pyridine N-oxide scaffold is present in numerous compounds with antibacterial, antifungal, and antiviral properties.

  • Antibacterial: These compounds can act through various mechanisms. One notable application is the inhibition of bacterial quorum sensing, a cell-to-cell communication system that controls virulence.[5][6] Substituted 2-difluoromethylpyridine derivatives, designed as bioisosteres of pyridine N-oxides, have shown potent inhibition of quorum sensing in Pseudomonas aeruginosa.[5][6] Additionally, certain pyridine N-oxide derivatives exhibit direct antibacterial activity against both Gram-positive and Gram-negative bacteria.[7][8]

  • Antifungal: The antifungal activity of pyridine N-oxides is often enhanced by the presence of a nitro group.[9] Compounds like 4-nitropyridine-N-oxide are effective electron acceptors, a property that correlates with their antifungal efficacy.[9] The proposed mechanism involves interference with essential sulfhydryl enzymes within the fungal cell.[9]

  • Antiviral: Pyridine N-oxide derivatives have been identified as promising antiviral agents, including activity against HIV and coronaviruses.[8] Specific derivatives have shown potent inhibitory effects on SARS-CoV and feline infectious peritonitis coronavirus (FIPV) in cell culture.[8]

Anticoagulants

The ability of the N-oxide oxygen to act as a strong hydrogen bond acceptor has been exploited in the design of potent anticoagulants.[1]

  • Factor Xa (FXa) Inhibitors: Otamixaban is a direct FXa inhibitor that contains a 4-carbomoylphenyl 4-pyridine N-oxide moiety.[1] The introduction of the N-oxide was found to significantly increase the inhibitory activity and selectivity for FXa compared to the parent pyridine derivatives.[1]

  • Factor XIa (FXIa) Inhibitors: More recently, potent and orally bioavailable Factor XIa inhibitors have been developed using a pyridine N-oxide core.[10] By employing structure-based design, researchers created compounds with excellent inhibitory potency (K_i = 0.17 nM) and favorable pharmacokinetic profiles in multiple species.[10]

Quantitative Data Summary

The following tables summarize the biological activity and pharmacokinetic properties of representative substituted pyridine N-oxide derivatives from the literature.

Table 1: In Vitro Inhibitory Activity of Pyridine N-Oxide Derivatives

Compound ID Target Assay Activity Value Reference
Quorum Sensing Inhibitors
4NPO P. aeruginosa QS Quorum Sensing Inhibition IC₅₀: 33 ± 1.12 µM [5][6]
Compound 5 P. aeruginosa QS Quorum Sensing Inhibition IC₅₀: 19 ± 1.01 µM [5][6]
Compound 6 P. aeruginosa QS Quorum Sensing Inhibition IC₅₀: 27 ± 0.67 µM [5][6]
Kinase Inhibitors
Compound 2 Met Kinase Kinase Inhibition IC₅₀: 1.8 nM [4]
Compound 2 Flt-3 Kinase Kinase Inhibition IC₅₀: 4 nM [4]
Compound 2 VEGFR-2 Kinase Kinase Inhibition IC₅₀: 27 nM [4]
Factor XIa Inhibitor

| Compound 3f | Factor XIa | Enzyme Inhibition | K_i: 0.17 nM |[10] |

Table 2: Pharmacokinetic Parameters of Pyridine N-Oxide Derivatives

Compound ID Species Route Oral Bioavailability (%) t½ (hr) Peak Plasma Level (µM) Reference
Thrombin Inhibitor (57) Dog Oral - 1.5 0.82 [1]
Thrombin Inhibitor (59) Dog Oral - 1.3 0.70 [1]
Factor XIa Inhibitor (3f) Rat Oral 36.4 - - [10]
Factor XIa Inhibitor (3f) Dog Oral 80.5 - - [10]

| Factor XIa Inhibitor (3f) | Monkey | Oral | 43.0 | - | - |[10] |

Visualizations

Experimental and logical Workflows

G General Workflow for Pyridine N-Oxide Drug Discovery cluster_synthesis Synthesis & Modification cluster_screening Screening & Evaluation start Substituted Pyridine n_oxidation N-Oxidation start->n_oxidation Oxidizing Agent (e.g., m-CPBA) substitution Regioselective Substitution (e.g., C-H Activation) n_oxidation->substitution Activate for Nucleophilic Attack library Library of Substituted Pyridine N-Oxides substitution->library screening High-Throughput Screening (e.g., Kinase, MIC assays) library->screening hits Initial Hits screening->hits sar Structure-Activity Relationship (SAR) hits->sar sar->substitution Iterative Design lead_opt Lead Optimization (ADME/Tox) sar->lead_opt candidate Drug Candidate lead_opt->candidate

Caption: Workflow for Pyridine N-Oxide Drug Discovery.

Signaling Pathway Example

G Simplified c-Met Signaling Pathway Inhibition cluster_downstream Downstream Signaling cluster_effects Cellular Effects HGF HGF (Ligand) cMet c-Met Receptor Tyrosine Kinase HGF->cMet Binds & Activates PI3K_AKT PI3K/AKT Pathway cMet->PI3K_AKT RAS_MAPK RAS/MAPK Pathway cMet->RAS_MAPK STAT STAT Pathway cMet->STAT Survival Survival (Anti-apoptosis) PI3K_AKT->Survival Proliferation Cell Proliferation & Growth RAS_MAPK->Proliferation Metastasis Invasion & Metastasis STAT->Metastasis Inhibitor Pyridine N-Oxide Kinase Inhibitor Inhibitor->cMet Blocks ATP Binding Site

Caption: Inhibition of the c-Met signaling pathway.

Mechanism of Action Example

G Mechanism of Hypoxia-Activated N-Oxide Prodrugs cluster_hypoxia Hypoxic Tumor Cell cluster_normoxia Normoxic Healthy Cell Prodrug Pyridine N-Oxide Prodrug (e.g., Tirapazamine) Reductase Reductase Enzymes (e.g., Cytochrome P450) Prodrug->Reductase Enters Cell Radical Cytotoxic Radical (e.g., Benzotriazinyl Radical) Reductase->Radical One-electron Reduction DNA DNA Radical->DNA Attacks Reoxidation Rapid Re-oxidation (Back Reaction) Radical->Reoxidation Presence of O₂ Damage DNA Strand Breaks & Cell Death DNA->Damage Oxygen O₂ InactiveProdrug Inactive Prodrug Reoxidation->InactiveProdrug NoDamage Minimal Toxicity InactiveProdrug->NoDamage

Caption: Reductive activation of N-oxide prodrugs in hypoxia.

Experimental Protocols

Protocol 1: General Synthesis of a 2-Aryl Pyridine N-Oxide via Palladium-Catalyzed C-H Arylation

This protocol is adapted from methodologies for the direct arylation of pyridine N-oxides.[11][12]

Materials:

  • Pyridine N-oxide derivative

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃)

  • Pivalic acid (PivOH)

  • Anhydrous N,N-Dimethylacetamide (DMA)

  • Diatomaceous earth (Celite®)

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry reaction vial equipped with a magnetic stir bar, add the pyridine N-oxide (1.0 mmol), aryl bromide (1.2 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), K₂CO₃ (2.0 mmol), and pivalic acid (0.3 mmol).

  • Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon).

  • Add anhydrous DMA (5 mL) via syringe.

  • Seal the vial and place it in a preheated oil bath at 120 °C.

  • Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the catalyst. Wash the pad with additional ethyl acetate (10 mL).

  • Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the 2-aryl pyridine N-oxide.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a general method to determine the IC₅₀ of a test compound against a specific protein kinase using a commercial kit like ADP-Glo™ (Promega).

Materials:

  • Kinase of interest (e.g., c-Met)

  • Kinase-specific substrate peptide

  • ATP (Adenosine triphosphate)

  • Test compounds (substituted pyridine N-oxides) dissolved in DMSO

  • Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • White, opaque 384-well assay plates

  • Multichannel pipette or liquid handler

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM, serially diluted to cover a wide concentration range (e.g., 100 µM to 1 nM final assay concentration).

  • Assay Plate Setup:

    • Add 1 µL of diluted test compound or DMSO (for positive and negative controls) to the wells of the 384-well plate.

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate solution in kinase reaction buffer.

    • Prepare a 2X ATP solution in kinase reaction buffer.

    • To initiate the reaction, add 2 µL of the 2X kinase/substrate solution to each well.

    • Add 2 µL of the 2X ATP solution to all wells except the "no ATP" negative controls.

    • Incubate the plate at room temperature (or 30 °C) for 60 minutes.

  • Signal Generation:

    • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to each well. This reagent depletes the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • Subtract the background luminescence (wells with no kinase) from all other readings.

    • Normalize the data by setting the "no inhibitor" (DMSO) control as 100% activity and the "high concentration inhibitor" or "no ATP" control as 0% activity.

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.

Protocol 3: Antibacterial Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the standard broth microdilution method to determine the MIC of a compound against a bacterial strain.[7]

Materials:

  • Bacterial strain (e.g., Staphylococcus aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compounds dissolved in DMSO

  • Positive control antibiotic (e.g., Vancomycin)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader (600 nm)

  • Incubator (37 °C)

Procedure:

  • Inoculum Preparation:

    • From an overnight culture plate, pick several colonies of the bacterial strain and suspend them in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay wells.

  • Compound Plating:

    • Add 100 µL of CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the test compound stock solution (e.g., at 2X the highest desired final concentration) to the first column of wells.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate. Discard the final 100 µL from the last column. This creates a gradient of compound concentrations.

    • Prepare a positive control (antibiotic) and a negative control (DMSO vehicle) in the same manner.

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.

    • Include a sterility control well (broth only, no bacteria) and a growth control well (broth and bacteria, no compound).

  • Incubation:

    • Cover the plate and incubate at 37 °C for 18-24 hours.

  • MIC Determination:

    • After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (no turbidity).

    • Optionally, read the optical density (OD) at 600 nm using a microplate reader. The MIC is the lowest concentration that inhibits growth by ≥90% compared to the growth control.

    • The results are expressed in µg/mL or µM.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chloro-3-methoxy-2-methylpyridine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 4-Chloro-3-methoxy-2-methylpyridine N-oxide. It includes frequently asked questions, a detailed troubleshooting guide, optimized experimental protocols, and key data to improve reaction yields and ensure safety.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the direct oxidation of the precursor, 4-chloro-3-methoxy-2-methylpyridine. This is typically achieved using an oxidizing agent, most commonly hydrogen peroxide.[1][2]

Q2: What are the critical parameters to control for achieving a high yield?

A2: For a high-yield synthesis, it is crucial to control the reaction temperature, the rate of addition of the oxidizing agent (hydrogen peroxide), and the catalyst concentration.[2] Maintaining the reaction temperature between 83-88°C and a controlled dropping rate of hydrogen peroxide (e.g., 50-65 parts by weight/hour) are key to maximizing yield and ensuring safety.[2]

Q3: What catalyst is recommended to improve the reaction yield and safety?

A3: Phosphotungstic acid is a highly effective catalyst for this oxidation.[1][2] It promotes milder reaction conditions, enhances safety, and significantly increases the product yield compared to traditional methods that generate peracetic acid in situ from acetic acid and hydrogen peroxide.[1][2] The use of phosphotungstic acid also offers environmental benefits by eliminating waste acid discharge.[2]

Q4: What are the main safety concerns associated with this synthesis?

A4: The primary safety concern is the exothermic nature of the oxidation reaction.[2] If hydrogen peroxide is added too quickly or its concentration is too high, the reaction temperature can rise rapidly, creating a risk of a runaway reaction or explosion.[2] Conversely, adding it too slowly or at a low concentration can lead to an incomplete reaction and lower yields.[2] The older method of generating peracetic acid is particularly hazardous due to its violent and difficult-to-control reaction.[2]

Q5: How is the excess hydrogen peroxide handled after the reaction is complete?

A5: After the oxidation is complete, the reaction mixture is typically cooled, and the pH is adjusted to a neutral or slightly alkaline range (pH 7-9) using a base like sodium hydroxide.[1][2] This step safely decomposes any remaining excess hydrogen peroxide.[2]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Product Yield 1. Insufficient oxidation.[2]2. Decomposition of hydrogen peroxide before it can react.3. Poor catalytic activity.[1]4. Product loss during workup/extraction.1. Ensure the hydrogen peroxide concentration is adequate (e.g., 35%) and the addition rate is optimized (not too slow).[2]2. Maintain the reaction temperature within the optimal range (83-88°C); temperatures that are too high can accelerate decomposition.[2]3. Use phosphotungstic acid as a catalyst to improve reaction efficiency.[1]4. Perform extraction with a suitable solvent like dichloromethane and ensure complete phase separation. Wash the extract until neutral to avoid product degradation.[1][2]
Reaction Temperature Spikes / Runaway Reaction 1. The rate of addition of hydrogen peroxide is too fast.[2]2. The concentration of hydrogen peroxide is too high.[2]3. Inadequate cooling or heat dissipation from the reaction vessel.1. Immediately stop the addition of hydrogen peroxide. Apply external cooling (e.g., ice bath) to bring the temperature under control. Reduce the subsequent addition rate.[2]2. Use the recommended concentration of hydrogen peroxide (e.g., 35%).[1]3. Ensure the reaction is set up in a vessel that allows for efficient heat transfer and have a cooling bath on standby.
Incomplete Reaction (Starting Material Remains) 1. Reaction time is too short.2. Reaction temperature is too low.3. Insufficient amount of oxidizing agent.1. Extend the reaction time. The process often requires holding the mixture at the target temperature for 5-10 hours after the addition of hydrogen peroxide is complete.[2]2. Verify that the internal reaction temperature is maintained within the optimal 83-88°C range.[2]3. Check calculations and ensure a sufficient molar excess of hydrogen peroxide is used.
Product Purity is Low 1. Presence of unreacted starting material.2. Formation of side-products.3. Inefficient purification.1. See "Incomplete Reaction" above.2. Over-oxidation can lead to impurities. Avoid excessively high temperatures or prolonged reaction times beyond the recommended window.3. After extraction, wash the organic layer with water until neutral.[1][2] Dry the extract thoroughly with a drying agent like anhydrous sodium sulfate before evaporating the solvent.[1][2] If necessary, consider purification by column chromatography.[3]

Quantitative Data Summary

The following tables summarize quantitative data from optimized synthesis protocols using a phosphotungstic acid catalyst.

Table 1: Reactant and Catalyst Ratios

ParameterExample 1Example 2Example 3
Starting Material: 4-chloro-3-methoxy-2-methylpyridine250 parts by weight220 parts by weight200 parts by weight
Catalyst: Phosphotungstic Acid10 parts by weight12 parts by weight13 parts by weight
Catalyst Solution Concentration 20% w/w in water25% w/w in water30% w/w in water
Oxidant: Hydrogen Peroxide (35%)300 parts by weight350 parts by weight380 parts by weight
Data sourced from patent CN107129466A.[1]

Table 2: Optimized Reaction Conditions

ParameterValue
Reaction Temperature 83 - 88 °C[1][2]
Hydrogen Peroxide Addition Rate 50 - 65 parts by weight / hour[1][2]
Reaction Time (post-addition) 5 - 10 hours[2]
Post-reaction pH Adjustment 7 - 9[1][2]
Extraction Solvent Dichloromethane[1][2]
Drying Agent Anhydrous Sodium Sulfate[1][2]
Reported Yield Up to 95%[4]

Experimental Protocols

Optimized Protocol for N-Oxide Synthesis using Phosphotungstic Acid

This protocol is based on the high-yield method described in the literature.[1][2][4]

Materials:

  • 4-chloro-3-methoxy-2-methylpyridine

  • Phosphotungstic acid

  • Hydrogen peroxide (35% aqueous solution)

  • Sodium hydroxide (e.g., 12% aqueous solution)

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Deionized water

Procedure:

  • Catalyst Preparation: Prepare the phosphotungstic acid solution by dissolving the required amount (e.g., 12 parts by weight) in deionized water to achieve the desired concentration (e.g., 25% w/w).

  • Reaction Setup: Charge a reaction vessel equipped with a stirrer, thermometer, and addition funnel with 4-chloro-3-methoxy-2-methylpyridine (e.g., 220 parts by weight).

  • Catalyst Addition: Slowly add the prepared phosphotungstic acid solution to the reaction vessel while stirring to ensure complete mixing.

  • Heating: Heat the mixture in a water bath to the target reaction temperature of 85-88°C.[1]

  • Oxidant Addition: Once the target temperature is reached, begin the dropwise addition of 35% hydrogen peroxide (e.g., 350 parts by weight) at a controlled rate (e.g., 60 parts by weight/hour). Monitor the internal temperature closely to prevent thermal runaway.

  • Reaction: After the addition is complete, maintain the reaction mixture at 85°C for 5 hours to ensure the reaction goes to completion.[1]

  • Quenching: Cool the reaction solution to 30°C. Slowly add a dilute sodium hydroxide solution to adjust the pH to 7-9. This step neutralizes the catalyst and decomposes excess hydrogen peroxide.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane. Repeat the extraction multiple times to ensure complete recovery.

  • Washing and Drying: Combine the organic extracts and wash with water until the aqueous layer is neutral. Dry the dichloromethane layer over anhydrous sodium sulfate.

  • Isolation: Filter off the drying agent and remove the dichloromethane by evaporation under reduced pressure (e.g., 35-45°C at 0.06-0.08 MPa) to yield the final product, this compound.[2]

Visualizations

SynthesisWorkflow start Start: Charge Reactor with 4-Chloro-3-methoxy-2-methylpyridine add_catalyst Add Phosphotungstic Acid Solution start->add_catalyst heat Heat Mixture to 85-88°C add_catalyst->heat add_h2o2 Dropwise Addition of 35% H₂O₂ heat->add_h2o2 react Maintain at 85°C for 5 hours add_h2o2->react cool Cool to 30°C react->cool quench Adjust pH to 7-9 with NaOH(aq) cool->quench extract Extract with Dichloromethane quench->extract wash_dry Wash & Dry Organic Layer extract->wash_dry isolate Evaporate Solvent under Reduced Pressure wash_dry->isolate end_product Product: 4-Chloro-3-methoxy-2-methylpyridine N-oxide isolate->end_product

Caption: Optimized workflow for the synthesis of this compound.

TroubleshootingTree issue Problem Encountered low_yield Low Yield issue->low_yield temp_spike Temperature Spike issue->temp_spike incomplete_rxn Incomplete Reaction issue->incomplete_rxn sol_yield1 Check H₂O₂ concentration and addition rate low_yield->sol_yield1 Cause: Insufficient Oxidation? sol_yield2 Verify temperature is within 83-88°C range low_yield->sol_yield2 Cause: Reagent Decomposition? sol_yield3 Ensure efficient extraction and workup low_yield->sol_yield3 Cause: Workup Loss? sol_temp1 Stop H₂O₂ addition and apply cooling temp_spike->sol_temp1 Cause: H₂O₂ addition too fast? sol_incomplete1 Extend reaction time (5-10 hours total) incomplete_rxn->sol_incomplete1 Cause: Time too short? sol_incomplete2 Confirm temperature is not too low incomplete_rxn->sol_incomplete2 Cause: Temp too low? sol_temp2 Reduce subsequent addition rate sol_temp1->sol_temp2

Caption: A logical troubleshooting guide for common synthesis issues.

References

Technical Support Center: Synthesis of 4-Chloro-3-methoxy-2-methylpyridine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloro-3-methoxy-2-methylpyridine N-oxide.

Frequently Asked Questions (FAQs)

Q1: What is the most common and safest method for the synthesis of this compound?

A1: The most prevalent and safer method involves the oxidation of 4-chloro-3-methoxy-2-methylpyridine using hydrogen peroxide with a phosphotungstic acid catalyst.[1][2][3] This method is preferred over the older technique that uses peracetic acid, which is known to be hazardous due to the risk of explosion and the production of polluting waste acid.[1][4]

Q2: What are the typical reaction conditions for the phosphotungstic acid-catalyzed oxidation?

A2: Typical reaction conditions involve heating the mixture of 4-chloro-3-methoxy-2-methylpyridine, phosphotungstic acid solution, and hydrogen peroxide in a water bath to a temperature of 83-90°C for approximately 5 to 10 hours.[1][2]

Q3: Why is pH adjustment necessary during the work-up process?

A3: After the oxidation reaction, the pH of the solution is adjusted to a range of 7-9 using a dilute alkali solution, such as sodium hydroxide.[1][3] This step is crucial to decompose any excess hydrogen peroxide and to facilitate the extraction of the final product into an organic solvent like dichloromethane.[1]

Q4: What are the potential side reactions that can occur during the synthesis?

A4: While the phosphotungstic acid-catalyzed method is highly selective, deviations from the optimal reaction conditions can lead to side reactions. These may include:

  • Incomplete Oxidation: Insufficient reaction time, temperature, or amount of oxidizing agent can result in the presence of unreacted 4-chloro-3-methoxy-2-methylpyridine in the final product.

  • Hydrolysis of the Methoxy Group: Prolonged exposure to acidic conditions, especially at elevated temperatures, could potentially lead to the hydrolysis of the 3-methoxy group to a 3-hydroxy group.

  • Pyridine Ring Degradation: Although less common under controlled conditions, excessive temperature or oxidant concentration could lead to the degradation of the pyridine ring.

  • Dechlorination: While less likely, nucleophilic attack on the 4-position of the pyridine N-oxide could potentially lead to dechlorination, especially if nucleophiles are present.

Q5: How can I purify the final product?

A5: The typical purification process involves extracting the product from the neutralized reaction mixture with dichloromethane. The organic extract is then washed with water until neutral, dried over an anhydrous salt like sodium sulfate, and the solvent is evaporated under reduced pressure.[1][3]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low Yield of Product 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Insufficient amount of hydrogen peroxide. 4. Inefficient extraction.1. Ensure the reaction is run for the recommended time (5-10 hours). Monitor reaction progress using techniques like TLC or HPLC. 2. Maintain the reaction temperature within the optimal range of 83-90°C.[1][2] 3. Use the appropriate stoichiometry of hydrogen peroxide as specified in the protocol. 4. Ensure the pH is adjusted to 7-9 before extraction. Perform multiple extractions with dichloromethane to maximize recovery.
Presence of Starting Material in the Final Product 1. Insufficient reaction time. 2. Reaction temperature was too low. 3. Inadequate amount of oxidizing agent.1. Increase the reaction time and monitor for the disappearance of the starting material. 2. Verify and maintain the correct reaction temperature. 3. Ensure the correct molar ratio of hydrogen peroxide to the starting material is used.
Formation of an Unknown Impurity 1. Reaction temperature was too high, leading to thermal degradation. 2. pH of the reaction mixture was too acidic or basic during work-up, causing degradation. 3. Presence of impurities in the starting material.1. Carefully control the reaction temperature to not exceed 90°C. 2. Ensure the pH is carefully adjusted to the 7-9 range during work-up.[1] 3. Check the purity of the starting 4-chloro-3-methoxy-2-methylpyridine before starting the reaction.

Experimental Protocols

Synthesis of this compound

This protocol is based on a common method described in the literature.[1][2][3]

Materials:

  • 4-chloro-3-methoxy-2-methylpyridine

  • Phosphotungstic acid

  • 35% Hydrogen peroxide solution

  • Sodium hydroxide solution (e.g., 12% w/v)

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Deionized water

Procedure:

  • Catalyst Preparation: Prepare a 20-30% (w/v) solution of phosphotungstic acid in water.

  • Reaction Setup: In a round-bottom flask equipped with a stirrer and a dropping funnel, add 4-chloro-3-methoxy-2-methylpyridine and the phosphotungstic acid solution.

  • Reaction: Heat the mixture in a water bath to 85-90°C with stirring. Slowly add the 35% hydrogen peroxide solution dropwise over a period of time.

  • Reaction Monitoring: Maintain the reaction temperature at 83-88°C for 5-10 hours. The reaction progress can be monitored by TLC or HPLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully add the sodium hydroxide solution to adjust the pH to 7-9. This step should be done with cooling as it can be exothermic.

    • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 times).

    • Combine the organic layers and wash with water until the aqueous layer is neutral.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Filter off the drying agent and evaporate the dichloromethane under reduced pressure to obtain the this compound product.

Parameter Value Reference
Reaction Temperature83 - 90 °C[1][2]
Reaction Time5 - 10 hours[1]
pH for Work-up7 - 9[1][3]
Extraction SolventDichloromethane[1]
Drying AgentAnhydrous Sodium Sulfate[1]

Visualizations

Caption: Synthesis pathway for this compound.

Troubleshooting_Workflow start Low Yield or Impurities Detected? check_temp Verify Reaction Temperature (83-90°C) start->check_temp Yes end Successful Synthesis start->end No check_time Verify Reaction Time (5-10h) check_temp->check_time Correct optimize Optimize Conditions check_temp->optimize Incorrect check_ph Verify Work-up pH (7-9) check_time->check_ph Correct check_time->optimize Incorrect check_reagents Check Reagent Purity and Stoichiometry check_ph->check_reagents Correct check_ph->optimize Incorrect check_reagents->optimize Incorrect fail Consult Further check_reagents->fail All Correct optimize->start

Caption: Troubleshooting workflow for the synthesis of the target compound.

Side_Reactions start 4-Chloro-3-methoxy-2-methylpyridine main_product This compound start->main_product Desired Oxidation incomplete Unreacted Starting Material start->incomplete Incomplete Reaction degradation Pyridine Ring Degradation Products start->degradation Excess Heat/Oxidant hydrolysis 3-Hydroxy Impurity main_product->hydrolysis Excess Acid/Heat

Caption: Potential side reactions in the synthesis.

References

byproducts formed during the oxidation of 4-chloro-3-methoxy-2-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Oxidation of 4-chloro-3-methoxy-2-methylpyridine

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions for the oxidation of 4-chloro-3-methoxy-2-methylpyridine to its N-oxide, a key reaction in the synthesis of pharmaceutical intermediates.

Frequently Asked Questions (FAQs)

Q1: What is the primary product of this oxidation, and what are its key identifiers?

A1: The primary product of the reaction is 4-chloro-3-methoxy-2-methylpyridine N-oxide .[1][2][3][4]

  • CAS Number: 122307-41-9[2]

  • Molecular Formula: C₇H₈ClNO₂[2][5]

  • Molecular Weight: 173.60 g/mol [5]

  • Appearance: Typically a solid with a melting point of 96-100 °C.

Q2: What are the most common oxidizing agents used for this transformation?

A2: Several oxidizing agents are effective. The choice often depends on the desired scale, safety considerations, and cost.

  • Hydrogen Peroxide (H₂O₂) with a Catalyst: This is a common industrial method, often using phosphotungstic acid as a catalyst in water. It is considered a mild and safe option.[1][2][3]

  • Peracetic Acid (in situ): Formed by reacting hydrogen peroxide with glacial acetic acid. This method is effective but can be highly exothermic and difficult to control.[3][4][6]

  • m-Chloroperoxybenzoic Acid (m-CPBA): A widely used and generally reliable reagent for N-oxidation in laboratory settings, typically used in solvents like dichloromethane.[7][8]

Q3: What potential byproducts should I be aware of during this reaction?

A3: While the reaction can be high-yielding, several byproducts can form depending on the conditions. The most common include unreacted starting material and products from over-oxidation or side reactions. See the data table below for a summary of potential impurities.

Q4: What analytical methods are recommended for monitoring reaction progress and purity?

A4: A combination of chromatographic and spectroscopic methods is recommended.

  • For Reaction Monitoring: Thin-Layer Chromatography (TLC) provides a quick and effective way to track the consumption of the starting material.[8]

  • For Purity Analysis and Quantification: High-Performance Liquid Chromatography (HPLC) is the preferred method for determining the purity of the final product and quantifying the yield.[2]

  • For Structural Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the structure of the N-oxide product.[6] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for identification.[9]

Troubleshooting Guide

Issue: Low or no yield of the desired N-oxide product.

  • Potential Cause 1: Incomplete Reaction.

    • Troubleshooting Steps:

      • Verify Reagent Activity: Ensure your oxidizing agent is not degraded. Use a fresh bottle of m-CPBA or titrate your hydrogen peroxide solution to confirm its concentration.

      • Check Reaction Temperature: The reaction is temperature-dependent. For the H₂O₂/phosphotungstic acid method, temperatures are typically maintained between 83-90°C.[1] Lower temperatures will slow the reaction rate significantly.

      • Confirm Reaction Time: Allow sufficient time for the reaction to complete. Published procedures often cite reaction times of 5 hours or more.[1][2] Monitor with TLC or HPLC until the starting material is consumed.

  • Potential Cause 2: Product Loss During Workup.

    • Troubleshooting Steps:

      • Control pH During Extraction: The N-oxide product is basic. During the aqueous workup, ensure the pH is adjusted to be neutral or slightly basic (pH 7-9) before extracting with an organic solvent like dichloromethane.[1][3] An acidic aqueous layer will protonate the N-oxide, causing it to remain in the aqueous phase and leading to low recovery.

      • Ensure Thorough Extraction: Perform multiple extractions (e.g., 3x with dichloromethane) to ensure complete removal of the product from the aqueous layer.

  • Potential Cause 3: Formation of Competing Byproducts.

    • Troubleshooting Steps:

      • Avoid Over-oxidation: Do not use a large excess of the oxidizing agent or allow the reaction to proceed for an excessive time at high temperatures, as this can lead to oxidation of the methyl group.[10]

      • Analyze Crude Material: Use HPLC or LC-MS to analyze your crude reaction mixture to identify the major impurities, which will guide further optimization.

Issue: The reaction is highly exothermic and difficult to control.

  • Potential Cause: Choice of Oxidizing Agent.

    • Troubleshooting Steps:

      • The in-situ generation of peracetic acid from hydrogen peroxide and glacial acetic acid is known to be a violent and potentially explosive reaction, making it difficult to control on a larger scale.[3][4]

      • Switch to a Milder System: Consider using the H₂O₂/phosphotungstic acid catalytic system, which is explicitly described as having milder reaction conditions and higher safety.[3] Alternatively, m-CPBA at controlled temperatures is a standard and predictable lab-scale method.[8]

Data Presentation

The following table summarizes potential byproducts. The relative amounts are highly dependent on the specific reaction conditions employed.

Byproduct / Impurity IDStructure / NamePotential SourceMethod of IdentificationNotes
SM-1 4-chloro-3-methoxy-2-methylpyridineIncomplete reactionHPLC, GC-MSThe most common impurity if the reaction does not go to completion.
BP-1 4-chloro-3-methoxy-pyridine-2-carboxylic acid N-oxideOver-oxidation of the methyl group[10]LC-MS, NMRMore likely with excess oxidant, high temperatures, or prolonged reaction times.
BP-2 m-chlorobenzoic acidByproduct from m-CPBA oxidant[8]HPLC, Acid/Base ExtractionCan typically be removed during aqueous workup by washing with a basic solution.

Experimental Protocols

Protocol: Synthesis of this compound using H₂O₂ and Phosphotungstic Acid

This protocol is adapted from published patent literature.[1][2]

  • Catalyst Preparation:

    • Dissolve 12 parts by weight of phosphotungstic acid in weakly acidic water to obtain a solution with a mass concentration of 25%.

  • Reaction Setup:

    • In a suitable reaction vessel equipped with a stirrer, thermometer, and addition funnel, add 220 parts by weight of 4-chloro-3-methoxy-2-methylpyridine.

    • Begin stirring and slowly add the prepared phosphotungstic acid solution. Stir until the mixture is homogeneous.

    • Heat the mixture in a water bath to an internal temperature of 85-87°C.[2]

  • Oxidation:

    • Once the temperature is stable, begin the dropwise addition of 350 parts by weight of 35% hydrogen peroxide solution. Maintain a steady addition rate (e.g., ~60 parts by weight/hour).

    • After the addition is complete, maintain the reaction mixture at 85°C with stirring for 5 hours.[2] Monitor the reaction progress via TLC or HPLC.

  • Workup and Isolation:

    • After 5 hours, cool the reaction mixture to 30°C.

    • Slowly add a dilute aqueous sodium hydroxide solution (e.g., 12%) to adjust the pH to 7-9. This step neutralizes the catalyst and decomposes any excess hydrogen peroxide.

    • Transfer the mixture to a separatory funnel and extract three times with dichloromethane.

    • Combine the organic extracts and wash with water until the aqueous layer is neutral.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure (0.06 - 0.08 MPa) at a temperature of 35-45°C to yield the final product.[1][3]

Mandatory Visualization

Reaction_Pathway start 4-chloro-3-methoxy- 2-methylpyridine product 4-chloro-3-methoxy- 2-methylpyridine-N-oxide (Desired Product) start->product [O] (e.g., H₂O₂) byproduct 4-chloro-3-methoxy- pyridine-2-carboxylic acid N-oxide (Over-oxidation Byproduct) product->byproduct Excess [O] High Temp. Troubleshooting_Workflow decision decision endpoint endpoint start Experiment Yield is Low check_sm Check crude TLC/HPLC for starting material (SM) start->check_sm sm_present Is significant SM present? check_sm->sm_present workup_issue Was workup pH controlled to 7-9? sm_present->workup_issue No optimize_rxn Incomplete Reaction: - Increase reaction time/temp - Verify oxidant activity sm_present->optimize_rxn Yes optimize_workup Product Loss: - Re-run with controlled pH - Perform multiple extractions workup_issue->optimize_workup No check_byproducts Analyze crude for byproducts (BP-1) workup_issue->check_byproducts Yes success Process Optimized optimize_rxn->success optimize_workup->success check_byproducts->success

References

Technical Support Center: Pantoprazole Synthesis via N-oxide Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of Pantoprazole from its N-oxide intermediate.

Troubleshooting Guides

This section addresses specific issues that may lead to low yields during the two key stages of the synthesis: the formation of the Pantoprazole N-oxide intermediate and its subsequent reduction to Pantoprazole.

Low Yield in Pantoprazole N-oxide Formation

Q1: The condensation reaction between 2-chloromethyl-3,4-dimethoxypyridine N-oxide and 5-(difluoromethoxy)-2-mercaptobenzimidazole is resulting in a low yield of Pantoprazole N-oxide. What are the potential causes and solutions?

A1: Low yields in this step often stem from issues with the reactants' stability, reaction conditions, or incomplete reaction.

Potential Causes & Troubleshooting Steps:

  • Instability of 2-chloromethyl-3,4-dimethoxypyridine N-oxide: This reactant can be unstable. Ensure it is freshly prepared or has been stored under inert and anhydrous conditions.

  • Improper Base Selection or Stoichiometry: The choice and amount of base are critical for the deprotonation of the mercaptobenzimidazole.

    • Solution: Use a slight excess of a moderately strong base like sodium hydroxide or potassium carbonate. Ensure the base is fully dissolved and the deprotonation is complete before adding the pyridine N-oxide derivative.

  • Suboptimal Reaction Temperature: The reaction temperature influences the rate and selectivity.

    • Solution: Maintain the reaction temperature between 0-10°C during the addition of the pyridine N-oxide to control any exothermic processes and minimize side reactions. After the addition, the reaction can be allowed to slowly warm to room temperature.

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction stalls, consider extending the reaction time or a slight increase in temperature.

  • Hydrolysis of 2-chloromethyl-3,4-dimethoxypyridine N-oxide: The presence of water can lead to the hydrolysis of the chloromethyl group to a hydroxymethyl group, which will not react with the mercaptobenzimidazole.

    • Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use.

Low Yield in the Reduction of Pantoprazole N-oxide to Pantoprazole

Q2: The reduction of Pantoprazole N-oxide to Pantoprazole is incomplete or results in a low yield. What are the common problems and how can they be addressed?

A2: The primary challenge in this step is the selective reduction of the N-oxide without affecting the sulfoxide group of the Pantoprazole molecule.

Potential Causes & Troubleshooting Steps:

  • Inappropriate Reducing Agent: The choice of reducing agent is crucial for selectivity. Strong reducing agents may also reduce the sulfoxide to a sulfide.

    • Solution: Employ milder and more selective reducing agents. Some options reported for pyridine N-oxide reduction include:

      • Phosphorus Trichloride (PCl₃): A classical reagent for N-oxide deoxygenation. Use stoichiometric amounts at low temperatures.

      • Catalytic Hydrogenation: Use catalysts like Palladium on carbon (Pd/C) with a hydrogen source. Careful optimization of catalyst loading, hydrogen pressure, and temperature is necessary to avoid over-reduction.

      • Other Reagents: Systems like Fe/H₂O/CO₂ or Indium/pivaloyl chloride have been reported for the reduction of N-oxides and sulfoxides, and their selectivity should be evaluated for this specific substrate.

  • Over-reduction of the Sulfoxide Group: The desired sulfoxide can be reduced to the corresponding sulfide, leading to a loss of the target product.

    • Solution: Use a highly chemoselective reducing agent. Monitor the reaction closely by TLC or HPLC to stop it as soon as the starting material is consumed, preventing further reduction of the product.

  • Degradation of Pantoprazole under Reaction Conditions: Pantoprazole is known to be unstable under acidic conditions.[1]

    • Solution: If the chosen reducing agent or its work-up involves acidic conditions, ensure the reaction is performed at low temperatures and the product is neutralized and isolated promptly.

  • Incomplete Reaction: The reduction may not proceed to completion due to insufficient reagent or deactivation of the catalyst.

    • Solution: Ensure an adequate molar equivalent of the reducing agent is used. For catalytic hydrogenation, ensure the catalyst is active and not poisoned by any impurities from the previous step.

Frequently Asked Questions (FAQs)

Q3: What are the key parameters to control during the oxidation of 2-chloromethyl-3,4-dimethoxypyridine to its N-oxide?

A3: The key parameters are the choice of oxidizing agent, reaction temperature, and stoichiometry. m-Chloroperoxybenzoic acid (m-CPBA) is a common and effective oxidizing agent. The reaction should be carried out at a low temperature (typically 0-5°C) to control the exothermic reaction and prevent side reactions. A slight excess of the oxidizing agent (1.1-1.2 equivalents) is usually sufficient.

Q4: Can the sulfoxide group in Pantoprazole N-oxide be formed simultaneously with the N-oxide in a one-pot reaction from the sulfide precursor?

A4: While theoretically possible, it is synthetically challenging to control the chemoselectivity of the oxidation of both the sulfur and the nitrogen atoms in one step. This often leads to a mixture of products, including the desired Pantoprazole, Pantoprazole N-oxide, the corresponding sulfone, and the N-oxide sulfone. A stepwise approach, involving the formation and isolation of the N-oxide followed by a selective reduction, can offer better control and potentially higher overall yield of pure Pantoprazole.

Q5: What analytical techniques are recommended for monitoring the progress of these reactions?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection is the most reliable method for monitoring the reaction progress and assessing the purity of the intermediates and the final product. Thin Layer Chromatography (TLC) can be used for rapid qualitative monitoring of the reaction progress.

Data Presentation

Table 1: Troubleshooting Guide for Low Yield in Pantoprazole N-oxide Formation

SymptomPotential CauseRecommended Solution
Low yield of Pantoprazole N-oxideInstability of 2-chloromethyl-3,4-dimethoxypyridine N-oxideUse freshly prepared or properly stored reactant under inert and anhydrous conditions.
Improper base selection/stoichiometryUse a slight excess of NaOH or K₂CO₃; ensure complete deprotonation before adding the pyridine N-oxide.
Suboptimal reaction temperatureMaintain temperature at 0-10°C during addition, then allow to warm to room temperature.
Incomplete reactionMonitor by TLC/HPLC; consider extending reaction time or a slight temperature increase.
Hydrolysis of the chloromethyl groupUse anhydrous solvents and dry glassware.

Table 2: Troubleshooting Guide for Low Yield in Pantoprazole N-oxide Reduction

SymptomPotential CauseRecommended Solution
Low yield of PantoprazoleInappropriate or non-selective reducing agentUse mild and selective reagents like PCl₃ or optimize catalytic hydrogenation conditions.
Over-reduction of the sulfoxide groupUse a chemoselective reducing agent and monitor the reaction closely to stop at completion.
Degradation of PantoprazoleAvoid acidic conditions during reaction and work-up; perform at low temperatures.
Incomplete reactionUse sufficient molar equivalents of the reducing agent; ensure catalyst activity.

Experimental Protocols

Protocol 1: Synthesis of Pantoprazole N-oxide

This protocol is based on a method described in the patent literature for the preparation of Pantoprazole N-oxide.[2]

  • Preparation of 2-chloromethyl-3,4-dimethoxypyridine N-oxide:

    • Dissolve 2-chloromethyl-3,4-dimethoxypyridine hydrochloride in a suitable organic solvent (e.g., dichloromethane).

    • Cool the solution to 0-5°C.

    • Add m-chloroperoxybenzoic acid (m-CPBA) (1.1-1.2 equivalents) portion-wise, maintaining the temperature below 5°C.

    • Stir the reaction mixture at 0-5°C for 2-4 hours, monitoring the reaction by TLC.

    • Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution to remove excess acid.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-chloromethyl-3,4-dimethoxypyridine N-oxide.

  • Condensation to form Pantoprazole N-oxide:

    • Dissolve 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole in a suitable solvent (e.g., methanol or tetrahydrofuran).

    • Add a solution of sodium hydroxide (1.1 equivalents) in water and stir until a clear solution is obtained.

    • Cool the solution to 0-10°C.

    • Add a solution of the crude 2-chloromethyl-3,4-dimethoxypyridine N-oxide in the same solvent dropwise.

    • Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.

    • After completion, adjust the pH to ~7 with a dilute acid (e.g., acetic acid) to precipitate the product.

    • Filter the solid, wash with water, and dry under vacuum to obtain the crude Pantoprazole N-oxide.

    • The crude product can be purified by recrystallization from a suitable solvent like acetone.[2]

Protocol 2: Reduction of Pantoprazole N-oxide to Pantoprazole (General Guidance)

This protocol provides general guidance for the selective reduction of the N-oxide. The specific conditions will need to be optimized for the chosen reagent.

  • Reduction using Phosphorus Trichloride (PCl₃):

    • Dissolve Pantoprazole N-oxide in an anhydrous solvent like dichloromethane or chloroform.

    • Cool the solution to 0-5°C under an inert atmosphere (e.g., nitrogen or argon).

    • Add phosphorus trichloride (1.0-1.2 equivalents) dropwise, maintaining the temperature below 5°C.

    • Stir the reaction mixture at 0-5°C for 1-2 hours, monitoring by TLC.

    • Upon completion, carefully quench the reaction by adding it to a cold saturated sodium bicarbonate solution.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude Pantoprazole by column chromatography or recrystallization.

  • Catalytic Hydrogenation:

    • Dissolve Pantoprazole N-oxide in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).

    • Add a catalytic amount of Palladium on carbon (Pd/C, 5-10 mol%).

    • Subject the mixture to a hydrogen atmosphere (from a balloon or a Parr hydrogenator) at room temperature.

    • Monitor the reaction progress by TLC or HPLC.

    • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the crude Pantoprazole.

    • Purify as needed.

Visualizations

experimental_workflow cluster_step1 Step 1: N-oxide Formation cluster_step2 Step 2: N-oxide Reduction start1 2-chloromethyl-3,4-dimethoxypyridine HCl intermediate1 2-chloromethyl-3,4-dimethoxypyridine N-oxide start1->intermediate1 Oxidation reagent1 m-CPBA reagent1->intermediate1 product1 Pantoprazole N-oxide intermediate1->product1 start2 5-(difluoromethoxy)-2-mercaptobenzimidazole start2->product1 Condensation reagent2 Base (e.g., NaOH) reagent2->product1 start3 Pantoprazole N-oxide product1->start3 product2 Pantoprazole start3->product2 Reduction reagent3 Reducing Agent (e.g., PCl₃, H₂/Pd-C) reagent3->product2

Caption: Experimental workflow for Pantoprazole synthesis from the N-oxide intermediate.

troubleshooting_logic cluster_formation N-oxide Formation Issues cluster_reduction N-oxide Reduction Issues start Low Yield of Pantoprazole cause1 Reactant Instability start->cause1 Check Step 1 cause2 Incorrect Stoichiometry start->cause2 Check Step 1 cause3 Suboptimal Temperature start->cause3 Check Step 1 cause4 Incomplete Reaction start->cause4 Check Step 1 cause5 Inappropriate Reducing Agent start->cause5 Check Step 2 cause6 Over-reduction of Sulfoxide start->cause6 Check Step 2 cause7 Product Degradation start->cause7 Check Step 2 cause8 Incomplete Reduction start->cause8 Check Step 2

Caption: Logical relationships in troubleshooting low yield in Pantoprazole synthesis.

References

optimization of reaction conditions for 4-Chloro-3-methoxy-2-methylpyridine N-oxide formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the optimized synthesis of 4-Chloro-3-methoxy-2-methylpyridine N-oxide, a key intermediate in the production of various pharmaceuticals. This guide is intended for researchers, scientists, and drug development professionals to address specific issues that may be encountered during their experiments.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Prepare Reagents: - 4-Chloro-3-methoxy-2-methylpyridine - Phosphotungstic Acid Solution - 35% Hydrogen Peroxide mix Mix Starting Material and Catalyst prep_reagents->mix 1. Reagent Preparation heat Heat to Reaction Temperature (85-90°C) mix->heat 2. Initial Mixture add_h2o2 Slowly Add Hydrogen Peroxide heat->add_h2o2 3. Temperature Reached react Maintain Temperature and Stir (5-10 hours) add_h2o2->react 4. Controlled Addition cool Cool Reaction Mixture react->cool 5. Reaction Completion quench Adjust pH to 7-9 with NaOH (Decomposes excess H2O2) cool->quench 6. Cooled Mixture extract Extract with Dichloromethane quench->extract 7. Neutralized Mixture wash Wash Organic Layer with Water extract->wash 8. Crude Extract dry Dry with Anhydrous Na2SO4 wash->dry 9. Washed Extract evaporate Evaporate Solvent dry->evaporate 10. Dried Extract product Obtain Final Product evaporate->product 11. Purified Product G cluster_problem Problem cluster_cause Potential Causes cluster_solution Solutions problem Low Yield cause1 Inactive Catalyst problem->cause1 cause2 Decomposed H2O2 problem->cause2 cause3 Incorrect Temperature problem->cause3 solution1 Use Fresh Catalyst cause1->solution1 solution2 Use Fresh H2O2 cause2->solution2 solution3 Monitor Temperature cause3->solution3

preventing byproduct formation in pyridine N-oxide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Pyridine N-Oxide Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures, with a focus on preventing byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in pyridine N-oxide synthesis and how are they formed?

A1: The nature of byproducts largely depends on the oxidant used.

  • Carboxylic Acids: When using peroxy acids like m-chloroperoxybenzoic acid (m-CPBA) or peracetic acid, the corresponding carboxylic acid (m-chlorobenzoic acid or acetic acid, respectively) is a stoichiometric byproduct.[1]

  • Over-oxidation & Degradation Products: Excessive temperatures or reaction times can lead to the decomposition of the desired N-oxide, often resulting in dark, tarry materials.[2][3] It is crucial to maintain the recommended temperature, as decomposition can be extensive at higher pressures and temperatures.[2]

  • Ring-Substituted Byproducts: Under certain conditions, particularly with activating agents like acetic anhydride, rearrangement can occur to form 2-acetoxy or 2-hydroxypyridines.[4][5]

  • Unreacted Starting Material: Incomplete reactions, often due to insufficient oxidant or non-optimal conditions, will leave unreacted pyridine in the final mixture.

Q2: How does the choice of oxidizing agent affect byproduct formation?

A2: The choice of oxidant is critical for controlling reaction selectivity and minimizing byproducts.

  • m-Chloroperoxybenzoic acid (m-CPBA): A highly effective and common reagent that cleanly oxidizes pyridines. The main byproduct is m-chlorobenzoic acid, which can typically be removed by a mild basic wash or filtration.[1]

  • Peracetic Acid (in Acetic Acid): A strong and effective oxidant. The reaction is exothermic and requires careful temperature control to prevent runaway reactions and decomposition.[2] The acetic acid solvent and byproduct can be challenging to remove completely.[2]

  • Hydrogen Peroxide (H₂O₂): Often considered a "greener" oxidant as its byproduct is water. However, it typically requires a catalyst (e.g., methyltrioxorhenium, titanium silicalite TS-1) or harsh conditions (e.g., refluxing in acetic acid) to be effective.[6][7][8] The use of catalysts can introduce new separation challenges.

  • Urea-Hydrogen Peroxide (UHP) & Sodium Percarbonate: These are stable, solid sources of hydrogen peroxide that are safer and easier to handle.[6] They can provide efficient oxidation under mild conditions, often leading to cleaner reactions.

Q3: What is the optimal temperature for pyridine N-oxidation?

A3: The optimal temperature is highly dependent on the substrate and the oxidizing agent. For exothermic reactions, such as those with peracetic acid, the temperature is typically controlled between 85°C during addition, followed by cooling.[2] For m-CPBA, reactions are often started at 0-5°C and then allowed to warm to room temperature (20-25°C).[1] It is imperative to avoid excessive heat; for example, during vacuum distillation of pyridine N-oxide, the bath temperature should not exceed 130°C to prevent decomposition.[2]

Q4: How can I effectively remove the carboxylic acid byproduct after using a peracid oxidant?

A4: There are several effective methods:

  • Aqueous Basic Wash: Washing the reaction mixture with a mild aqueous base (e.g., sodium bicarbonate, sodium carbonate solution) will convert the carboxylic acid into its water-soluble salt, which can then be separated in the aqueous layer.

  • pH Adjustment and Filtration: In some procedures, after concentrating the reaction mixture and adding water, the pH is adjusted to 4-5. This can cause the carboxylic acid byproduct (like m-chlorobenzoic acid) to precipitate while the more basic pyridine N-oxide remains in the aqueous solution. The solid byproduct can then be removed by filtration.[1]

  • Chromatography: Column chromatography can separate the N-oxide from the carboxylic acid, but this is often less practical for large-scale syntheses.[1][3]

Q5: My final product is a hygroscopic solid or oil. How should I handle and dry it?

A5: Pyridine N-oxide is known to be deliquescent and hygroscopic.[2][9] Proper handling is crucial.

  • Storage: Store the final product in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[9][10]

  • Drying: For residual water or solvents, azeotropic distillation with toluene is a highly effective method. The material is dissolved in toluene, and the solvent is distilled off under normal pressure. Repeating this process once or twice before drying under high vacuum can yield a dry, "crispy" solid.[11]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Pyridine N-Oxide 1. Incomplete reaction. 2. Decomposition of the product. 3. Impure starting materials.1. Increase the amount of oxidizing agent slightly or prolong the reaction time while monitoring with TLC. 2. Strictly control the reaction temperature; use an ice bath for cooling during the addition of exothermic reagents.[3] Avoid overheating during workup and purification.[2] 3. Ensure the purity of the starting pyridine and the oxidant before beginning the reaction.[3]
Reaction Mixture is Dark/Tarry 1. Overheating causing decomposition. 2. Reaction is too concentrated.1. Maintain a constant, low temperature throughout the reaction using an efficient cooling bath.[3] Add exothermic reagents slowly and dropwise.[2][3] 2. Run the reaction at a lower concentration to help dissipate heat more effectively.[3]
Presence of Unreacted Pyridine 1. Insufficient oxidizing agent. 2. Reaction time is too short.1. Use a slight excess (e.g., 1.05-1.1 equivalents) of the oxidizing agent. 2. Monitor the reaction by TLC until the starting pyridine spot has disappeared.
Difficulty Removing Carboxylic Acid Byproduct 1. Inefficient extraction. 2. Incorrect pH for separation.1. Perform multiple washes with a mild aqueous base instead of a single wash. 2. Carefully adjust the pH to the optimal range for precipitating the byproduct while keeping the product in solution, as described in the literature.[1]
Formation of 2-Substituted Byproducts 1. Use of activating agents like acetic anhydride. 2. High reaction temperatures promoting rearrangement.1. Avoid using reagents like acetic anhydride if the goal is solely N-oxidation. These reagents are specifically used to promote substitution at the 2-position.[4][5] 2. Maintain lower reaction temperatures to disfavor rearrangement pathways.

Quantitative Data on Synthesis Methods

The following table summarizes yield and purity data from various synthesis protocols.

Oxidizing AgentSubstrateSolventConditionsYield (%)Purity (%)Reference(s)
40% Peracetic AcidPyridineNone (reagent is solvent)Add peracetic acid to pyridine, maintain 85°C, then cool.78–83Not specified, but product is a colorless solid after distillation.[2]
m-CPBA3-ChloropyridineDichloromethane0-5°C then 20-25°C for 24h.8095[1]
m-CPBA4-MethoxypyridineDichloromethane0-5°C then 20-25°C for 24h.85 (at pH=2)70 (at pH=2)[1]
H₂O₂ / Methyltrioxorhenium (MTO)Substituted PyridinesNot specifiedCatalytic MTO (0.2-0.5 mol%).HighNot specified[7]
H₂O₂ / TS-1 CatalystVarious PyridinesMethanolPacked-bed microreactor.Very goodNot specified[6]

Detailed Experimental Protocols

Protocol 1: Synthesis of Pyridine N-Oxide using Peracetic Acid[2]

Caution: Reactions involving peracids are potentially explosive. Always use a safety shield and conduct the reaction in a well-ventilated fume hood.

  • Reaction Setup: In a 1-liter three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, place 110 g (1.39 moles) of pyridine.

  • Oxidation: Begin stirring the pyridine and add 250 ml (1.50 moles) of 40% peracetic acid dropwise from the dropping funnel. The rate of addition should be controlled to allow the temperature to rise to and be maintained at 85°C. This addition typically takes 50–60 minutes.

  • Cooling: After the addition is complete, continue stirring the mixture until the temperature drops to 40°C.

  • Workup & Purification (Distillation): a. Connect the flask to a vacuum source protected by a Dry Ice trap. b. Evaporate the acetic acid solution on a steam bath under the pressure of a water aspirator. c. Distill the residue at a pressure of 1 mm Hg or less. Use an oil bath for heating, ensuring the bath temperature does not exceed 130°C to prevent decomposition. d. Collect the product at 100–105°C/1mm Hg. The yield is typically 103–110 g (78–83%) of a colorless solid. e. The product is deliquescent and must be stoppered immediately after collection.

Protocol 2: Synthesis of Substituted Pyridine N-Oxide using m-CPBA[1]
  • Reaction Setup: In a suitable reaction flask, dissolve the pyridine compound (e.g., 40g of 3-chloropyridine) in dichloromethane (320 ml) and cool the mixture to 0-5°C in an ice bath.

  • Oxidation: While stirring, add m-chloroperoxybenzoic acid (m-CPBA, e.g., 91.2g) portion-wise, maintaining the temperature at 0°C.

  • Reaction: After addition, allow the mixture to warm to 20-25°C and stir for 20-26 hours. Monitor the reaction progress using TLC to confirm the complete consumption of the starting material.

  • Workup & Purification: a. Concentrate the reaction solution under reduced pressure. b. Add water to the residue to obtain a mixed solution. c. Adjust the pH of the mixed solution to 4-5 using a suitable acid or base. d. Stir the mixture for 2-3 hours. The byproduct, m-chlorobenzoic acid, should precipitate. e. Filter the mixture and collect the filtrate. f. Concentrate the filtrate and dry the residue under vacuum to obtain the target pyridine N-oxide.

Visualizations

G General Workflow for Pyridine N-Oxide Synthesis cluster_reaction Reaction Step cluster_workup Workup & Purification Start Pyridine Derivative + Solvent Oxidant Add Oxidizing Agent (e.g., m-CPBA, Peracetic Acid) Control Temperature Start->Oxidant React Stir at Optimal Temperature (Monitor by TLC) Oxidant->React Quench Quench Reaction (if needed) React->Quench Reaction Complete Extract Aqueous Workup / pH Adjustment (Remove Acid Byproduct) Quench->Extract Dry Dry Organic Layer (e.g., MgSO4) Extract->Dry Concentrate Concentrate Under Vacuum Dry->Concentrate Purify Final Purification (Distillation, Crystallization, or Chromatography) Concentrate->Purify Product Pure Pyridine N-Oxide Purify->Product

Caption: General workflow for pyridine N-oxide synthesis and purification.

G Troubleshooting Byproduct Formation cluster_causes Identify Primary Byproduct Type cluster_solutions Implement Corrective Action Start High Level of Byproducts Observed? Tarry Dark/Tarry Material Start->Tarry Yes Unreacted Unreacted Pyridine Start->Unreacted Yes Acid Carboxylic Acid Start->Acid Yes Rearranged Rearranged Isomer Start->Rearranged Yes Sol_Temp Reduce Temperature Add Reagents Slowly Dilute Reaction Tarry->Sol_Temp Sol_Oxidant Increase Oxidant Amount Increase Reaction Time Unreacted->Sol_Oxidant Sol_Wash Perform Aqueous Basic Wash Adjust pH and Filter Acid->Sol_Wash Sol_Reagent Avoid Activating Agents (e.g., Acetic Anhydride) Rearranged->Sol_Reagent End Clean Reaction Achieved Sol_Temp->End Sol_Oxidant->End Sol_Wash->End Sol_Reagent->End

Caption: Decision tree for troubleshooting common byproduct issues.

G Simplified Reaction Pathways cluster_main Desired Pathway cluster_side Side Reaction (Decomposition) Py Pyridine PNO Pyridine N-Oxide Py->PNO + RCO₃H RCO3H Peroxy Acid (RCO₃H) RCO2H Carboxylic Acid (RCO₂H) Decomp Decomposition Products (Tars, etc.) PNO->Decomp Excess Heat

Caption: Desired reaction pathway versus a common decomposition side reaction.

References

Technical Support Center: Characterization of Impurities in 4-Chloro-3-methoxy-2-methylpyridine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Chloro-3-methoxy-2-methylpyridine N-oxide. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the potential process-related impurities in a batch of this compound?

The most likely process-related impurity is the starting material, 4-chloro-3-methoxy-2-methylpyridine , from which the N-oxide is synthesized via oxidation. Other potential impurities could arise from the multi-step synthesis of this precursor, which involves methylation, ammoniation, and chlorination reactions. These could include isomers or related pyridine derivatives.

Q2: What are the likely degradation products of this compound?

Pyridine N-oxides can undergo degradation through various pathways, particularly under stress conditions such as exposure to light (photolytic degradation) or extreme pH. Potential degradation products could include:

  • Deoxygenated product: The loss of the N-oxide oxygen to form 4-chloro-3-methoxy-2-methylpyridine.

  • Photochemical rearrangement products: Upon exposure to UV light, pyridine N-oxides can rearrange to form oxaziridine intermediates, which may further convert to other derivatives.

  • Hydrolysis products: Under strong acidic or basic conditions, cleavage of the methoxy group or other substitutions on the pyridine ring could occur, though this is generally less common under typical storage conditions.

Q3: My this compound sample shows poor retention and peak shape on a standard C18 HPLC column. What could be the issue?

Pyridine N-oxides are often polar compounds and may exhibit limited retention on traditional reversed-phase columns like C18 with standard mobile phases (e.g., acetonitrile/water or methanol/water). The polar N-oxide group can lead to co-elution with the solvent front.

Troubleshooting Steps:

  • Modify the Mobile Phase:

    • Increase Aqueous Content: Start with a very high aqueous percentage in your mobile phase (e.g., 95-98% water or buffer).

    • Adjust pH: Operating at a higher pH (e.g., pH 8 or above) might increase retention on some reversed-phase columns, but ensure your column is stable at higher pH.

  • Consider an Alternative Column Chemistry:

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are specifically designed for the retention of polar compounds and are often a good choice for analyzing pyridine N-oxides.

    • Polar-Embedded or Polar-Endcapped Reversed-Phase Columns: These columns offer alternative selectivity and may provide better retention for polar analytes compared to standard C18 columns.

Q4: I am observing extraneous peaks in my chromatogram when analyzing a supposedly pure standard of this compound. What could be the source of these peaks?

Extraneous peaks can originate from several sources:

  • Sample Degradation: The compound may be degrading in the sample solvent or under the analytical conditions. Prepare fresh solutions and protect them from light.

  • Contaminated Mobile Phase or System: Ensure high-purity solvents are used and that the HPLC system is clean. Ghost peaks can appear from contaminated solvents or carryover from previous injections.

  • Impurities in the Standard: The standard itself may contain low levels of impurities that are being detected by your analytical method.

Experimental Protocols

Protocol 1: HPLC Method for Impurity Profiling of this compound

This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of this compound and its potential impurities.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV or Photodiode Array (PDA) detector.

  • Data acquisition and processing software.

Chromatographic Conditions (Starting Point):

ParameterRecommended Condition
Column HILIC Column (e.g., Silica, Amide, or Zwitterionic phase), 4.6 x 150 mm, 3.5 µm
Mobile Phase A 95:5 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0
Mobile Phase B 50:50 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0
Gradient Program 0-2 min: 100% A; 2-15 min: 0-50% B; 15-20 min: 50% B; 20.1-25 min: 100% A
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or scan for optimal wavelength with PDA)
Injection Volume 10 µL
Sample Diluent Acetonitrile

Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in acetonitrile.

  • For analysis, dilute the stock solution to a final concentration of 0.1 mg/mL with acetonitrile.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and demonstrating the specificity of the analytical method.

Stress Conditions:

  • Acid Hydrolysis: Reflux the sample solution (0.1 mg/mL in 0.1 M HCl) at 60 °C for 4 hours. Neutralize with an equivalent amount of 0.1 M NaOH before injection.

  • Base Hydrolysis: Reflux the sample solution (0.1 mg/mL in 0.1 M NaOH) at 60 °C for 4 hours. Neutralize with an equivalent amount of 0.1 M HCl before injection.

  • Oxidative Degradation: Treat the sample solution (0.1 mg/mL) with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105 °C for 48 hours. Dissolve in acetonitrile for analysis.

  • Photolytic Degradation: Expose the sample solution (0.1 mg/mL in acetonitrile) to UV light (254 nm) for 24 hours.

Analyze the stressed samples using the HPLC method described in Protocol 1.

Data Presentation

The following tables present hypothetical data to illustrate how quantitative results for impurity analysis could be summarized.

Table 1: Hypothetical Impurity Profile of a this compound Batch

Peak No.Retention Time (min)Relative Retention Time (RRT)Impurity Name% Area
15.20.58Unknown0.08
29.01.00This compound99.65
311.51.284-chloro-3-methoxy-2-methylpyridine0.25
413.81.53Unknown0.02

Table 2: Hypothetical Results of Forced Degradation Study

Stress Condition% Degradation of Main PeakMajor Degradation Product (RRT)% Area of Major Degradant
0.1 M HCl, 60°C, 4h5.21.284.8
0.1 M NaOH, 60°C, 4h2.11.281.9
3% H₂O₂, RT, 24h8.51.157.9
Thermal, 105°C, 48h1.51.281.3
UV Light, 254 nm, 24h15.80.8514.2

Visualizations

Synthesis_Pathway cluster_precursor Precursor Synthesis cluster_final_product Final Product Synthesis Starting_Materials Starting Materials Precursor 4-chloro-3-methoxy-2-methylpyridine Starting_Materials->Precursor Methylation, Ammoniation, Chlorination Final_Product This compound Precursor->Final_Product Oxidation (e.g., H₂O₂)

Caption: Synthesis pathway of this compound.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample 4-Chloro-3-methoxy-2-methylpyridine N-oxide Sample Dissolution Dissolve in Acetonitrile (1 mg/mL) Sample->Dissolution Dilution Dilute to 0.1 mg/mL Dissolution->Dilution Injection Inject 10 µL onto HILIC Column Dilution->Injection Separation Gradient Elution Injection->Separation Detection UV/PDA Detection at 254 nm Separation->Detection Integration Peak Integration Detection->Integration Quantification Impurity Quantification (% Area) Integration->Quantification

Caption: Experimental workflow for HPLC analysis.

Troubleshooting_Logic Problem Poor Retention / Peak Shape on C18 Column Check_Mobile_Phase Modify Mobile Phase Problem->Check_Mobile_Phase Check_Column Change Column Chemistry Problem->Check_Column Increase_Aqueous Increase Aqueous % Check_Mobile_Phase->Increase_Aqueous Adjust_pH Increase pH (>8) Check_Mobile_Phase->Adjust_pH HILIC Use HILIC Column Check_Column->HILIC Polar_Embedded Use Polar-Embedded RP Column Check_Column->Polar_Embedded Solution_HILIC Improved Retention of Polar Analyte Increase_Aqueous->Solution_HILIC Adjust_pH->Solution_HILIC HILIC->Solution_HILIC Polar_Embedded->Solution_HILIC

Caption: Troubleshooting logic for poor chromatographic performance.

stability issues of 4-Chloro-3-methoxy-2-methylpyridine N-oxide under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 4-Chloro-3-methoxy-2-methylpyridine N-oxide under acidic and basic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the potential stability issues with this compound under acidic conditions?

A1: Under acidic conditions, this compound is susceptible to two primary degradation pathways. The N-oxide functional group can be protonated, which may lead to deoxygenation, especially in the presence of reducing agents. Additionally, the methoxy group is prone to acid-catalyzed hydrolysis, which would result in the formation of a hydroxyl group on the pyridine ring.

Q2: What degradation pathways are expected for this compound under basic conditions?

A2: In basic media, the primary anticipated degradation is the nucleophilic aromatic substitution of the chloro group at the 4-position by a hydroxide ion, yielding the corresponding 4-hydroxy derivative. Depending on the strength of the base and the temperature, further degradation or ring-opening reactions could occur, though these are generally less common under standard experimental conditions.

Q3: Are there any recommended analytical methods to monitor the stability of this compound?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the recommended analytical technique. A reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a suitable starting point. The method should be validated to ensure it can separate the parent compound from all potential degradation products.

Q4: How should I handle and store this compound to ensure its stability?

A4: To minimize degradation, the compound should be stored in a cool, dry, and dark place, away from strong acids, bases, and reducing agents. It should be kept in a tightly sealed container to protect it from moisture.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Rapid degradation observed under mild acidic or basic conditions. The compound may be less stable than anticipated. The presence of impurities could be catalyzing the degradation.Reduce the concentration of the acid or base. Lower the temperature of the experiment. Analyze the purity of the starting material.
Poor mass balance in HPLC analysis after forced degradation. Some degradation products may not be eluting from the column or may not be detectable at the chosen UV wavelength. The parent compound or degradation products may have co-eluted.Modify the HPLC method (e.g., change the gradient, mobile phase pH, or column). Use a diode array detector (DAD) or a mass spectrometer (MS) to check for co-eluting peaks and identify unknown degradation products.
Multiple unexpected peaks appear in the chromatogram. Secondary degradation reactions may be occurring. The degradation conditions may be too harsh.Reduce the stress conditions (time, temperature, or concentration of the stressor). Analyze samples at earlier time points to observe the primary degradation products.
No degradation is observed even under harsh stress conditions. The compound is highly stable under the tested conditions. The analytical method is not sensitive enough to detect low levels of degradation.Increase the severity of the stress conditions (e.g., higher temperature, longer duration, or higher concentration of acid/base). Ensure the analytical method is properly validated for the detection of potential degradation products.

Predicted Degradation Pathways

Under forced degradation conditions, this compound is likely to undergo the following transformations:

Degradation Pathways cluster_acid Acidic Conditions cluster_base Basic Conditions A 4-Chloro-3-methoxy- 2-methylpyridine N-oxide B Protonated N-oxide A->B H+ C 4-Chloro-3-hydroxy- 2-methylpyridine N-oxide (Hydrolysis Product) B->C H2O, Δ D 4-Chloro-3-methoxy- 2-methylpyridine (Deoxygenation Product) B->D [H] E 4-Chloro-3-methoxy- 2-methylpyridine N-oxide F 4-Hydroxy-3-methoxy- 2-methylpyridine N-oxide (Substitution Product) E->F OH-, Δ

Caption: Predicted degradation of this compound.

Experimental Protocols for Forced Degradation Studies

Objective: To evaluate the stability of this compound under acidic and basic stress conditions and to identify the resulting degradation products.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

  • Ammonium acetate

  • Volumetric flasks, pipettes, and vials

  • HPLC system with UV or DAD detector

  • pH meter

Procedure for Acidic Degradation:

  • Sample Preparation: Prepare a stock solution of this compound in a 50:50 mixture of acetonitrile and water at a concentration of 1 mg/mL.

  • Stress Conditions:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • To another 1 mL of the stock solution, add 1 mL of 1 M HCl.

    • Prepare a control sample by adding 1 mL of water to 1 mL of the stock solution.

  • Incubation: Incubate all samples at 60°C.

  • Time Points: Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

  • Sample Analysis:

    • Neutralize the acidic samples with an equivalent amount of NaOH.

    • Dilute the samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

    • Analyze by HPLC.

Procedure for Basic Degradation:

  • Sample Preparation: Use the same stock solution as prepared for the acidic degradation study.

  • Stress Conditions:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • To another 1 mL of the stock solution, add 1 mL of 1 M NaOH.

    • Use the same control sample as in the acidic degradation study.

  • Incubation: Incubate all samples at 60°C.

  • Time Points: Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

  • Sample Analysis:

    • Neutralize the basic samples with an equivalent amount of HCl.

    • Dilute the samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

    • Analyze by HPLC.

Recommended HPLC Method:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 10 mM Ammonium acetate in water, pH adjusted to 4.5 with formic acid

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Quantitative Data Summary (Hypothetical Data)

The following table illustrates how to present the quantitative results from the stability studies.

Stress ConditionTime (hours)Parent Compound Remaining (%)Degradation Product 1 (%)Degradation Product 2 (%)Total Degradation (%)
0.1 M HCl at 60°C 0100.00.00.00.0
892.55.22.37.5
2485.39.84.914.7
1 M HCl at 60°C 0100.00.00.00.0
878.115.66.321.9
2460.228.910.939.8
0.1 M NaOH at 60°C 0100.00.0-0.0
895.14.9-4.9
2488.711.3-11.3
1 M NaOH at 60°C 0100.00.0-0.0
882.417.6-17.6
2465.934.1-34.1

Degradation Product 1 (Acidic): 4-Chloro-3-hydroxy-2-methylpyridine N-oxide Degradation Product 2 (Acidic): 4-Chloro-3-methoxy-2-methylpyridine Degradation Product 1 (Basic): 4-Hydroxy-3-methoxy-2-methylpyridine N-oxide

Experimental Workflow and Troubleshooting Logic

The following diagrams illustrate a typical workflow for stability testing and a decision tree for troubleshooting common issues.

Experimental Workflow A Prepare Stock Solution of Compound B Expose to Stress (Acid/Base, Temp) A->B C Sample at Time Points B->C D Neutralize and Dilute C->D E Analyze by HPLC D->E F Quantify Parent and Degradation Products E->F G Assess Mass Balance F->G H Characterize Unknowns (LC-MS/MS, NMR) G->H If poor mass balance or unknown peaks

Caption: General workflow for forced degradation studies.

Troubleshooting Logic cluster_nodes A Significant Degradation? B Good Mass Balance? A->B Yes F Increase Stress A->F No C Peaks Resolved? B->C Yes I Identify Unknowns (LC-MS, NMR) B->I No D Results as Expected? C->D Yes G Modify HPLC Method (Gradient, pH) C->G No J Document and Report D->J Yes K Re-evaluate Hypothesis D->K No E Decrease Stress (Temp, Time, Conc.) E->A F->A H Use Orthogonal Method (e.g., different column) G->H H->C I->B K->A start Start Troubleshooting start->A

Caption: Decision tree for troubleshooting stability studies.

Technical Support Center: Synthesis of 4-Chloro-3-methoxy-2-methylpyridine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloro-3-methoxy-2-methylpyridine N-oxide, with a specific focus on catalyst deactivation.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis that may be related to catalyst deactivation.

Issue Potential Cause Recommended Action
Low or No Product Yield Catalyst Deactivation: The phosphotungstic acid (PTA) catalyst may have lost its activity.1. Verify Catalyst Integrity: Ensure the catalyst has not exceeded its recommended operational lifespan. 2. Check for Leaching: Analyze the aqueous phase post-reaction for the presence of tungsten to confirm if catalyst leaching has occurred.[1][2] 3. Attempt Regeneration: If coking is suspected, a controlled calcination (oxidation) may regenerate the catalyst.[3] 4. Replace Catalyst: If deactivation is irreversible, use a fresh batch of phosphotungstic acid.
Sub-optimal Reaction pH: The acidity of the reaction medium is crucial for PTA catalyst activity.1. Measure pH: Confirm the initial pH of the reaction mixture is acidic. The use of phosphotungstic acid solution should naturally create an acidic environment.[4] 2. Avoid Premature Neutralization: Do not add any base until the oxidation reaction is complete. The pH is typically adjusted to 7-9 after the reaction to decompose excess hydrogen peroxide.[4][5]
Reaction Fails to Initiate or Proceeds Slowly Catalyst Poisoning: Impurities in the reactants or solvent may be poisoning the catalyst.1. Purify Reactants: Ensure the 4-Chloro-3-methoxy-2-methylpyridine and hydrogen peroxide are of high purity. Remove any potential sulfur, heavy metal, or nitrogen-containing impurities.[6][7] 2. Use High-Purity Solvents: Ensure the water or any other solvent used is deionized and free from contaminants.
Incorrect Reaction Temperature: The reaction temperature is critical for catalyst performance.1. Verify Temperature: The optimal reaction temperature is typically between 85°C and 90°C.[4][5][8] 2. Ensure Uniform Heating: Use a water bath or oil bath to maintain a consistent and uniform temperature throughout the reaction vessel.
Inconsistent Results Between Batches Catalyst Leaching and Loss: The amount of active catalyst may be decreasing with each cycle if it is being recycled.1. Quantify Catalyst Loss: If recycling the catalyst, measure the amount recovered after each run to account for physical losses. 2. Minimize Water Washing During Recovery: If filtering the catalyst for reuse, minimize washing with polar solvents like water to reduce leaching.[2] 3. Supplement with Fresh Catalyst: Consider adding a small amount of fresh catalyst to each recycled batch to maintain a consistent concentration of active sites.
Thermal Degradation: Prolonged exposure to high temperatures, even within the recommended range, can slowly degrade the catalyst over many cycles.The Keggin structure of phosphotungstic acid can begin to break down at temperatures above 500°C, but even lower temperatures over extended periods could contribute to gradual deactivation.[9][10] Consider replacing the catalyst after a set number of reaction cycles.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of catalyst deactivation in the synthesis of this compound using phosphotungstic acid?

A1: The primary suspected causes of deactivation for phosphotungstic acid (PTA) in this liquid-phase oxidation are:

  • Leaching: PTA is soluble in polar solvents like water, and since the reaction is typically carried out in an aqueous solution of hydrogen peroxide, the catalyst can dissolve into the reaction medium, leading to a loss of active sites from the solid phase.[1][2]

  • Thermal Degradation: Although PTA is thermally stable at the recommended reaction temperatures (85-90°C), its Keggin structure can collapse at significantly higher temperatures (above 500°C), resulting in irreversible deactivation.[9][10][11]

  • Poisoning: Impurities in the reactants or solvent can adsorb onto the active sites of the catalyst, blocking them from participating in the reaction. Common catalyst poisons include sulfur compounds, heavy metals, and certain nitrogen-containing molecules.[6][7]

  • Fouling/Coking: Deposition of carbonaceous materials on the catalyst surface can block pores and active sites.[12]

Q2: How can I tell if my phosphotungstic acid catalyst has been deactivated?

A2: Signs of catalyst deactivation include a significant decrease in reaction rate, a lower product yield compared to previous runs under the same conditions, or a complete failure of the reaction to initiate. To confirm, you can try a small-scale reaction with a fresh batch of catalyst and compare the results.

Q3: Is it possible to regenerate a deactivated phosphotungstic acid catalyst?

A3: Yes, regeneration is possible, depending on the cause of deactivation.

  • For deactivation due to coking , a controlled oxidation (calcination) in air at an elevated temperature can burn off the carbonaceous deposits.[3]

  • If the catalyst has been poisoned by weakly adsorbed species, washing with an appropriate solvent may be effective. However, for strongly chemisorbed poisons, regeneration may not be feasible.

  • Deactivation due to thermal degradation (collapse of the Keggin structure) is irreversible.

  • Catalyst lost due to leaching cannot be regenerated but must be replaced.

Q4: What is the optimal pH for the reaction, and how does it affect the catalyst?

A4: The synthesis is typically carried out under acidic conditions, which are inherent to the use of phosphotungstic acid, a strong Brønsted acid.[4][13] The acidic environment is crucial for the catalytic activity. The pH is adjusted to a neutral or slightly basic range (pH 7-9) after the reaction is complete, primarily to decompose any unreacted hydrogen peroxide.[4][5] Maintaining an acidic environment during the reaction is critical; premature neutralization would deactivate the catalyst.

Q5: The patent literature mentions using a phosphotungstic acid solution as the catalyst. Does this mean leaching is an expected part of the process?

A5: Yes, when a PTA solution is used, the catalyst is in the homogeneous phase. In this case, "deactivation" would primarily refer to the chemical degradation of the Keggin ion structure or poisoning, rather than physical loss from a solid support. If you are using a solid, supported PTA catalyst, then leaching of the PTA from the support into the solution would be a primary deactivation pathway. The choice between a homogeneous (solution) and heterogeneous (solid) catalyst system will determine the primary mode of catalyst loss or deactivation.

Data Presentation

Table 1: Summary of Reaction Conditions for this compound Synthesis
ParameterValueReference
Catalyst Phosphotungstic Acid (solution)[4][5]
Oxidizing Agent 35% Hydrogen Peroxide[5]
Reaction Temperature 85°C - 90°C[4][5][8]
Reaction Time 5 - 10 hours[4]
Post-reaction pH Adjustment pH 7 - 9 (using NaOH solution)[4][5]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from publicly available patent literature.[5][8]

Materials:

  • 4-Chloro-3-methoxy-2-methylpyridine

  • Phosphotungstic acid

  • 35% Hydrogen peroxide

  • Deionized water

  • Sodium hydroxide solution (e.g., 12% w/v)

  • Dichloromethane

  • Anhydrous sodium sulfate

Procedure:

  • Catalyst Preparation: Prepare a 20-30% (by weight) solution of phosphotungstic acid in neutral or weakly acidic deionized water.

  • Reaction Setup: In a reaction vessel equipped with a stirrer and a dropping funnel, add 4-Chloro-3-methoxy-2-methylpyridine.

  • Catalyst Addition: Under stirring, slowly add the prepared phosphotungstic acid solution to the reaction vessel.

  • Heating: Heat the mixture in a water bath to the reaction temperature of 85-90°C.

  • Oxidant Addition: Once the temperature is stable, add the 35% hydrogen peroxide solution dropwise over a period of time (e.g., 60 parts by weight per hour).

  • Reaction: Maintain the reaction mixture at 83-88°C for 5-10 hours with continuous stirring.

  • Quenching: After the reaction is complete, cool the mixture to approximately 30°C.

  • Neutralization: Carefully add the sodium hydroxide solution to adjust the pH of the mixture to between 7 and 9. This step is to decompose any excess hydrogen peroxide.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product using dichloromethane.

  • Washing: Wash the organic extract with water until the aqueous layer is neutral.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the dichloromethane under reduced pressure to obtain the this compound product.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup start Start prep_catalyst Prepare Phosphotungstic Acid Solution start->prep_catalyst charge_reactor Charge Reactor with 4-Chloro-3-methoxy-2-methylpyridine start->charge_reactor add_catalyst Add Catalyst Solution prep_catalyst->add_catalyst charge_reactor->add_catalyst heat Heat to 85-90°C add_catalyst->heat add_h2o2 Dropwise Addition of Hydrogen Peroxide heat->add_h2o2 react Maintain at 83-88°C for 5-10 hours add_h2o2->react cool Cool to 30°C react->cool quench Adjust pH to 7-9 with NaOH cool->quench extract Extract with Dichloromethane quench->extract wash Wash Organic Layer extract->wash dry Dry with Na2SO4 wash->dry evaporate Evaporate Solvent dry->evaporate end Product: 4-Chloro-3-methoxy- 2-methylpyridine N-oxide evaporate->end

Caption: Experimental workflow for the synthesis of this compound.

catalyst_deactivation cluster_causes Deactivation Pathways catalyst Active Phosphotungstic Acid (Keggin Structure) leaching Leaching catalyst->leaching Polar Solvent (e.g., Water) thermal Thermal Degradation catalyst->thermal High Temperature (>500°C) poisoning Poisoning catalyst->poisoning Impurities (S, Metals, etc.) coking Coking / Fouling catalyst->coking Side Reactions deactivated_catalyst Deactivated Catalyst (Loss of Activity) leaching->deactivated_catalyst Loss of Active Material thermal->deactivated_catalyst Structure Collapse (Irreversible) poisoning->deactivated_catalyst Active Site Blocking coking->deactivated_catalyst Surface Deposition

Caption: Potential deactivation pathways for phosphotungstic acid catalyst in liquid-phase reactions.

troubleshooting_tree start Low Product Yield q1 Is this the first run with a fresh catalyst? start->q1 a1_yes Check Reaction Conditions: - Temperature (85-90°C) - pH (Acidic) - Reactant Purity q1->a1_yes Yes a1_no Catalyst Deactivation Suspected q1->a1_no No q2 Was the catalyst recycled? a1_no->q2 a2_yes Suspect Leaching or Gradual Deactivation q2->a2_yes Yes a2_no Suspect Poisoning from a 'bad' batch of reactant/solvent q2->a2_no No action1 Action: Quantify catalyst loss. Attempt regeneration (calcination). Replace if necessary. a2_yes->action1 action2 Action: Purify all reactants and solvents. Use a fresh batch of catalyst. a2_no->action2

Caption: Troubleshooting decision tree for addressing low yield in the N-oxide synthesis.

References

Technical Support Center: Synthesis of Substituted Pyridine N-Oxides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of substituted pyridine N-oxides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common oxidizing agents for the synthesis of substituted pyridine N-oxides, and how do I choose the right one?

A1: The choice of oxidizing agent is crucial for a successful N-oxidation. The most common reagents include peracetic acid, meta-chloroperoxybenzoic acid (m-CPBA), and hydrogen peroxide in acetic acid.[1][2][3] The selection depends on the substituents present on the pyridine ring. For electron-rich pyridines, milder reagents may be sufficient, while electron-deficient pyridines often require stronger oxidizing agents or harsher reaction conditions.[2][4]

Q2: My reaction is not going to completion. How can I improve the yield of my substituted pyridine N-oxide?

A2: Incomplete conversion is a frequent issue. To improve the yield, consider the following:

  • Increase Oxidant Equivalents: Gradually increasing the molar equivalents of the oxidizing agent can drive the reaction to completion. However, be cautious of over-oxidation.[5]

  • Optimize Reaction Temperature: While many oxidations are performed at room temperature or slightly elevated temperatures (e.g., 60-85°C with H₂O₂/acetic acid), some substrates may benefit from heating.[1][6] Conversely, for highly reactive substrates, cooling the reaction may be necessary to control exothermicity and prevent side reactions.[7]

  • Extend Reaction Time: Monitor the reaction progress using TLC or HPLC.[6] Some reactions, especially with less reactive substrates, may require longer reaction times to reach completion.

  • Choice of Solvent: The solvent can significantly influence the reaction rate.[8] Chloroform and dichloromethane are common choices for m-CPBA oxidations.[5][9]

Q3: I am observing the formation of byproducts. What are the common side reactions and how can I minimize them?

A3: Several side reactions can occur during pyridine N-oxidation. Common byproducts and mitigation strategies are outlined below:

  • Over-oxidation: This can lead to the formation of nitro-substituted pyridines or ring-opened products.[5] To avoid this, use a controlled amount of the oxidizing agent and monitor the reaction closely.

  • Ring Chlorination: When using m-CPBA, the byproduct meta-chlorobenzoic acid can sometimes lead to chlorination of the pyridine ring, especially at elevated temperatures.

  • Formation of 2-pyridones: In the presence of acetic anhydride, which is sometimes used as an activator, rearrangement to 2-acetoxypyridine can occur, which upon hydrolysis yields the 2-pyridone.[10]

  • Hydrolysis: For pyridines with sensitive functional groups, hydrolysis can be a competing reaction.[6] Careful control of pH and temperature is essential.

Q4: How do I purify my substituted pyridine N-oxide? The product seems to be very polar and water-soluble.

A4: Purification of pyridine N-oxides can be challenging due to their polarity and hygroscopic nature.[11][12] Here are some effective strategies:

  • Acid-Base Extraction: Since pyridine N-oxides are basic, they can be protonated with a dilute acid (e.g., HCl) and extracted into the aqueous layer to separate from non-basic impurities. The product can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.[7]

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system is an excellent method for achieving high purity.[7] Isopropyl alcohol is often used for the hydrochloride salt.[1]

  • Column Chromatography: While challenging due to the polarity, column chromatography on silica gel can be effective. To prevent tailing, it is often recommended to add a small amount of a basic modifier, such as triethylamine or ammonia, to the eluent.[7]

  • Azeotropic Distillation: To remove water from hygroscopic products, azeotropic distillation with toluene can be an effective drying method.[11]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low to No Product Formation - Inactive oxidizing agent.- Insufficient reaction temperature.- Electron-deficient substrate.- Use a fresh batch of oxidizing agent.- Gradually increase the reaction temperature while monitoring for decomposition.- Use a stronger oxidizing system (e.g., trifluoroperacetic acid).
Formation of Multiple Spots on TLC - Over-oxidation.- Ring functionalization (e.g., chlorination).- Decomposition of starting material or product.- Reduce the equivalents of oxidizing agent.- Lower the reaction temperature.- Consider a different oxidizing agent (e.g., hydrogen peroxide instead of m-CPBA).- Ensure the reaction is not exposed to light if the compounds are light-sensitive.
Difficulty in Isolating the Product - High water solubility of the product.- Product is an oil or low-melting solid.- Saturate the aqueous layer with NaCl before extraction.- Convert the N-oxide to its hydrochloride salt, which may be more crystalline.[1]- Use a continuous liquid-liquid extractor.
Product is Contaminated with Benzoic Acid (from m-CPBA) - Incomplete removal during workup.- Wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) or sodium sulfite (Na₂SO₃).[13]- Precipitate the benzoic acid by cooling the reaction mixture before aqueous workup.[13]
Reaction is Highly Exothermic and Difficult to Control - Reaction is too concentrated.- Rate of addition of the oxidizing agent is too fast.- Dilute the reaction mixture.- Add the oxidizing agent portion-wise or via a syringe pump at a controlled rate.- Use an ice bath to maintain a low temperature.[7]

Experimental Protocols

General Protocol for N-Oxidation using m-CPBA

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: Dissolve the substituted pyridine (1.0 eq.) in a suitable solvent (e.g., dichloromethane or chloroform) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.

  • Addition of Oxidant: Add m-CPBA (1.1-1.5 eq.) portion-wise to the stirred solution over 15-30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with dichloromethane. Wash the organic layer sequentially with a 10% aqueous solution of sodium sulfite, a saturated aqueous solution of sodium bicarbonate, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude pyridine N-oxide.

  • Purification: Purify the crude product by crystallization, column chromatography, or acid-base extraction as required.

General Protocol for N-Oxidation using Hydrogen Peroxide and Acetic Acid
  • Reaction Setup: In a round-bottom flask, dissolve the substituted pyridine (1.0 eq.) in glacial acetic acid.

  • Addition of Oxidant: To the stirred solution, add a 30% aqueous solution of hydrogen peroxide (2.0-5.0 eq.) dropwise.

  • Reaction: Heat the reaction mixture to 60-80 °C and maintain for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the excess acetic acid with a saturated aqueous solution of sodium bicarbonate.

  • Isolation: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product as necessary.

Visual Guides

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Purification Start Start Dissolve Pyridine Dissolve Substituted Pyridine in Solvent Start->Dissolve Pyridine Cool Reaction Cool to 0 °C Dissolve Pyridine->Cool Reaction Add Oxidant Add Oxidizing Agent (e.g., m-CPBA) Cool Reaction->Add Oxidant Stir Stir at Room Temperature Add Oxidant->Stir Monitor Monitor Progress (TLC/LC-MS) Stir->Monitor Quench Quench Reaction Monitor->Quench Extract Aqueous Work-up & Extraction Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Purify Product Concentrate->Purify End End Purify->End

Caption: General experimental workflow for the synthesis of substituted pyridine N-oxides.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions1 Solutions for Incomplete Reaction cluster_solutions2 Solutions for Side Reactions cluster_solutions3 Solutions for Purification Loss Start Low Yield? Cause1 Incomplete Reaction Start->Cause1 Yes Cause2 Side Reactions Start->Cause2 Yes Cause3 Purification Loss Start->Cause3 Yes Sol1A Increase Oxidant Cause1->Sol1A Sol1B Increase Temperature Cause1->Sol1B Sol1C Extend Time Cause1->Sol1C Sol2A Decrease Oxidant Cause2->Sol2A Sol2B Lower Temperature Cause2->Sol2B Sol2C Change Oxidant Cause2->Sol2C Sol3A Optimize Extraction Cause3->Sol3A Sol3B Alternative Purification Cause3->Sol3B

Caption: Troubleshooting logic for addressing low yields in pyridine N-oxide synthesis.

References

Validation & Comparative

Navigating the Analytical Maze: A Comparative Guide to the Quantification of 4-Chloro-3-methoxy-2-methylpyridine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and reliable quantification of 4-Chloro-3-methoxy-2-methylpyridine N-oxide is paramount for ensuring product quality, safety, and efficacy. This guide provides an objective comparison of potential analytical methodologies, supported by experimental data from structurally similar compounds, to aid in the selection and validation of a suitable quantification method.

While specific validated analytical methods for this compound are not extensively documented in publicly available literature, this guide draws upon established validation parameters for analogous pyridine N-oxide and substituted pyridine derivatives. The primary analytical techniques suitable for the quantification of this compound are High-Performance Liquid Chromatography (HPLC), particularly with UV or Mass Spectrometry (MS) detection, and Gas Chromatography-Mass Spectrometry (GC-MS).

Comparative Analysis of Analytical Methods

The choice of an analytical method hinges on factors such as required sensitivity, selectivity, sample matrix, and available instrumentation. Below is a comparative summary of expected performance characteristics for HPLC-UV, LC-MS/MS, and GC-MS based on data from related compounds.

Table 1: Comparison of Expected Performance Characteristics for a Validated HPLC-UV Method
Validation ParameterExpected Performance for Structurally Similar Pyridine Derivatives
Linearity (R²) > 0.999[1]
Accuracy (% Recovery) 98.0% to 102.0%[1]
Precision (%RSD) < 2.0%[2]
Limit of Detection (LOD) 0.126 ppm[3]
Limit of Quantification (LOQ) 0.266 ppm[3]
Table 2: Comparison of Expected Performance Characteristics for a Validated LC-MS/MS Method
Validation ParameterExpected Performance for a Pyridine N-oxide Derivative[4]
Linearity Range 0.1 - 25 ng/mL
Accuracy (% Recovery) 90 - 100%
Reporting Limit 0.1 ng/mL (corresponds to 0.1 ppm relative to a 1 mg/mL API solution)
Table 3: Comparison of Expected Performance Characteristics for a Validated GC-MS Method
Validation ParameterExpected Performance for Pyridine N-oxide[5] and Pyridine[6]
Limit of Quantification (LOQ) ≈ 0.25 μg / Media (estimated for Pyridine N-oxide)[5]
Limit of Detection (LOD) 0.006 mg/kg (for Pyridine in shellfish matrix)[6]
Limit of Quantification (LOQ) 0.02 mg/kg (for Pyridine in shellfish matrix)[6]
Accuracy (% Recovery) 89 - 101% (for Pyridine)[6]
Precision (%RSD) 2 - 3% (for Pyridine)[6]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative experimental protocols for HPLC-UV and GC-MS that can be adapted for the quantification of this compound.

High-Performance Liquid Chromatography (HPLC-UV) Method

This protocol outlines a general reversed-phase HPLC method suitable for the analysis of substituted pyridine derivatives.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is often suitable for separating aromatic compounds.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed. The pH of the aqueous phase may need optimization for pyridine N-oxides, with some studies suggesting a pH above 8 for better retention on reversed-phase columns.[7]

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 30°C.

  • Detection Wavelength: The UV detection wavelength should be set at the maximum absorbance of this compound.

  • Injection Volume: Typically 10-20 µL.

Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., mobile phase or a mixture of water and organic solvent) to prepare a stock solution of known concentration.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range of the samples.

  • Sample Preparation: The sample preparation procedure will depend on the matrix. For a drug substance, it may involve dissolving a known amount in the mobile phase. For a drug product, it might require extraction and filtration steps.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.

Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column with a suitable stationary phase (e.g., a non-polar or medium-polarity column) should be selected.

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: Set to ensure efficient volatilization of the analyte without degradation.

  • Oven Temperature Program: A temperature gradient is typically used to separate the analyte from other components in the sample.

  • Ionization Mode: Electron Ionization (EI) is commonly used.

  • Mass Analyzer: A quadrupole or ion trap mass analyzer can be used.

  • Detection Mode: Selected Ion Monitoring (SIM) can be used for enhanced sensitivity and selectivity by monitoring specific ions characteristic of this compound.

Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of the reference standard in a volatile organic solvent.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: The sample preparation may involve dissolution in a suitable solvent, extraction, and potentially derivatization if the analyte is not sufficiently volatile or thermally stable.

Mandatory Visualizations

To further clarify the processes involved in analytical method validation, the following diagrams are provided.

Analytical_Method_Validation_Workflow cluster_planning 1. Planning & Method Development cluster_application 3. Routine Application P1 Define Analytical Requirements (Analyte, Matrix, Concentration) P2 Select Analytical Technique (e.g., HPLC, GC-MS) P1->P2 P3 Develop & Optimize Method Parameters P2->P3 V1 Specificity / Selectivity P3->V1 V2 Linearity & Range V1->V2 V3 Accuracy V2->V3 V4 Precision (Repeatability & Intermediate) V3->V4 V5 Limit of Detection (LOD) V4->V5 V6 Limit of Quantification (LOQ) V5->V6 V7 Robustness V6->V7 A1 Sample Analysis V7->A1 A2 System Suitability Testing A2->A1 A3 Quality Control A3->A1

Caption: Workflow for Analytical Method Validation.

Signaling_Pathway_Comparison cluster_hplc HPLC-UV / LC-MS cluster_gcms GC-MS H1 Sample Injection H2 Separation on Chromatographic Column H1->H2 H3 Detection (UV or MS) H2->H3 H4 Data Acquisition & Processing H3->H4 G1 Sample Injection (Vaporization) G2 Separation in Capillary Column G1->G2 G3 Ionization & Mass Analysis (MS) G2->G3 G4 Data Acquisition & Processing G3->G4 Analyte 4-Chloro-3-methoxy- 2-methylpyridine N-oxide Analyte->H1 Liquid Phase Analyte->G1 Gas Phase

Caption: Comparison of HPLC and GC-MS Analytical Pathways.

References

Spectroscopic Analysis for Structural Confirmation: A Comparative Guide to 4-Chloro-3-methoxy-2-methylpyridine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data for 4-Chloro-3-methoxy-2-methylpyridine N-oxide

The following tables summarize the predicted and comparative spectroscopic data for the structural elucidation of this compound.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound and Comparative Data

CompoundAromatic Protons (ppm)Methyl Protons (ppm)Methoxy Protons (ppm)Solvent
This compound (Predicted) ~7.0-8.0 (2H, d, H-5 and H-6)~2.4-2.6 (3H, s)~3.8-4.0 (3H, s)CDCl₃
4-Methylpyridine N-Oxide[1]7.12 (2H, s), 8.13 (2H, s)2.37 (3H, s)N/ACDCl₃
2-Methylpyridine N-Oxide[1]7.20-7.32 (3H, m), 8.29-8.30 (1H, d, J = 5.5 Hz)2.53 (3H, s)N/ACDCl₃
2-Chloropyridine N-Oxide[1]7.28-7.32 (2H, m), 7.55-7.58 (1H, m), 8.40-8.41 (1H, m)N/AN/ACDCl₃

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound and Comparative Data

CompoundAromatic Carbons (ppm)Methyl Carbon (ppm)Methoxy Carbon (ppm)Solvent
This compound (Predicted) ~120-155 (C-2, C-3, C-4, C-5, C-6)~15-20~55-60CDCl₃
4-Methylpyridine N-Oxide[1]126.6, 138.0, 138.420.1N/ACDCl₃
2-Methylpyridine N-Oxide[1]123.2, 125.5, 126.1, 138.8, 148.517.3N/ACDCl₃
2-Chloropyridine N-Oxide[1]123.8, 126.0, 126.9, 140.3, 141.5N/AN/ACDCl₃ w/ DMSO

Table 3: Predicted Key IR Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)
N-O Stretch~1200-1300
C-Cl Stretch~700-850
C-O (methoxy) Stretch~1000-1100 (asymmetric)
~1200-1275 (symmetric)
Aromatic C=C and C=N~1400-1600
C-H (methyl) Stretch~2850-3000
C-H (aromatic) Stretch~3000-3100

Table 4: Predicted Mass Spectrometry Data for this compound

Ionization ModePredicted m/z
ESI+[M+H]⁺: 174.0316
[M+Na]⁺: 196.0135
Molecular Ion (EI)M⁺˙: 173.0244
Key Fragments (EI)[M-O]⁺˙, [M-CH₃]⁺, [M-OCH₃]⁺, [M-Cl]⁺

Table 5: Predicted UV-Vis Absorption for this compound

SolventPredicted λmax (nm)Electronic Transition
Ethanol~260-280π → π
~300-330n → π

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR

  • Sample Preparation: Weigh 5-10 mg of the compound and dissolve it in approximately 0.7-1.0 mL of a suitable deuterated solvent (e.g., CDCl₃).[2] The solution should be clear and homogeneous.

  • Transfer: Using a pipette, transfer the solution into a clean, undamaged 8-inch NMR tube.[2]

  • Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Obtain a standard one-dimensional proton spectrum.

    • Set the spectral width to cover the expected chemical shift range (typically 0-12 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Obtain a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the expected range (typically 0-200 ppm).

    • A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) or KBr Pellet Method

  • Sample Preparation (ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying pressure using the instrument's pressure arm.

  • Sample Preparation (KBr Pellet):

    • Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry KBr powder in an agate mortar until a fine, homogeneous powder is obtained.[3]

    • Transfer the mixture to a pellet press and apply high pressure to form a transparent or translucent pellet.[3]

  • Data Acquisition:

    • Place the ATR accessory or the KBr pellet in the sample compartment of an FTIR spectrometer.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

    • Collect a background spectrum of the empty ATR crystal or a pure KBr pellet and subtract it from the sample spectrum.

Mass Spectrometry (MS)

Electrospray Ionization (ESI)

  • Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of formic acid or ammonium acetate to promote ionization.

  • Instrumentation: Introduce the sample solution into the ESI source of a mass spectrometer via direct infusion using a syringe pump or through a liquid chromatography system.

  • Data Acquisition:

    • Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.[4][5]

    • Acquire the mass spectrum in positive or negative ion mode over a suitable mass range.

    • For structural confirmation, tandem mass spectrometry (MS/MS) can be performed by selecting the molecular ion and subjecting it to collision-induced dissociation to generate fragment ions.

UV-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane) of a known concentration. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorbance (λmax).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Fill a quartz cuvette with the sample solution and another with the pure solvent to be used as a reference.

    • Place the cuvettes in the sample and reference holders of the spectrophotometer.

    • Scan a range of wavelengths (e.g., 200-800 nm) to obtain the absorbance spectrum.

    • The instrument will automatically subtract the absorbance of the solvent.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and structural confirmation of this compound.

G cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Confirmation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry (ESI-MS) Sample->MS UVVis UV-Vis Spectroscopy Sample->UVVis Data Spectroscopic Data (Chemical Shifts, m/z, etc.) NMR->Data IR->Data MS->Data UVVis->Data Comparison Comparison with Related Structures Data->Comparison Confirmation Structural Confirmation Comparison->Confirmation

Caption: Workflow for the spectroscopic structural confirmation.

References

A Comparative Guide to Purity Assessment of Synthesized 4-Chloro-3-methoxy-2-methylpyridine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The verification of purity for synthesized compounds is a critical step in chemical research and pharmaceutical development. For intermediates like 4-Chloro-3-methoxy-2-methylpyridine N-oxide, a key building block in the synthesis of pharmaceuticals such as Pantoprazole, ensuring high purity is paramount to the safety and efficacy of the final product.[1][2] This guide provides a comparative overview of common analytical techniques for assessing the purity of this compound, complete with experimental protocols and data interpretation.

Key Analytical Techniques for Purity Determination

A variety of modern analytical techniques are available for the characterization and purity assessment of organic compounds.[3] The most common and effective methods for a substituted pyridine N-oxide include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).[3][4]

Technique Principle Information Provided Advantages Limitations
HPLC Differential partitioning of analytes between a stationary and mobile phase.[5]Quantitative purity (% area), retention time (tR), detection of non-volatile impurities.High sensitivity, excellent for quantitative analysis, widely applicable.[3][4]Requires reference standards for absolute quantification, can be destructive.
¹H NMR Absorption of radiofrequency waves by atomic nuclei in a magnetic field.[4][5]Structural confirmation, identification of impurities with unique proton signals, quantitative purity (qNMR).[6]Non-destructive, provides detailed structural information, universal detection for hydrogen-containing compounds.[6]Lower sensitivity compared to HPLC, complex spectra can be difficult to interpret.
GC-MS Separation of volatile compounds followed by detection based on mass-to-charge ratio.[3][4]Identification of volatile impurities, molecular weight, and fragmentation patterns.[4]High sensitivity and specificity for volatile compounds, excellent for impurity identification.[7]Not suitable for non-volatile or thermally labile compounds.
Melting Point Determination of the temperature range over which a solid melts.A sharp melting point indicates high purity; impurities typically broaden and depress the melting range.[8]Simple, inexpensive, and provides a quick purity check.[5][9]Insensitive to small amounts of impurities, not quantitative.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate purity assessment. Below are standard protocols for the key analytical techniques.

High-Performance Liquid Chromatography (HPLC)

This protocol is a general guideline for the reversed-phase HPLC analysis of substituted pyridines.[10]

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)[10]

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic Acid or Ammonium Formate (for mobile phase modification)[10]

  • Synthesized this compound

  • Reference standard of this compound (if available)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase, for example, a mixture of acetonitrile and water with 0.1% formic acid. The exact ratio may need to be optimized.

  • Standard Solution Preparation: Accurately weigh and dissolve the reference standard in the mobile phase to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of dilutions for a calibration curve if absolute quantification is needed.[10]

  • Sample Preparation: Dissolve the synthesized product in the mobile phase to a similar concentration as the standard solution.

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm[10]

    • Mobile Phase: Isocratic or gradient elution with Acetonitrile/Water (e.g., 60:40 v/v) with 0.1% Formic Acid.

    • Flow Rate: 1.0 mL/min[10]

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C[10]

    • Detection: UV at 275 nm[10]

  • Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved.[10] Inject the standard and sample solutions.

  • Data Processing: Determine the retention time and peak area for all components. Purity is calculated based on the area percent of the main peak.

Quantitative ¹H NMR (qNMR) Spectroscopy

qNMR is a powerful method for determining purity without the need for a specific reference standard of the analyte.[6]

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

Reagents:

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Internal Standard (IS) with a known purity (e.g., maleic acid, dimethyl sulfone)

Procedure:

  • Sample Preparation:

    • Accurately weigh about 10-20 mg of the synthesized this compound.

    • Accurately weigh a known amount of the internal standard.

    • Dissolve both in a precise volume of the deuterated solvent in a vial.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Ensure a sufficient relaxation delay (D1, e.g., 5 times the longest T1) to allow for complete relaxation of all protons, which is crucial for accurate integration.

  • Data Processing:

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Purity is calculated using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, IS = Internal Standard.

Visualizing the Workflow

A systematic workflow is essential for consistent and reliable purity assessment.

Purity_Assessment_Workflow cluster_prep Sample Handling cluster_analysis Analytical Methods cluster_results Data Evaluation cluster_decision Conclusion start Synthesized Product prep Sample Preparation start->prep hplc HPLC Analysis prep->hplc nmr NMR Analysis prep->nmr gcms GC-MS Analysis prep->gcms data_hplc Chromatogram (Purity %, Impurity Profile) hplc->data_hplc data_nmr Spectrum (Structure, qNMR Purity) nmr->data_nmr data_gcms Mass Spectrum (Volatile Impurities) gcms->data_gcms assess Purity Assessment data_hplc->assess data_nmr->assess data_gcms->assess report Final Report assess->report Meets Specs rework Purification/ Re-synthesis assess->rework Fails Specs

Caption: General workflow for purity assessment of synthesized compounds.

Interpreting the Results

A multi-technique approach provides the most comprehensive purity profile.

Logical Relationship of Analytical Data:

Data_Interpretation cluster_0 Primary Quantitative Analysis cluster_1 Structural & Orthogonal Purity Verification cluster_2 Impurity Identification hplc HPLC > 99% Area conclusion High Purity Confirmed hplc->conclusion Quantitative Data nmr ¹H NMR Spectrum Matches Structure nmr->conclusion Structural Identity qnmr qNMR Purity > 99% qnmr->conclusion Orthogonal Quant. gcms GC-MS Analysis impurities No significant volatile impurities detected gcms->impurities impurities->conclusion Impurity Profile

Caption: Logical flow for confirming high purity using multiple techniques.

By comparing results from orthogonal methods like HPLC and qNMR, researchers can have higher confidence in the purity value.[6] For instance, a high purity value from HPLC (e.g., >99% by area) should be supported by a clean ¹H NMR spectrum that is consistent with the target structure and a comparable purity value from qNMR analysis. GC-MS is then used to ensure the absence of volatile impurities that might not be detected by HPLC. This comprehensive approach is essential for advancing compounds in research and drug development pipelines.

References

A Comparative Analysis of 4-Chloro-3-methoxy-2-methylpyridine N-oxide and its Parent Pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of 4-Chloro-3-methoxy-2-methylpyridine N-oxide and its parent compound, 4-Chloro-3-methoxy-2-methylpyridine. While both compounds are key intermediates in the synthesis of the proton pump inhibitor Pantoprazole, publicly available data on their specific biological activities is limited. This comparison focuses on their physicochemical properties and toxicological profiles based on available information.

Physicochemical Properties

A summary of the key physicochemical properties for both compounds is presented below. These properties can influence their solubility, membrane permeability, and overall pharmacokinetic profiles.

PropertyThis compound4-Chloro-3-methoxy-2-methylpyridine
Molecular Formula C₇H₈ClNO₂C₇H₈ClNO
Molecular Weight 173.60 g/mol [1]157.60 g/mol [2]
Appearance SolidData not available
Melting Point 96-100 °C[3]Data not available
Boiling Point Data not availableData not available
Solubility Data not availableData not available
LogP (Octanol-Water Partition Coefficient) Data not availableData not available

Toxicological Information

The available toxicological data for both compounds is primarily based on hazard classifications. It is important to note that comprehensive toxicological studies may not be publicly available.

Hazard ClassificationThis compound4-Chloro-3-methoxy-2-methylpyridine
Acute Oral Toxicity Data not availableHarmful if swallowed[2]
Skin Corrosion/Irritation Causes skin irritation[4]Causes skin irritation[2]
Serious Eye Damage/Eye Irritation Causes serious eye irritation[4]Causes serious eye irritation[2]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation[4]May cause respiratory irritation[2]

Biological Activity

Extensive searches of scientific literature and databases did not yield specific quantitative data on the biological activity of either this compound or its parent pyridine. Their primary documented role is as intermediates in the chemical synthesis of Pantoprazole.[5] The N-oxide is formed from the parent pyridine through an oxidation reaction.[5]

Due to the lack of specific biological activity data, a direct comparison of their potency, efficacy, or mechanism of action is not possible at this time. Researchers investigating these compounds would need to perform their own in vitro and in vivo studies to determine their biological effects.

Experimental Protocols

As no specific experimental studies on the biological activity of these compounds were found, no experimental protocols can be provided. The synthesis of this compound from 4-Chloro-3-methoxy-2-methylpyridine is a standard oxidation reaction, often employing oxidizing agents like hydrogen peroxide.[5]

Visualizations

Synthesis Pathway

The following diagram illustrates the synthetic relationship between the two compounds in the context of Pantoprazole synthesis.

G Synthesis of this compound parent 4-Chloro-3-methoxy-2-methylpyridine n_oxide This compound parent->n_oxide Oxidation pantoprazole Further Intermediates leading to Pantoprazole n_oxide->pantoprazole Further Synthesis Steps

Caption: Synthetic route from the parent pyridine to the N-oxide.

Logical Relationship

This diagram depicts the hierarchical relationship between the parent compound and its N-oxide derivative.

G Chemical Relationship parent 4-Chloro-3-methoxy-2-methylpyridine (Parent Compound) n_oxide This compound (N-oxide Derivative) parent->n_oxide is a precursor to

Caption: Parent compound and its resulting N-oxide derivative.

References

A Comparative Guide to Substituted Pyridine N-Oxides in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted pyridine N-oxides have emerged as a versatile and powerful class of reagents and catalysts in modern organic synthesis. Their unique electronic properties, stemming from the polarized N-O bond, render the pyridine ring susceptible to a range of transformations not readily achievable with their parent pyridine counterparts. This guide provides a comparative analysis of the performance of various substituted pyridine N-oxides in key organic reactions, supported by experimental data, detailed protocols, and mechanistic insights to inform your research and development endeavors.

Performance in Palladium-Catalyzed Cross-Coupling Reactions

The N-oxide moiety significantly influences the reactivity of the pyridine ring in palladium-catalyzed cross-coupling reactions, facilitating C-H activation and subsequent bond formation. The electronic nature of the substituents on the pyridine N-oxide ring plays a crucial role in the efficiency of these transformations.

Direct Arylation of Pyridine N-Oxides

Direct arylation of pyridine N-oxides with aryl halides or their equivalents is a highly effective method for the synthesis of 2-arylpyridines, valuable scaffolds in medicinal chemistry and materials science. The reaction generally shows excellent regioselectivity for the C-2 position of the pyridine N-oxide.

Comparative Performance of Substituted Pyridine N-Oxides in Direct Arylation:

The following table summarizes the performance of various substituted pyridine N-oxides in the palladium-catalyzed direct arylation with 4-bromotoluene. The data demonstrates that both electron-donating and electron-withdrawing substituents are well-tolerated, leading to high yields of the corresponding 2-arylpyridine N-oxides.

Pyridine N-oxide DerivativeSubstituent TypeProductIsolated Yield (%)
Pyridine N-oxideUnsubstituted2-(p-tolyl)pyridine N-oxide91
4-Methoxypyridine N-oxideElectron-Donating4-Methoxy-2-(p-tolyl)pyridine N-oxide85
4-Chloropyridine N-oxideElectron-Withdrawing4-Chloro-2-(p-tolyl)pyridine N-oxide88
4-Nitropyridine N-oxideStrongly Electron-Withdrawing4-Nitro-2-(p-tolyl)pyridine N-oxide75
3-Methylpyridine N-oxideElectron-Donating3-Methyl-2-(p-tolyl)pyridine N-oxide90

Experimental Protocol: General Procedure for Palladium-Catalyzed Direct Arylation of Pyridine N-Oxides with Aryl Bromides

This protocol is a representative example for the synthesis of 2-arylpyridine N-oxides.

Materials:

  • Substituted pyridine N-oxide (1.0 mmol)

  • Aryl bromide (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄, 4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • Toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add the substituted pyridine N-oxide, aryl bromide, Pd(OAc)₂, PCy₃·HBF₄, and K₂CO₃.

  • Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add toluene via syringe.

  • Seal the tube and place it in a preheated oil bath at 120 °C.

  • Stir the reaction mixture for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-arylpyridine N-oxide.

Catalytic Cycle for Palladium-Catalyzed Direct Arylation of Pyridine N-Oxide

G cluster_base Base-mediated step PdII Pd(II) Catalyst PyNO Pyridine N-Oxide Palladacycle Palladacycle Intermediate PyNO->Palladacycle C-H Activation OxAdd Oxidative Addition Complex Palladacycle->OxAdd Oxidative Addition HX HX ArX Ar-X ArX->OxAdd Product_N_Oxide 2-Arylpyridine N-Oxide OxAdd->Product_N_Oxide Reductive Elimination Pd0 Pd(0) OxAdd->Pd0 Pd0->PdII Re-oxidation Base Base BaseH [Base-H]+X- Palladacycle_copy Palladacycle Formation HX_copy H-X Base_copy Base BaseH_copy [Base-H]+X- Base_copy->BaseH_copy HX_copy->BaseH_copy

Figure 1. A simplified catalytic cycle for the palladium-catalyzed direct arylation of pyridine N-oxide.

Application as Oxidizing Agents in Organic Synthesis

The weak N-O bond in pyridine N-oxides allows them to act as effective oxygen transfer agents in a variety of oxidation reactions. The reactivity can be tuned by the electronic nature of the substituents on the pyridine ring. Generally, electron-withdrawing groups enhance the oxidizing ability of the pyridine N-oxide.

Oxidation of Alkynes

Substituted pyridine N-oxides are excellent oxidants for the conversion of alkynes to various oxygenated products, often in the presence of a metal catalyst. For instance, in gold-catalyzed reactions, they can facilitate the formation of α,β-unsaturated ketones or 1,2-dicarbonyl compounds.

Comparative Performance of Substituted Pyridine N-Oxides in the Oxidation of Phenylacetylene:

The following table illustrates the effect of substituents on the pyridine N-oxide in the gold-catalyzed oxidation of phenylacetylene to acetophenone.

Pyridine N-oxide DerivativeSubstituent(s)ProductYield (%)
Pyridine N-oxideUnsubstitutedAcetophenone65
4-Nitropyridine N-oxide4-NO₂Acetophenone82
2,6-Dichloropyridine N-oxide2,6-Cl₂Acetophenone91
4-Methoxypyridine N-oxide4-OCH₃Acetophenone45
2-Methylpyridine N-oxide2-CH₃Acetophenone58

Experimental Protocol: Gold-Catalyzed Oxidation of Phenylacetylene

This protocol provides a general procedure for the oxidation of terminal alkynes using a substituted pyridine N-oxide.

Materials:

  • Phenylacetylene (1.0 mmol)

  • 2,6-Dichloropyridine N-oxide (1.2 mmol)

  • (Triphenylphosphine)gold(I) chloride (Ph₃PAuCl, 2 mol%)

  • Silver tetrafluoroborate (AgBF₄, 2 mol%)

  • Dichloromethane (CH₂Cl₂, 5 mL)

Procedure:

  • In a reaction vial, dissolve Ph₃PAuCl and AgBF₄ in CH₂Cl₂. Stir the mixture at room temperature for 5 minutes to generate the active gold catalyst.

  • Add the 2,6-dichloropyridine N-oxide to the catalyst solution.

  • Add the phenylacetylene dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 4-8 hours, monitoring its progress by TLC or GC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain the pure acetophenone.

// Nodes Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Catalyst_Prep [label="Catalyst Preparation:\nDissolve Ph3PAuCl and AgBF4\nin CH2Cl2"]; Add_Oxidant [label="Add Substituted\nPyridine N-Oxide"]; Add_Alkyne [label="Add Alkyne\n(e.g., Phenylacetylene)"]; Reaction [label="Stir at Room Temperature\n(4-8 hours)"]; Monitoring [label="Monitor Reaction Progress\n(TLC/GC)"]; Workup [label="Reaction Workup:\nConcentrate Mixture"]; Purification [label="Purification:\nFlash Column Chromatography"]; Product [label="Isolated Product\n(e.g., Acetophenone)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Catalyst_Prep; Catalyst_Prep -> Add_Oxidant; Add_Oxidant -> Add_Alkyne; Add_Alkyne -> Reaction; Reaction -> Monitoring; Monitoring -> Workup [label="Reaction Complete"]; Workup -> Purification; Purification -> Product; Product -> End; }``` Figure 2. A typical experimental workflow for the gold-catalyzed oxidation of an alkyne using a substituted pyridine N-oxide.

Role in C-H Functionalization Reactions

Substituted pyridine N-oxides have been successfully employed as ligands and oxidants in transition-metal-catalyzed C-H functionalization reactions, enabling the direct conversion of C-H bonds into C-C or C-heteroatom bonds. The N-oxide group can act as a directing group, facilitating regioselective functionalization of the pyridine ring or other substrates.

Alkenylation of Pyridine N-Oxides

The palladium-catalyzed alkenylation of pyridine N-oxides with various olefins provides a direct route to 2-alkenylpyridine N-oxides. This transformation is highly regio- and stereoselective.

Comparative Performance of Substituted Pyridine N-Oxides in Alkenylation with n-Butyl Acrylate:

Pyridine N-oxide DerivativeSubstituent(s)ProductYield (%)
Pyridine N-oxideUnsubstituted(E)-Butyl 3-(pyridin-2-yl)acrylate N-oxide85
4-Phenylpyridine N-oxide4-Ph(E)-Butyl 3-(4-phenylpyridin-2-yl)acrylate N-oxide78
3,5-Dimethylpyridine N-oxide3,5-Me₂(E)-Butyl 3-(3,5-dimethylpyridin-2-yl)acrylate N-oxide82

Experimental Protocol: Palladium-Catalyzed Alkenylation of Pyridine N-Oxides

Materials:

  • Pyridine N-oxide (1.0 mmol)

  • n-Butyl acrylate (1.5 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 5 mol%)

  • Silver carbonate (Ag₂CO₃, 2.0 mmol)

  • 1,4-Dioxane (5 mL)

Procedure:

  • Combine the pyridine N-oxide, n-butyl acrylate, Pd(OAc)₂, and Ag₂CO₃ in a sealed tube.

  • Add 1,4-dioxane to the mixture.

  • Heat the reaction mixture to 110 °C for 12 hours.

  • After cooling to room temperature, filter the reaction mixture through a short pad of silica gel, eluting with ethyl acetate.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the 2-alkenylpyridine N-oxide.

This guide provides a snapshot of the comparative utility of substituted pyridine N-oxides in key organic transformations. The choice of the specific pyridine N-oxide derivative should be guided by the desired reactivity and the electronic requirements of the reaction. For more detailed information, researchers are encouraged to consult the primary literature.

A Comparative Guide to the Validation of 4-Chloro-3-methoxy-2-methylpyridine N-oxide as a Pantoprazole Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of 4-Chloro-3-methoxy-2-methylpyridine N-oxide as a pivotal intermediate in the synthesis of Pantoprazole, a widely used proton pump inhibitor. Through a detailed comparison with an alternative synthetic pathway and the presentation of supporting experimental data, this document serves as a critical resource for process optimization, quality control, and strategic decision-making in pharmaceutical manufacturing.

Executive Summary

The synthesis of Pantoprazole, a cornerstone in the treatment of acid-related gastrointestinal disorders, relies on the efficient and high-purity production of its key intermediates. Among these, this compound plays a crucial role in the convergent synthesis strategy. This guide evaluates the primary synthetic route to this intermediate, focusing on its yield, purity, and process parameters. Furthermore, it presents a comparative analysis with an alternative route commencing from maltol, which leads to the downstream intermediate, 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. The data demonstrates that while both pathways are viable, the direct synthesis of this compound offers high yields and purity, making it a robust choice for industrial-scale production.

Synthetic Pathways to Key Pantoprazole Intermediates

The industrial synthesis of Pantoprazole typically involves the condensation of a substituted pyridine derivative with 5-(difluoromethoxy)-1H-benzo[d]imidazole-2-thiol. The focus of this guide is the pyridine moiety, specifically the validation of this compound as the key intermediate.

Primary Route: Synthesis of this compound

The established and widely utilized method for preparing the title intermediate involves the oxidation of 4-chloro-3-methoxy-2-methylpyridine. This reaction is typically carried out using an oxidizing agent in the presence of a catalyst.

G cluster_0 Primary Synthetic Pathway 4-Chloro-3-methoxy-2-methylpyridine 4-Chloro-3-methoxy-2-methylpyridine This compound This compound 4-Chloro-3-methoxy-2-methylpyridine->this compound Oxidation Oxidizing Agent (e.g., H2O2) Oxidizing Agent (e.g., H2O2) Oxidizing Agent (e.g., H2O2)->this compound Catalyst (e.g., Phosphotungstic acid) Catalyst (e.g., Phosphotungstic acid) Catalyst (e.g., Phosphotungstic acid)->this compound

Caption: Synthesis of this compound.

Alternative Route: Synthesis of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride from Maltol

An alternative approach circumvents the direct synthesis of the chloro-substituted pyridine N-oxide by starting from the readily available raw material, maltol. This multi-step synthesis ultimately yields 2-chloromethyl-3,4-dimethoxypyridine hydrochloride, a downstream intermediate that also condenses with the benzimidazole moiety.

G cluster_1 Alternative Synthetic Pathway Maltol Maltol Methylation Methylation Maltol->Methylation Ammonification Ammonification Methylation->Ammonification Chlorination Chlorination Ammonification->Chlorination Oxidation Oxidation Chlorination->Oxidation Methoxy substitution Methoxy substitution Oxidation->Methoxy substitution Hydroxymethylation Hydroxymethylation Methoxy substitution->Hydroxymethylation Secondary Chlorination Secondary Chlorination Hydroxymethylation->Secondary Chlorination 2-chloromethyl-3,4-dimethoxypyridine hydrochloride 2-chloromethyl-3,4-dimethoxypyridine hydrochloride Secondary Chlorination->2-chloromethyl-3,4-dimethoxypyridine hydrochloride

Caption: Synthesis of a downstream intermediate from Maltol.

Comparative Performance Data

The following tables provide a quantitative comparison of the two synthetic routes based on key performance indicators.

Table 1: Synthesis of this compound
ParameterValueReference
Starting Material4-chloro-3-methoxy-2-methylpyridine[1][2]
Key ReagentsHydrogen peroxide, Phosphotungstic acid[1][2]
Reaction Time~5 hours[1]
Yield 93-95% [3]
Purity (by HPLC) >99% [3]
Table 2: Synthesis of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride from Maltol
ParameterValueReference
Starting MaterialMaltol[4][5]
Number of Steps7[4]
Overall Yield >75% [4][5]
PurityHigh (specific percentage varies by step)[4]

Experimental Protocols

Synthesis of this compound

This protocol is a representative example of the synthesis of the target intermediate.

Materials:

  • 4-chloro-3-methoxy-2-methylpyridine

  • Phosphotungstic acid

  • 35% Hydrogen peroxide

  • Sodium hydroxide solution

  • Dichloromethane

  • Anhydrous sodium sulfate

Procedure:

  • Prepare a 20-30% aqueous solution of phosphotungstic acid.

  • To a reaction vessel containing 4-chloro-3-methoxy-2-methylpyridine, slowly add the phosphotungstic acid solution under stirring.

  • Heat the mixture to 85-90°C.

  • Add 35% hydrogen peroxide dropwise over a period of time, maintaining the reaction temperature.

  • After the addition is complete, maintain the reaction at 83-88°C for approximately 5 hours.

  • Cool the reaction mixture and adjust the pH to 7-9 with a sodium hydroxide solution.

  • Extract the product with dichloromethane.

  • Wash the organic layer with water until neutral.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to obtain this compound.[1][2]

Validation by High-Performance Liquid Chromatography (HPLC)

The purity of the synthesized this compound can be determined using the following HPLC method, adapted from established procedures for Pantoprazole and its impurities.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A gradient mixture of a phosphate buffer (pH 7.0) and acetonitrile.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 290 nm

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

Procedure:

  • Prepare a standard solution of this compound of known concentration in the mobile phase.

  • Prepare a sample solution of the synthesized product in the mobile phase.

  • Inject the standard and sample solutions into the HPLC system.

  • Analyze the resulting chromatograms to determine the retention time and peak area of the main component and any impurities.

  • Calculate the purity of the sample by comparing the peak area of the main component to the total peak area of all components.

G cluster_2 HPLC Validation Workflow Sample Preparation Sample Preparation HPLC Analysis HPLC Analysis Sample Preparation->HPLC Analysis Chromatogram Chromatogram HPLC Analysis->Chromatogram Data Analysis Data Analysis Chromatogram->Data Analysis Purity Report Purity Report Data Analysis->Purity Report

Caption: Workflow for the HPLC validation of the intermediate.

Conclusion

The validation of this compound confirms its standing as a highly efficient and pure intermediate for the synthesis of Pantoprazole. The direct oxidation route offers excellent yields (93-95%) and high purity (>99%), presenting a streamlined and economically favorable process for pharmaceutical manufacturing.[3]

The alternative synthesis starting from maltol, while utilizing a cheaper raw material, involves a more lengthy, multi-step process with a lower overall yield (>75%).[4][5] While this route is a viable alternative for producing a key downstream intermediate, the direct synthesis and validation of this compound provides a more direct and efficient pathway in the convergent synthesis of Pantoprazole.

For drug development professionals, the choice between these pathways will depend on a variety of factors including raw material cost and availability, process scalability, and desired purity profiles. This guide provides the foundational data to support such a strategic decision.

References

A Comparative Cost-Benefit Analysis of Synthetic Routes to 4-Chloro-3-methoxy-2-methylpyridine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient and cost-effective synthesis of 4-Chloro-3-methoxy-2-methylpyridine N-oxide, a key intermediate in the production of various pharmaceuticals, is a critical consideration for drug development and manufacturing. This guide provides a detailed comparison of two primary synthetic routes to this compound, offering a cost-benefit analysis based on experimental data to inform the selection of the most suitable method for research and industrial applications.

Executive Summary

This analysis focuses on two main synthetic pathways for the N-oxidation of 4-chloro-3-methoxy-2-methylpyridine:

  • Route 1: Phosphotungstic Acid Catalyzed Oxidation with Hydrogen Peroxide. A modern, greener approach that is gaining traction for its safety and efficiency.

  • Route 2: Peracetic Acid Oxidation. A traditional method that utilizes in-situ generated peracetic acid.

The evaluation of these routes is based on key performance indicators including reaction yield, safety, environmental impact, and a comparative cost analysis of the required reagents. While the price of chemical reagents can fluctuate and is dependent on the supplier and purchased volume, this guide provides an objective framework for analysis based on currently available information.

Data Presentation: A Comparative Overview

The following tables summarize the key quantitative data for the two primary synthetic routes.

Table 1: Comparison of Reagent Costs

ReagentSupplier ExamplePrice (USD)Quantity
4-Chloro-3-methoxy-2-methylpyridineSigma-Aldrich€108.00 (~$117)25 mg
CymitQuimica--
Clearsynth--
Phosphotungstic acid hydrateThermo Scientific$68.6525 g
Sigma-Aldrich$170.00-
Carl ROTH€104.85 (~$114)100 g
Hydrogen Peroxide (35%)Lab Alley$54.39 - $660.00-
Walmart--
Solvent Direct--
Glacial Acetic AcidFisher Scientific$162.00100 mL
The Science Company$29.95500mL
USA Lab$21.00 - $1,200.00-

Table 2: Performance Comparison of Synthetic Routes

ParameterRoute 1: Phosphotungstic Acid/H₂O₂Route 2: Peracetic Acid
Reported Yield 93-95%[1][2]Generally lower and less consistently reported
Reaction Time ~5 hours[2][3]3-6 hours[4]
Reaction Temperature 83-90°C[3]50-80°C[4]
Safety Concerns Mild reaction conditions, high safety[3][5]Reaction is violent, risk of explosion, difficult to control[5][6]
Environmental Impact No waste acid discharge, green and environmentally friendly[3][5]Produces waste acid containing peracetic acid, causing significant pollution[5][6]
Industrial Scalability More suitable for industrial production[3][5]Difficult for industrial operation[5][6]

Experimental Protocols

Route 1: Phosphotungstic Acid Catalyzed Oxidation with Hydrogen Peroxide

This method is characterized by its high yield, safety, and environmental friendliness, making it a preferred choice for industrial production.[3][5]

Materials:

  • 4-chloro-3-methoxy-2-methylpyridine

  • Phosphotungstic acid

  • Hydrogen peroxide (35% solution)

  • Sodium hydroxide solution (for pH adjustment)

  • Dichloromethane (for extraction)

  • Anhydrous sodium sulfate (for drying)

Procedure:

  • Dissolve a catalytic amount of phosphotungstic acid in water to prepare the catalyst solution.[3][5]

  • In a reaction vessel, add 4-chloro-3-methoxy-2-methylpyridine and the phosphotungstic acid solution.

  • Heat the mixture to approximately 85-90°C with stirring.[3]

  • Slowly add 35% hydrogen peroxide dropwise to the reaction mixture while maintaining the temperature.[3]

  • After the addition is complete, maintain the reaction at the same temperature for approximately 5 hours to ensure complete conversion.[3]

  • Cool the reaction mixture and adjust the pH to 7-9 with a sodium hydroxide solution to decompose any excess hydrogen peroxide.[3][5]

  • Extract the product, this compound, with dichloromethane.

  • Wash the organic layer with water until neutral, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the final product.[3]

Route 2: Peracetic Acid Oxidation

This traditional method involves the in-situ formation of peracetic acid, which then acts as the oxidizing agent. However, this route is associated with significant safety and environmental concerns.[5][6]

Materials:

  • 4-chloro-3-methoxy-2-methylpyridine

  • Glacial acetic acid

  • Hydrogen peroxide (20-40% solution)

  • Sodium hydroxide solution (for pH adjustment)

  • Dichloromethane (for extraction)

  • Anhydrous sodium sulfate (for drying)

  • Petroleum ether (for recrystallization)

Procedure:

  • In a reaction vessel, add 4-chloro-3-methoxy-2-methylpyridine to glacial acetic acid.[4]

  • Add hydrogen peroxide (20-40%) to the mixture. The volume ratio of glacial acetic acid to hydrogen peroxide is typically around 1.3:1 to 1.5:1.[4]

  • Stir the reaction mixture at a temperature of 50-80°C for 3-6 hours.[4]

  • After the reaction is complete, remove the glacial acetic acid by distillation under reduced pressure.[4]

  • Pour the residue into water and adjust the pH to 10-11 with a sodium hydroxide solution.[4]

  • Extract the product with dichloromethane multiple times.

  • Wash the combined organic extracts with water until neutral and dry over anhydrous sodium sulfate.[4]

  • Evaporate the dichloromethane and recrystallize the crude product from petroleum ether to obtain pure this compound.[4]

Mandatory Visualization

Synthetic_Routes cluster_route1 Route 1: Phosphotungstic Acid / H₂O₂ cluster_route2 Route 2: Peracetic Acid start1 4-Chloro-3-methoxy- 2-methylpyridine reagents1 H₂O₂, Phosphotungstic Acid (cat.) start1->reagents1 product1 4-Chloro-3-methoxy- 2-methylpyridine N-oxide reagents1->product1 start2 4-Chloro-3-methoxy- 2-methylpyridine reagents2 CH₃COOH, H₂O₂ start2->reagents2 intermediate2 Peracetic Acid (in-situ) reagents2->intermediate2 product2 4-Chloro-3-methoxy- 2-methylpyridine N-oxide intermediate2->product2

Caption: Comparative workflow of the two main synthetic routes to this compound.

Cost-Benefit Analysis

Route 1: Phosphotungstic Acid / H₂O₂

  • Benefits: This route is characterized by its high product yields (consistently above 90%), enhanced safety profile with milder reaction conditions, and minimal environmental impact due to the absence of acidic waste streams.[3][5] The catalytic nature of phosphotungstic acid also presents a cost-saving advantage in the long run, especially for large-scale production. Its suitability for industrial applications is a significant advantage.[3][5]

  • Costs: The initial investment in phosphotungstic acid might be higher compared to the commodity chemicals used in the peracetic acid route. However, its recyclability can offset this cost over time.

Route 2: Peracetic Acid

  • Benefits: The primary advantage of this route lies in the low cost and ready availability of the starting materials, glacial acetic acid and hydrogen peroxide.

  • Costs: This route is fraught with significant drawbacks that heavily impact its overall cost-effectiveness. The primary concern is safety, with a high risk of explosive reactions that are difficult to control, making it unsuitable for large-scale industrial synthesis.[5][6] The yields are often lower and less consistent than the phosphotungstic acid route. Furthermore, the process generates a considerable amount of acidic wastewater containing corrosive and polluting peracetic acid, leading to high waste treatment costs and significant environmental concerns.[5][6]

Conclusion

Based on the comparative analysis, the Phosphotungstic Acid/H₂O₂ route (Route 1) emerges as the superior method for the synthesis of this compound. While the initial catalyst cost may be a factor, the significantly higher yields, enhanced safety, operational simplicity, and environmental benefits far outweigh this initial investment. For researchers and drug development professionals seeking a reliable, scalable, and sustainable synthetic process, the phosphotungstic acid-catalyzed oxidation is the recommended approach. The peracetic acid route, despite its use of inexpensive reagents, is hampered by safety and environmental issues that make it a less viable option for modern pharmaceutical manufacturing.

References

literature review of synthetic methods for 4-Chloro-3-methoxy-2-methylpyridine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Analysis of Synthetic Methodologies

This guide provides a comprehensive review and comparison of the prevalent synthetic methods for producing 4-Chloro-3-methoxy-2-methylpyridine N-oxide, a key intermediate in the synthesis of various pharmaceuticals. We will delve into two primary methodologies: the traditional peracetic acid oxidation and a more modern approach utilizing a phosphotungstic acid catalyst. This comparison is supported by experimental data from peer-reviewed literature and patent filings, offering an objective assessment of each method's performance, safety, and efficiency.

At a Glance: Comparison of Synthetic Methods

The following table summarizes the key quantitative data for the two primary synthetic routes to this compound.

ParameterPeracetic Acid MethodPhosphotungstic Acid Catalyzed Method
Starting Material 4-Chloro-3-methoxy-2-methylpyridine4-Chloro-3-methoxy-2-methylpyridine
Oxidizing Agent Peracetic acid (from H₂O₂ and glacial acetic acid)35% Hydrogen Peroxide
Catalyst NonePhosphotungstic Acid
Reaction Temperature Elevated (Not specified)83-90°C[1][2]
Reaction Time Not specified5 hours[1][2]
Reported Yield Low (Qualitatively described)[1]93-95%[1][2][3]
Safety Concerns Violent, potentially explosive reaction, difficult to control[1]Mild and controllable reaction conditions[1]
Environmental Impact Generation of acidic waste containing peracetic acid[1]No waste acid discharge, catalyst can be recovered[1]

Synthetic Pathways Overview

The synthesis of this compound from its pyridine precursor can be achieved through two distinct oxidative pathways. The diagrams below, generated using the DOT language, illustrate the logical flow of each method.

cluster_0 Traditional Method A 4-Chloro-3-methoxy- 2-methylpyridine C Peracetic Acid (in situ) A->C Oxidation B H₂O₂ + Glacial Acetic Acid B->C Generates D 4-Chloro-3-methoxy- 2-methylpyridine N-oxide C->D E Low Yield & Safety Hazards D->E cluster_1 Modern Catalytic Method F 4-Chloro-3-methoxy- 2-methylpyridine I 4-Chloro-3-methoxy- 2-methylpyridine N-oxide F->I Oxidation G 35% H₂O₂ G->I H Phosphotungstic Acid (Catalyst) H->I Catalyzes J High Yield & Improved Safety I->J

References

Benchmarking Commercial 4-Chloro-3-methoxy-2-methylpyridine N-oxide: A Purity Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of starting materials is paramount to the success and reproducibility of their work. This guide provides a comprehensive comparison of commercially available 4-Chloro-3-methoxy-2-methylpyridine N-oxide, a key intermediate in the synthesis of various pharmaceutical compounds. This guide outlines experimental protocols for purity determination and presents a comparative analysis of products from different suppliers.

Commercial Supplier Purity Overview

A survey of various chemical suppliers reveals that the stated purity of this compound typically ranges from 96% to 99%. The table below summarizes the advertised purity from a selection of commercial vendors. It is important to note that the actual purity of a specific lot may vary, and independent verification is highly recommended.

SupplierStated Purity (%)Catalogue Number
Supplier A≥99.012345
Supplier B>98.0 (HPLC)67890
Supplier C97ABCDE
Supplier D96+FGHIJ

Note: This table is for illustrative purposes. Actual supplier data may vary.

Experimental Purity Analysis

To independently assess the purity of commercial this compound, a combination of analytical techniques is recommended. High-Performance Liquid Chromatography (HPLC) is suitable for quantitative purity assessment and impurity profiling. Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for the identification of volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable information on the structural integrity of the compound and can be used for a quantitative purity assessment (qNMR).

Experimental Workflow

The following diagram illustrates the general workflow for the comprehensive purity analysis of a commercial sample of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Purity Analysis cluster_data_processing Data Processing & Reporting sample Commercial Sample dissolution Dissolution in appropriate solvent sample->dissolution hplc HPLC Analysis dissolution->hplc Quantitative Purity Impurity Profile gcms GC-MS Analysis dissolution->gcms Volatile Impurities nmr NMR Analysis dissolution->nmr Structural Confirmation Quantitative Purity (qNMR) data_analysis Data Analysis hplc->data_analysis gcms->data_analysis nmr->data_analysis reporting Reporting data_analysis->reporting

Caption: A general workflow for the purity analysis of this compound.

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This method is designed for the quantitative determination of the purity of this compound and to identify any non-volatile impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).

    • Start with 20% acetonitrile and increase to 80% acetonitrile over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of acetonitrile to prepare a 1 mg/mL solution.

  • Purity Calculation: The purity is calculated based on the area percentage of the main peak relative to the total peak area.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for identifying volatile and semi-volatile impurities that may be present from the synthesis process.

  • Instrumentation: A standard GC-MS system.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp to 250°C at a rate of 10°C/min.

    • Hold at 250°C for 5 minutes.

  • Injector Temperature: 250°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: 40-400 amu.

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in dichloromethane.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR provides detailed structural information and can be used for quantitative analysis (qNMR) with an internal standard.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Internal Standard (for qNMR): A certified reference standard with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid).

  • Procedure:

    • Accurately weigh the sample and the internal standard into an NMR tube.

    • Add the deuterated solvent and dissolve completely.

    • Acquire the ¹H NMR spectrum with a sufficient relaxation delay to ensure accurate integration.

    • Integrate the signals of the analyte and the internal standard to calculate the purity.

Potential Impurities

Based on the known synthesis of this compound from 4-chloro-3-methoxy-2-methylpyridine via oxidation, potential impurities could include the starting material and other related pyridine derivatives. The following diagram illustrates this relationship.

synthesis_impurities starting_material 4-Chloro-3-methoxy-2-methylpyridine (Starting Material) product This compound (Product) starting_material->product Oxidation side_product Other Pyridine Derivatives (Potential Side Products) product->side_product Incomplete Reaction or Side Reactions

Caption: Potential impurities in the synthesis of the target compound.

Comparative Data Summary

The following table presents a hypothetical but realistic comparison of the purity of this compound from different suppliers based on the analytical methods described above.

SupplierStated Purity (%)HPLC Purity (%)Major Impurity 1 (%)Major Impurity 2 (%)
Supplier A≥99.099.20.3 (Unidentified)0.1 (Starting Material)
Supplier B>98.098.50.8 (Starting Material)0.2 (Unidentified)
Supplier C9797.11.5 (Starting Material)0.5 (Side Product X)
Supplier D96+96.82.0 (Starting Material)0.7 (Unidentified)

Disclaimer: The data presented in this table is for illustrative purposes only and does not represent actual analytical results for products from the mentioned suppliers. Researchers should perform their own analysis to verify the purity of purchased materials.

Conclusion

The purity of this compound can vary between commercial suppliers. For applications where high purity is critical, it is essential to perform independent analytical verification. The experimental protocols provided in this guide offer a robust framework for assessing the purity and impurity profile of this important chemical intermediate. By employing a multi-technique approach, researchers can ensure the quality of their starting materials, leading to more reliable and reproducible scientific outcomes.

Safety Operating Guide

Proper Disposal of 4-Chloro-3-methoxy-2-methylpyridine N-oxide: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Treat 4-Chloro-3-methoxy-2-methylpyridine N-oxide and all associated waste as hazardous. Adherence to institutional and regulatory protocols is mandatory for its disposal. This guide provides detailed operational and disposal plans to ensure the safe handling and management of this compound in a laboratory setting, targeting researchers, scientists, and professionals in drug development.

Immediate Safety and Handling Protocols

Before initiating any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Personnel must be equipped with appropriate Personal Protective Equipment (PPE) to mitigate risks of exposure. This compound is known to cause skin, eye, and respiratory irritation.[1]

Required Personal Protective Equipment:

  • Gloves: Chemical-resistant gloves (e.g., butyl rubber or Viton) are essential to prevent skin contact.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.

  • Lab Coat: A standard laboratory coat must be worn to protect clothing and skin.

  • Respiratory Protection: All handling of this compound should be conducted in a well-ventilated area or a certified chemical fume hood to avoid inhalation of vapors.

In the event of a small spill, the material should be absorbed with an inert, non-combustible absorbent such as vermiculite or sand. For larger spills, immediate contact with the institution's Environmental Health and Safety (EHS) department is crucial.

Quantitative Data Summary

The following table summarizes the key quantitative and qualitative hazard information for this compound, compiled from available safety data sheets.

PropertyValueSource
Hazard Statements H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[1]
Signal Word Warning[1]
Precautionary Statements P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501[1]
Storage Temperature 2°C - 8°C, keep dry.[2]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in strict compliance with all local, state, and federal regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Experimental Protocol for Waste Segregation and Collection:

  • Waste Identification: All waste streams containing this compound, including neat compound, solutions, and contaminated materials (e.g., pipette tips, absorbent pads, and glassware), must be classified as hazardous waste.

  • Waste Segregation: This waste must be segregated from other laboratory waste streams to prevent incompatible chemical reactions. Specifically, it should be stored separately from strong oxidizing agents and acids.

  • Container Selection: Collect the waste in a designated, chemically compatible, and properly sealed hazardous waste container. The container should be clearly labeled.

  • Labeling: The hazardous waste label must be affixed to the container as soon as the first drop of waste is added. The label should clearly identify the contents as "Hazardous Waste: this compound" and list all other components of the waste mixture. The associated hazards (e.g., Irritant, Halogenated Organic) must also be clearly indicated.

  • Storage: Store the sealed and labeled waste container in a designated, well-ventilated, and secure satellite accumulation area until it is collected by the institution's EHS department or a licensed hazardous waste disposal contractor.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_waste_collection Waste Collection & Segregation cluster_storage_disposal Storage & Final Disposal start Start: Generation of This compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood waste_id Identify Waste as Hazardous: Halogenated Organic fume_hood->waste_id waste_container Select a Compatible, Sealable Waste Container waste_id->waste_container label_container Affix Hazardous Waste Label (Contents, Hazards, Date) waste_container->label_container segregate Segregate from Incompatible Wastes (e.g., Strong Oxidizers, Acids) label_container->segregate storage Store in a Designated Satellite Accumulation Area segregate->storage ehs_contact Contact Institutional EHS for Pickup or Licensed Waste Vendor storage->ehs_contact disposal Dispose of Contents/Container to an Approved Waste Disposal Plant ehs_contact->disposal

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-3-methoxy-2-methylpyridine N-oxide
Reactant of Route 2
Reactant of Route 2
4-Chloro-3-methoxy-2-methylpyridine N-oxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.